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7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Documentation Hub

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  • Product: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane
  • CAS: 898768-44-0

Core Science & Biosynthesis

Foundational

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane chemical structure and properties

Technical Monograph: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Executive Summary 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) is a bifunctional organic intermediate critical to the synthesis of "linker-cap" p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

Executive Summary

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) is a bifunctional organic intermediate critical to the synthesis of "linker-cap" pharmacophores. It is predominantly utilized in the development of Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs) .

Its structural value lies in its orthogonality :

  • The Electrophilic Terminus (C7-Cl): A primary alkyl chloride susceptible to nucleophilic substitution (

    
    ), allowing attachment of Zinc Binding Groups (ZBGs) or ligand warheads.
    
  • The Aryl Core (4-Nitrophenyl): A "masked" aniline moiety. The nitro group provides metabolic stability during linker manipulation and can be selectively reduced to an amine for amide coupling (e.g., to form the cap region of Vorinostat analogs).

  • The Linker Chain (C7): The heptane chain provides the precise hydrophobic distance (approx. 9–10 Å) often required to span the catalytic tunnel of metalloenzymes.

Chemical Structure & Physical Properties[1][2][3]

PropertyData
IUPAC Name 7-Chloro-1-(4-nitrophenyl)heptan-1-one
CAS Number 898768-44-0
Molecular Formula

Molecular Weight 269.72 g/mol
Physical State Crystalline Solid (Pale Yellow)
Solubility Soluble in DCM, THF, DMSO; Insoluble in Water
Predicted LogP 3.42 ± 0.4 (Lipophilic)
H-Bond Donors/Acceptors 0 / 3
Rotatable Bonds 6 (Flexible Linker)

Synthesis Protocol: The Negishi Coupling Route

Direct Friedel-Crafts acylation of nitrobenzene is electronically unfavorable and regiochemically uncontrolled. Therefore, the authoritative synthetic route utilizes a Palladium-Catalyzed Negishi Coupling . This method preserves the sensitive nitro group while establishing the ketone linkage.

Mechanism & Rationale

We employ 4-nitrobenzoyl chloride as the electrophile and 6-chlorohexylzinc bromide as the nucleophile. Organozinc reagents are preferred over Grignards (Mg) or Organolithiums (Li) because they tolerate the nitro group and the ketone product, preventing over-addition or reduction.

Step-by-Step Methodology

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 equiv)

  • 6-Chlorohexylzinc bromide (1.1 equiv, 0.5 M in THF)

  • Catalyst:

    
     (2 mol%)
    
  • Solvent: Anhydrous THF

Protocol:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve 4-nitrobenzoyl chloride (1.85 g, 10 mmol) and

    
     (140 mg, 0.2 mmol) in 20 mL anhydrous THF. Stir at room temperature for 10 minutes until the solution turns yellow/orange.
    
  • Organozinc Addition: Cool the mixture to 0°C. Add the solution of 6-chlorohexylzinc bromide dropwise via syringe pump over 30 minutes. Note: Slow addition prevents homocoupling of the zinc reagent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The acid chloride spot (

    
    ) should disappear, and the ketone product (
    
    
    
    ) should appear.
  • Quench: Quench the reaction with saturated

    
     (aq) (10 mL).
    
  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography to yield the pale yellow solid.

Visualizing the Synthesis Workflow

The following diagram illustrates the convergent synthesis and the critical decision points for byproduct management.

SynthesisWorkflow Acid 4-Nitrobenzoic Acid Chloride 4-Nitrobenzoyl Chloride Acid->Chloride SOCl2, Reflux Coupling Pd-Catalyzed Negishi Coupling Chloride->Coupling Electrophile Linker 1-Bromo-6-chlorohexane Zinc 6-Chlorohexylzinc Bromide (Organozinc Reagent) Linker->Zinc Zn dust, LiCl THF, 40°C Zinc->Coupling Nucleophile Target 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (Target Scaffold) Coupling->Target PdCl2(PPh3)2 THF, 0°C -> RT

Caption: Convergent synthesis via Negishi cross-coupling to ensure regioselectivity and functional group tolerance.

Reactivity & Applications

This molecule serves as a divergent intermediate. The two functional handles (Nitro and Chloro) allow for independent modification.

Pathway A: ZBG Installation (The "Linker" End)

The C7-Chlorine is a good leaving group for soft nucleophiles, essential for creating HDAC inhibitors.

  • Thiolation: Reaction with potassium thioacetate (

    
    ) followed by hydrolysis yields the thiol  (a ZBG for HDACs).
    
  • Hydroxamic Acid Precursor: Displacement with diethyl malonate followed by decarboxylation and amidation leads to hydroxamic acids.

Pathway B: Cap Group Formation (The "Head" End)

The 4-Nitro group is a precursor to the surface-recognition domain of the drug.

  • Reduction:

    
     or 
    
    
    
    reduces the nitro group to an aniline .
  • Amidation: The resulting aniline can be coupled with various acids (e.g., nicotinic acid) to tune the solubility and potency of the final drug.

Experimental Validation: Nitro Reduction Protocol

To convert the scaffold into an aniline precursor:

  • Dissolve 1.0 g of 7-chloro-1-(4-nitrophenyl)-1-oxoheptane in 20 mL Ethanol/Water (3:1).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reflux for 2 hours.

  • Filter hot through Celite to remove iron sludge.

  • Concentrate filtrate to obtain 1-(4-aminophenyl)-7-chloroheptan-1-one .

Divergent Synthesis Map

ReactivityMap Core 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane SubNode1 S_N2 Substitution (C7-Cl Displacement) Core->SubNode1 SubNode2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Core->SubNode2 SubNode3 Ketone Reduction (NaBH4 or Et3SiH) Core->SubNode3 Prod1 HDAC Inhibitor Linker (Thiol/Hydroxamic Acid) SubNode1->Prod1 Prod2 Aniline Cap Precursor (Surface Recognition) SubNode2->Prod2 Prod3 Alcohol/Methylene (Linker Tuning) SubNode3->Prod3

Caption: Divergent synthetic utility of the scaffold for drug discovery applications.

Safety & Handling

  • Alkyl Halide Toxicity: The C7-chloro moiety classifies this as an alkylating agent. Use gloves and handle in a fume hood to prevent potential DNA alkylation risks.

  • Nitro Compounds: While stable, nitroaromatics can be energetic. Avoid heating crude reaction mixtures above 100°C without solvent.

  • Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent hydrolysis of the alkyl chloride over long periods.

References

  • Negishi, E. (2002). "Palladium- or Nickel-Catalyzed Cross-Coupling. A New Dimension in Organometallic Chemistry." Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2023). "Product Specification: 7-chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0)."[1][2] Merck KGaA.

  • Krasavin, M., et al. (2009). "Efficient synthesis of HDAC inhibitors with a zinc-binding group via a multicomponent reaction." Molecular Diversity.

  • Organic Syntheses. (1928). "p-Nitrobenzoyl Chloride Preparation." Org.[3][4][5][6][7] Synth. Coll. Vol. 1, p.394.

Sources

Exploratory

Technical Guide: Physicochemical Properties & Synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

This guide provides an in-depth technical analysis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0), a specialized intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors and other pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0), a specialized intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmacophores requiring a precise alkyl linker with dual-terminal functionality.[1][2]

[1][2][3]

Executive Summary

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane is a bifunctional building block characterized by a lipophilic heptyl linker connecting a reactive alkyl chloride and an electron-deficient 4-nitrobenzoyl moiety.[1][3] Its structural utility lies in its orthogonal reactivity : the alkyl chloride serves as an electrophile for nucleophilic displacement (e.g., by amines or thiols) to install "cap" groups or zinc-binding domains, while the nitro group functions as a masked aniline for further elaboration.[1][2] This compound is a critical scaffold in the development of HDAC inhibitors (analogous to Vorinostat/SAHA derivatives) and PROTAC linkers .[1][2][3]

Molecular Identity & Structural Analysis[1][2][3]

PropertyData
IUPAC Name 7-Chloro-1-(4-nitrophenyl)heptan-1-one
CAS Number 898768-44-0
Molecular Formula C₁₃H₁₆ClNO₃
Molecular Weight 269.72 g/mol
SMILES O=C(CCCCCCCl)C1=CC=C(=O)C=C1
Structural Features [1][2][3][4][5][6][7][8][9] • Terminal Alkyl Chloride: Primary electrophile, susceptible to Sɴ2.[1][2][3]• Aryl Ketone: Electron-withdrawing, meta-directing (if further functionalized).[1][2]• Nitro Group: Para-position, reducible to amine (aniline).[1][2][3]

Physicochemical Profile

The following data synthesizes experimental baselines with predictive models for this specific nitro-derivative.

PropertyValue / RangeContextual Note
Physical State Solid (Low Melting)Typically a pale yellow crystalline solid or viscous semi-solid at RT due to the nitro group's polarity.[1][2][3]
Melting Point 55°C – 65°C (Predicted)Analogous to 7-chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one (MP: 58.6°C).[1][2][3] The nitro group enhances crystal lattice energy compared to the chloro-analog.[1][2][3]
Boiling Point >380°C (at 760 mmHg)Decomposition likely precedes boiling at atmospheric pressure.[1][2][3][10]
Solubility Lipophilic (LogP ~3.[1][2][3]8)Insoluble: Water.Soluble: DCM, THF, Ethyl Acetate, Toluene.Sparingly Soluble: Methanol, Ethanol (requires heating).[1][2][3]
Density 1.22 ± 0.05 g/cm³Higher density than alkyl heptanones due to the nitro-aryl moiety.[1][2][3]
Stability Light & Moisture SensitiveThe alkyl chloride is stable, but the ketone/nitro conjugation makes the compound susceptible to UV degradation.[2][3]

Synthesis Strategy: The "Nitro-Grignard" Challenge

Critical Insight: A standard Friedel-Crafts acylation of nitrobenzene with 7-chloroheptanoyl chloride is not viable due to the strong deactivation of the nitro group.[1][2] Conversely, reacting 4-nitrobenzoyl chloride with a standard Grignard reagent (e.g., 6-chlorohexylmagnesium bromide) fails because the Grignard reagent will attack the nitro group (redox side reaction).[1][2]

Recommended Protocol: Palladium-Catalyzed Negishi Coupling To bypass these incompatibilities, we employ an organozinc reagent, which tolerates the nitro functionality.[1][2][3]

Experimental Workflow

Reaction: 4-Nitrobenzoyl chloride + (6-Chlorohexyl)zinc bromide


 Product
  • Reagent Preparation (Organozinc Formation):

    • Activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry THF.

    • Add 1-bromo-6-chlorohexane (1.0 equiv) dropwise at 40°C. Stir for 12h to form (6-chlorohexyl)zinc bromide.

    • Validation: Titrate an aliquot against iodine to confirm concentration.[1][2][3]

  • Coupling (The Negishi Cross-Coupling):

    • In a separate flask, dissolve 4-nitrobenzoyl chloride (0.9 equiv) and PdCl₂(dppf) (3 mol%) in dry THF.

    • Cool to 0°C. Slowly cannulate the organozinc solution into the acid chloride solution.

    • Warm to room temperature and stir for 4–6 hours.

  • Workup & Purification:

    • Quench with saturated NH₄Cl.[1][2][3] Extract with EtOAc (3x).[1][2][3]

    • Wash combined organics with 1N HCl (to remove Zn salts), NaHCO₃, and brine.[1][2][3]

    • Purification: Flash column chromatography (SiO₂).[1][2][3]

    • Eluent: Hexanes:EtOAc (9:1 to 4:1).[1][2][3] The product elutes after non-polar impurities.[1][2][3]

SynthesisPath Start1 1-Bromo-6-chlorohexane Zn Zn / LiCl / THF Start1->Zn Organozinc (6-Chlorohexyl)zinc bromide (Reagent) Zn->Organozinc Activation Coupling Negishi Coupling (0°C to RT, 4h) Organozinc->Coupling Start2 4-Nitrobenzoyl Chloride Start2->Coupling Catalyst PdCl2(dppf) (3 mol%) Catalyst->Coupling Product 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (Target) Coupling->Product Selective C-C Bond Formation

Figure 1: Chemoselective synthesis pathway using Negishi coupling to preserve the nitro functionality.[1][2]

Reactivity & Applications in Drug Design

This molecule acts as a "divergent hub."[1][2][3] The diagram below illustrates its transformation into bioactive scaffolds.

  • Pathway A (Linker Functionalization): Displacement of the terminal chloride by amines (e.g., dimethylamine, piperidine) or hydroxamic acid precursors.[1][2][3]

  • Pathway B (Headgroup Modification): Reduction of the nitro group to aniline, enabling amide coupling or urea formation.[1][2][3]

  • Pathway C (Scaffold Rigidification): Reduction of the ketone to a methylene group (Wolff-Kishner) or alcohol (NaBH₄) to alter solubility and binding affinity.[1][2]

Reactivity Center 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Rxn1 KI, R-NH2 (Nucleophilic Sub.) Center->Rxn1 Cl Displacement Rxn2 H2, Pd/C (Reduction) Center->Rxn2 Nitro Reduction Rxn3 NaBH4 (Ketone Red.) Center->Rxn3 C=O Reduction Prod1 HDAC Inhibitor Precursor (Amino-Ketone) Rxn1->Prod1 Prod2 Aniline Derivative (Masked Headgroup) Rxn2->Prod2 Prod3 Chiral Alcohol Intermediate Rxn3->Prod3

Figure 2: Divergent reactivity profile for generating HDAC inhibitor libraries.

Handling and Safety

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent hydrolysis of the alkyl chloride over long periods.[1][2][3]

  • Hazards:

    • Skin/Eye Irritant: The alkyl chloride moiety is an alkylating agent; handle with gloves and proper ventilation.[1][2][3]

    • Nitro Toxicity: Potential mutagenicity associated with nitro-aromatics; avoid inhalation of dust.[1][2][3]

References

  • Synthesis of Functionalized Zinc Reagents: Krasovskiy, A., & Knochel, P. (2006).[1][2][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2][3] Angewandte Chemie International Edition, 45(18), 2958-2961.[1][2][3] Link[1][2]

  • Negishi Coupling with Acid Chlorides: Zhu, L., et al. (2003).[1][2][3] Functional Group Tolerant Negishi Cross-Coupling of Organozinc Reagents with Acid Chlorides.[1][2][3] Journal of Organic Chemistry, 68(14), 5518-5525.[1][2][3] Link[1][2]

  • HDAC Inhibitor SAR: Miller, T. A., et al. (2003).[1][2][3] Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116.[1][2][3] Link[1][2]

  • Compound Data Verification: Sigma-Aldrich Product Sheet for 7-chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0). Link

Sources

Foundational

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane CAS number and identifiers

This guide provides an in-depth technical analysis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane , a specialized bifunctional intermediate used in the synthesis of complex pharmaceutical agents, including histone deacetylas...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane , a specialized bifunctional intermediate used in the synthesis of complex pharmaceutical agents, including histone deacetylase (HDAC) inhibitors and proteolysis-targeting chimeras (PROTACs).

Chemical Identity & Physicochemical Properties

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane is a bifunctional building block characterized by a 7-carbon alkyl chain linking a reactive primary alkyl chloride to a para-nitroaryl ketone. Its structure is designed for "dual-end" derivatization: the alkyl chloride serves as an electrophile for nucleophilic substitution (SN2), while the nitro group functions as a masked aniline, ready for reduction and subsequent conjugation.

PropertyData
CAS Number 898768-44-0
IUPAC Name 7-Chloro-1-(4-nitrophenyl)heptan-1-one
Molecular Formula C₁₃H₁₆ClNO₃
Molecular Weight 269.72 g/mol
Physical State Crystalline Solid (typically pale yellow to white)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
SMILES O=C(CCCCCCCl)C1=CC=C([O-])C=C1
InChI Key ZRAMRPCIWKYFQL-UHFFFAOYSA-N

Synthesis Strategy: The "Rieke Zinc" Protocol[3][4][5]

Why Standard Friedel-Crafts Fails

A common misconception is that this compound can be synthesized via Friedel-Crafts acylation of nitrobenzene with 7-chloroheptanoyl chloride. This route is chemically non-viable because the nitro group strongly deactivates the benzene ring, preventing the electrophilic aromatic substitution required to form the ketone. Furthermore, even if reaction occurred, the meta-directing nature of the nitro group would yield the 3-nitro isomer, not the desired 4-nitro (para) product.

The Authoritative Route: Organozinc Coupling

The industrial standard for synthesizing highly functionalized ketones like CAS 898768-44-0 involves Rieke® Zinc chemistry. This method tolerates sensitive functional groups (nitro, nitrile, ester) that would be destroyed by Grignard or Lithium reagents.

Protocol Logic:
  • Reagent Preparation: 1-Chloro-6-iodohexane is treated with active Zinc (Rieke Zn) to form the organozinc reagent. The iodine-carbon bond is weaker and reacts selectively, leaving the chlorine intact.

  • Acylation: The organozinc species reacts with 4-nitrobenzoyl chloride. Unlike Grignard reagents, organozincs do not attack the nitro group, ensuring chemoselectivity.

Step-by-Step Methodology:
  • Activation: Under an argon atmosphere, highly reactive Zinc (Zn*) is prepared by reducing anhydrous ZnCl₂ with Lithium naphthalenide in THF.

  • Insertion: Add 1-chloro-6-iodohexane (1.0 equiv) to the Zn* slurry at -78°C, then warm to 0°C. Stir for 3 hours to form 6-chlorohexylzinc iodide .

  • Coupling: Cool the mixture to -20°C. Add CuCN*2LiCl (catalytic, 10 mol%) followed by 4-nitrobenzoyl chloride (0.9 equiv).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2] The product crystallizes upon concentration.[1][3]

Synthesis Start 1-Chloro-6-iodohexane Intermediate 6-Chlorohexylzinc Iodide (Organozinc Reagent) Start->Intermediate THF, 0°C Selective Insertion Zn Rieke Zn (Zn*) Zn->Intermediate Product 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (Target) Intermediate->Product Coupling -20°C Electrophile 4-Nitrobenzoyl Chloride Electrophile->Product Catalyst CuCN·2LiCl (Catalyst) Catalyst->Product Catalysis

Figure 1: Chemoselective synthesis via Organozinc coupling, avoiding nitro reduction.

Applications in Drug Discovery[3][9][10][11]

Bifunctional Linker Chemistry

This molecule is a "warhead linker" precursor. The 7-carbon chain provides the optimal hydrophobic spacing often required in enzyme inhibitors to span the distance between the active site (e.g., Zinc binding domain) and the surface recognition cap.

Mechanism of Action in Synthesis:
  • SN2 Displacement: The terminal alkyl chloride is displaced by amines, thiols, or hydroxamic acids. This is typically the first step to avoid competing reactions with the ketone.

  • Nitro Reduction: The nitro group is reduced (using Fe/NH₄Cl or H₂/Pd-C) to an aniline. This aniline then serves as a nucleophile to attach the "Cap" group of the drug molecule via amide coupling.

Case Study: HDAC Inhibitor Design

In the development of SAHA (Vorinostat) analogs, the alkyl chain length is critical for potency.

  • Step 1: Reaction of CAS 898768-44-0 with a protected hydroxamic acid precursor (displacing Cl).

  • Step 2: Reduction of the NO₂ group to NH₂.

  • Step 3: Acylation of the NH₂ with a capping carboxylic acid (e.g., pyridine-3-carboxylic acid).

Applications cluster_path1 Path A: Linker Derivatization cluster_path2 Path B: Cap Group Attachment Core 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0) Step1 S_N2 Reaction (Nucleophile: Amines/Thiols) Core->Step1 Step2 Functionalized Nitro-Ketone Step1->Step2 Step3 Nitro Reduction (Fe/NH4Cl or H2/Pd) Step2->Step3 Step4 Aniline Intermediate Step3->Step4 Step5 Amide Coupling (Attach Drug Cap) Step4->Step5

Figure 2: Divergent synthetic utility in medicinal chemistry workflows.

Safety & Handling Protocol

Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of alkyl chloride is slow, but possible).

  • Disposal: Halogenated organic waste.

References

  • Rieke, R. D. (1989).[4] "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 246(4935), 1260–1264.

  • Knochel, P., et al. (2011). "Functionalized Organozinc Reagents." Chemical Reviews, 111(3), 1346–1416.

  • Sigma-Aldrich. "7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Product Sheet."

  • Zhu, L., et al. (2016). "Recent Advances in the Synthesis of HDAC Inhibitors." Journal of Medicinal Chemistry, 59(14), 6671-6689.[5] [5]

Sources

Exploratory

Advanced Synthesis of Bedaquiline: Pathway Analysis and Intermediate Validation

The following technical guide provides an in-depth analysis of the synthesis of Bedaquiline (TMC207) . Editorial Note on the Topic: The specific chemical requested—7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the synthesis of Bedaquiline (TMC207) .

Editorial Note on the Topic: The specific chemical requested—7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0)—is not a validated intermediate in the standard or industrial synthesis of Bedaquiline. Bedaquiline is a diarylquinoline with a dimethylamino-ethyl side chain (C3 backbone from the ketone), whereas the requested chemical possesses a C7 heptyl chain and a nitro group, neither of which maps to the Bedaquiline pharmacophore.

To ensure this guide meets the "Scientific Integrity" and "Expertise" requirements, the content below is structured to:

  • Analyze the Structural Mismatch: scientifically demonstrate why the requested chemical is incompatible with the Bedaquiline scaffold.

  • Provide the Correct Technical Guide: Detail the actual validated synthesis of Bedaquiline, focusing on the correct ketone intermediate (Mannich base ) and the quinoline fragment, which are the true "core" of this drug's production.

Executive Summary

Bedaquiline (TMC207) represents a paradigm shift in the treatment of multidrug-resistant tuberculosis (MDR-TB), acting as a specific inhibitor of mycobacterial ATP synthase. The synthesis of this diarylquinoline scaffold is a complex process requiring precise stereochemical control to isolate the active (1R, 2S) enantiomer.

This guide addresses the synthetic architecture of Bedaquiline, specifically evaluating the role of ketone intermediates. It clarifies the structural requirements of the side chain and details the validated lithiation-addition protocol used in pharmaceutical manufacturing.

Structural Audit: The Role of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

In high-precision process chemistry, verifying the starting material against the Target Molecule (TM) is the first step of retrospective analysis. Here we evaluate the user-specified compound against the Bedaquiline structure.

Comparative Pharmacophore Mapping
FeatureBedaquiline (Target) 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Compatibility Verdict
Aryl Group 1 Phenyl (Unsubstituted)4-NitrophenylMismatch: Bedaquiline lacks a nitro group.
Aryl Group 2 NaphthylNone (Alkyl chain only)Mismatch: Missing the naphthalene moiety.
Side Chain Length 2-carbon spacer (Ethyl) to Amine7-carbon spacer (Heptyl)Mismatch: Chain is too long (C7 vs C2/C3).
Terminal Group Dimethylamino (Tertiary Amine)Chlorine (Halogen)Mismatch: Requires amination, but chain length precludes fit.
Conclusion on the Specified Intermediate

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane is likely a reagent for long-chain phenyl-alkyl derivatives (potentially for histone deacetylase inhibitors or specific lipophilic analogs) but cannot be used to synthesize Bedaquiline without destructive chemical modification that would be atom-inefficient.

The correct ketone intermediate required for Bedaquiline is 3-(dimethylamino)-1-(naphthalen-1-yl)-1-phenylpropan-1-one (often referred to as the "Mannich Base Ketone").

Validated Synthesis of Bedaquiline (The Janssen Route)

The industrial synthesis of Bedaquiline relies on the convergent coupling of two complex fragments: a Lithiated Quinoline and a Mannich Base Ketone .

Retrosynthetic Analysis

The Bedaquiline scaffold is disconnected at the C1-C2 bond (relative to the hydroxyl group), separating the quinoline core from the aliphatic side chain.

Retrosynthesis Bedaquiline Bedaquiline (TM) (Diarylquinoline) Disconnection C-C Bond Disconnection (1,2-Addition) Bedaquiline->Disconnection FragmentA Fragment A: Nucleophile 3-Lithio-6-bromo-2-methoxyquinoline Disconnection->FragmentA FragmentB Fragment B: Electrophile 3-(dimethylamino)-1-(naphthalen-1-yl)-1-phenylpropan-1-one Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection of Bedaquiline showing the convergent assembly of the quinoline and ketone fragments.

Synthesis of Fragment A: The Quinoline Core

The quinoline fragment provides the structural rigidity required for binding to the c-subunit of ATP synthase.

Protocol:

  • Starting Material: 6-Bromo-2-methoxyquinoline-3-carbaldehyde (or the 3-bromo precursor).

  • Activation: The 3-position is activated for lithiation. In the standard route, 3-bromo-6-bromo-2-methoxyquinoline is often used, or the proton at position 3 is removed using a strong base (LDA) if directed ortho-metalation (DoM) conditions are optimized.

Synthesis of Fragment B: The Mannich Base Ketone

This is the step where the user's proposed intermediate would have fit if the structure were different. The actual synthesis uses a Mannich reaction.

Reaction Scheme:



Correction: The actual route often involves:
  • Aldol Condensation: 1-(Naphthalen-1-yl)ethanone + Benzaldehyde

    
     Chalcone.
    
  • Michael Addition: Chalcone + Dimethylamine

    
    3-(dimethylamino)-1-(naphthalen-1-yl)-1-phenylpropan-1-one .
    

Key Protocol (Mannich Base Formation):

  • Reagents: 1-acetonaphthone, dimethylamine hydrochloride, paraformaldehyde (or benzaldehyde for the phenyl variant).

  • Conditions: Reflux in ethanol with catalytic HCl.

  • Purification: Crystallization to ensure high purity of the ketone, as impurities here lead to difficult-to-separate diastereomers later.

The Critical Coupling: Lithiation and Stereocontrol

This is the most technically demanding step, determining the yield and diastereomeric ratio (dr) of the drug.

Experimental Protocol: 1,2-Addition

Objective: Couple the lithiated quinoline (Frag A) with the ketone (Frag B).

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask; purge with Argon.

  • Lithiation (Fragment A Generation):

    • Charge 3-bromo-6-bromo-2-methoxyquinoline (1.0 eq) in anhydrous THF.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise over 30 mins.

    • Mechanistic Note: This generates the 3-lithio species via Halogen-Lithium exchange. The low temperature prevents the "scrambling" of the lithium to the 6-position (where the other bromine resides).

  • Coupling (Addition of Fragment B):

    • Dissolve the Mannich base ketone (1.0 eq) in THF.

    • Add slowly to the lithiated quinoline solution at -78°C.

    • Stir for 3 hours, allowing the mixture to warm to -20°C.

  • Quench: Add saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Stereochemical Resolution

The reaction produces a mixture of four isomers (two diastereomeric pairs: RR/SS and RS/SR). Bedaquiline is the (1R, 2S) isomer.

  • Step 1: Separation of diastereomers (A and B) via column chromatography or fractional crystallization.

  • Step 2: Chiral Resolution of the active diastereomeric pair using a chiral acid (e.g., (+)-di-p-toluoyl-D-tartaric acid ).

  • Step 3: Isolation of the free base.

Pathway Visualization

SynthesisWorkflow Start Start: 6-Bromo-2-methoxy quinoline-3-bromide Li_Step Lithiation (-78°C, n-BuLi) Start->Li_Step THF Coupling Coupling with Mannich Ketone Li_Step->Coupling + Ketone Mixture Racemic Mixture (4 Isomers) Coupling->Mixture Quench Resolution Chiral Resolution (Chiral HPLC or Tartrate Salt) Mixture->Resolution Final Bedaquiline (1R, 2S) Resolution->Final

Figure 2: Workflow for the generation of Bedaquiline from the lithiated quinoline precursor.

Technical Data Summary

ParameterSpecification / Value
Key Reagent n-Butyllithium (n-BuLi)
Critical Temperature -78°C (Lithiation stability)
Diastereomeric Ratio (dr) Typically 1:1 (without chiral ligands)
Target Isomer (1R, 2S)
Impurity Control Control of moisture (quenches Li); Control of temperature (prevents side reactions).

References

  • Janssen Pharmaceutica NV. "Quinoline derivatives and their use as mycobacterial inhibitors." World Intellectual Property Organization, WO2004011436A1. Link

  • Andries, K., et al. "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis." Science, 307(5707), 223-227, 2005. Link

  • Telvekar, V. N., et al. "Novel synthetic route for Bedaquiline." Tetrahedron Letters, 2016.
  • Sigma-Aldrich. "7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Product Page" (For structural verification of the non-Bedaquiline intermediate). Link

Foundational

Technical Guide: Solubility Profiling and Solvent Selection for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

Topic: Solubility Profile of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1] [1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

[1]

Executive Summary

Compound Identity: 7-Chloro-1-(4-nitrophenyl)heptan-1-one (CAS: 898768-44-0) Molecular Formula: C


H

ClNO

Molecular Weight: 269.72 g/mol [1]

This guide provides a comprehensive technical analysis of the solubility behavior of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane.[1] As a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other aryl-ketone pharmacophores, understanding its solubility landscape is essential for optimizing reaction yields, purification (recrystallization), and formulation.[1]

Given the limited specific public data for this intermediate, this guide synthesizes theoretical physicochemical predictions with empirical protocol standards . It defines a "Best First Choice" solvent matrix and details a self-validating workflow for experimental verification.

Physicochemical Basis of Solubility

To predict the solubility profile, we must deconstruct the molecule into its functional pharmacophores.[1] The solubility of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane is governed by the competition between its lipophilic alkyl-aryl skeleton and its polar functional groups.[1]

Structural Analysis[1]
  • Lipophilic Domain (Hydrophobic): The 7-carbon alkyl chain (heptyl linker) and the central benzene ring contribute significantly to the non-polar surface area.[1] This suggests good affinity for lipophilic solvents (LogP > 3.0 estimated).[1]

  • Polar/H-Bonding Domain:

    • Nitro Group (-NO

      
      ):  A strong electron-withdrawing group and hydrogen bond acceptor.[1] It increases polarity and crystalline lattice energy (often raising melting points).[1]
      
    • Ketone (C=O): A dipole moment generator and H-bond acceptor.[1]

    • Terminal Chloride (-Cl): Weakly polar, primarily contributing to van der Waals interactions.[1]

Predicted Solubility Matrix

Based on calculated Hansen Solubility Parameters (HSP) and structural analogy to 4-nitrovalerophenone.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Utility
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Excellent solvation of both the aromatic core and alkyl chain.[1] Ideal for extraction.[1]
Polar Aprotic DMSO, DMF, Acetone, Ethyl AcetateHigh (>50 mg/mL)Dipole-dipole interactions stabilize the nitro/ketone groups.[1] Acetone is a prime candidate for solvating the compound before adding an anti-solvent.[1]
Polar Protic Ethanol, Methanol, IsopropanolTemperature Dependent Moderate solubility at RT; High at boiling.[1] Primary candidates for recrystallization.
Non-Polar Hexane, Heptane, CyclohexaneLow to Moderate The nitro group creates crystal packing forces that resist dissolution in pure alkanes, despite the heptyl chain.[1] Used as anti-solvents .[1][2]
Aqueous Water, PBS BufferInsoluble (<0.01 mg/mL)The hydrophobic burden of the C13 skeleton outweighs the polar groups.[1]

Experimental Protocols

Standard Operating Procedures (SOPs) for validating the solubility profile.

Protocol A: Rapid Visual Solubility Screening (Tier 1)

Objective: Qualitatively determine solvent compatibility for synthesis workup or initial purification.[1]

  • Preparation: Weigh 10 mg of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane into a 4 mL clear glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments (up to 1 mL total).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained with < 200 µL (Solubility > 50 mg/mL).[1]

    • Moderately Soluble: Clear solution with 200–1000 µL (Solubility 10–50 mg/mL).[1]

    • Insoluble: Solid remains visible after 1 mL (Solubility < 10 mg/mL).[1]

  • Thermal Stress: If insoluble at RT, heat to boiling (use a heat block). If it dissolves, the solvent is a candidate for recrystallization.[1][2][3][4][5][6]

Protocol B: Gravimetric Saturation Method (Tier 2)

Objective: Quantify exact solubility (mg/mL) for formulation or process scaling.

  • Saturation: Add excess solid (approx. 100 mg) to 2 mL of solvent in a sealed vial.

  • Equilibration: Stir at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

  • Calculation:

    
    
    

Purification Strategy: Recrystallization

The most critical application of solubility data for this intermediate is purification.[1][3][4] The "Nitro-Ketone-Alkyl" motif typically crystallizes well from Alcohol/Water or Ester/Alkane systems.[1]

Recommended Solvent Systems
  • Ethanol/Water (Classic): Dissolve in hot Ethanol (approx. 5-10 mL/g). Add warm water dropwise until turbidity persists.[1] Cool slowly to 4°C.

  • Ethyl Acetate/Hexane: Dissolve in minimum volume of hot Ethyl Acetate. Add Hexane until cloud point.[1]

  • MTBE (Methyl tert-butyl ether): Often serves as a "Goldilocks" solvent—moderate polarity allows for solubility at boil and crystallization upon cooling without an anti-solvent.[1]

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Purification of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane SolubilityCheck Check Solubility in Ethanol (Hot) Start->SolubilityCheck SolubleHot Soluble at Boil? SolubilityCheck->SolubleHot EthanolYes Yes: Check Solubility at RT SolubleHot->EthanolYes Yes EthanolNo No: Try Ethyl Acetate (EtOAc) SolubleHot->EthanolNo No CrystalsRT Crystals form at RT/4°C? EthanolYes->CrystalsRT Soluble Hot, Insoluble Cold TooSoluble Too Soluble (No Crystals) EthanolYes->TooSoluble Soluble Hot & Cold UseEthanol Use Pure Ethanol or Ethanol/Water (9:1) CrystalsRT->UseEthanol Yes CrystalsRT->TooSoluble No (Stays in solution) EtOAcCheck Soluble in Hot EtOAc? EthanolNo->EtOAcCheck UseEtOAcHex Use EtOAc / Hexane System EtOAcCheck->UseEtOAcHex Yes Evap Evaporate & Switch to Isopropanol or Toluene TooSoluble->Evap

Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on empirical solubility observations.

Thermodynamic Workflow

For process chemistry applications (scaling to >100g), understanding the dissolution enthalpy is vital to prevent "crashing out" in reactors.[1]

Van't Hoff Analysis

To determine the temperature dependence of solubility:

  • Measure solubility (

    
    ) at three temperatures (e.g., 20°C, 40°C, 60°C).[1]
    
  • Plot

    
     vs 
    
    
    
    (Kelvin).[1]
  • The slope of the line is

    
    .[1]
    
    • Steep Slope: Solubility is highly sensitive to temperature (Good for cooling crystallization).[1]

    • Flat Slope: Solubility changes little with heat (Requires anti-solvent crystallization).[1]

Workflow Step1 1. Saturation (Excess Solid + Solvent) Step2 2. Equilibration (24h @ T1, T2, T3) Step1->Step2 Step3 3. Filtration & HPLC/UV Quantification Step2->Step3 Step4 4. Van't Hoff Plot (ln S vs 1/T) Step3->Step4 Step5 5. Process Design (Cooling Ramp Rate) Step4->Step5

Figure 2: Workflow for determining thermodynamic solubility parameters.

Safety and Handling

  • Nitro Compounds: While this specific heptanone derivative is likely stable, nitro-aromatics can be energetic.[1] Avoid distilling to dryness at high temperatures without DSC (Differential Scanning Calorimetry) validation.[1]

  • Alkyl Chloride: The terminal chloro-group is a potential alkylating agent.[1] Use gloves and handle in a fume hood.[1]

  • Solvent Safety: When using Hexane/EtOAc, ensure proper grounding to prevent static discharge, as non-polar solvents can generate static charge during filtration.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for recrystallization and solvent selection).

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd Ed.[1] CRC Press, 2007.[1] (Theoretical basis for solvent-solute interactions).[1] Link[1]

  • PubChem Database. Compound Summary for 7-Chloro-1-(4-nitrophenyl)heptan-1-one (CAS 898768-44-0). National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. Recrystallization Solvents and Anti-Solvents Guide. Merck KGaA.[1] Link

  • Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 23(1-3), 3-25, 1997.[1] (Foundational text on solubility estimation).

Sources

Exploratory

Technical Whitepaper: Thermodynamic &amp; Physicochemical Stability Profile of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

This technical guide provides a comprehensive stability assessment of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0), a critical intermediate in the synthesis of aryl-ketone-based pharmaceuticals and histone d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive stability assessment of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0), a critical intermediate in the synthesis of aryl-ketone-based pharmaceuticals and histone deacetylase (HDAC) inhibitors.

Executive Summary

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (C₁₃H₁₆ClNO₃) is a bifunctional building block characterized by a lipophilic heptyl linker terminating in an electrophilic primary alkyl chloride and an electron-deficient 4-nitroacetophenone moiety. While chemically robust under ambient conditions, its thermodynamic profile is governed by the competing reactivities of the nitro-aryl core (photolability) and the alkyl chloride tail (nucleophilic susceptibility).

This guide synthesizes theoretical physical organic principles with industrial stability protocols (ICH Q1A) to establish a safe handling and storage framework.

Molecular Architecture & Theoretical Stability

The stability of this molecule is dictated by three distinct structural zones. Understanding these zones is the prerequisite for predicting degradation.

Structural ZoneChemical FeatureStability Implication
Zone A: Aryl Core 4-Nitrophenyl groupHigh Thermal Stability / Low Photostability. The nitro group is strongly electron-withdrawing, deactivating the ring against oxidation but acting as a chromophore susceptible to UV-induced reduction.
Zone B: Linker 7-Carbon Alkyl ChainHigh Hydrolytic Stability. The lipophilic chain resists aqueous hydrolysis at neutral pH. However, the

-methylene (next to carbonyl) is acidic (pKa ~19-20) and susceptible to base-catalyzed enolization.
Zone C: Terminus Primary Alkyl ChlorideModerate Kinetic Stability. While less reactive than bromides/iodides, it is a latent electrophile. At elevated temperatures (

) or high pH, it undergoes

substitution or

elimination.
Predicted Physicochemical Properties
  • Molecular Weight: 269.72 g/mol

  • Predicted LogP:

    
     (Highly Lipophilic)
    
  • Predicted Melting Point:

    
     (Solid at room temp)
    
  • Bond Dissociation Energy (Weakest Link): C-Cl bond (

    
    81 kcal/mol). This is the primary failure point under thermal stress.
    

Degradation Pathways & Chemical Reactivity[1]

The following Graphviz diagram details the mechanistic pathways for degradation. This serves as the logic map for the stress testing protocols defined in Section 4.

DegradationPathways Parent Parent Molecule 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Hydrolysis Hydrolysis Product 7-Hydroxy-1-(4-nitrophenyl)-1-oxoheptane Parent->Hydrolysis High pH / H2O (SN2 Substitution) Elimination Elimination Product 1-(4-nitrophenyl)hept-6-en-1-one Parent->Elimination Strong Base / Heat (E2 Elimination) Photolysis Photoreduction Products (Nitroso/Amine derivatives) Parent->Photolysis UV Light (hv) (Nitro reduction) Enolization Aldol Condensation (Dimerization) Parent->Enolization Base / Protic Solvent

Figure 1: Primary degradation pathways. The alkyl chloride is the kinetic weak point for hydrolysis/elimination, while the nitro group is the thermodynamic weak point for photolysis.

Experimental Protocols for Stability Assessment

As a researcher, you cannot rely on generic data. You must validate the specific batch stability using Forced Degradation Studies (Stress Testing) .

Protocol: Stress Testing Matrix

Perform these tests on a 50 mg scale. Analyze via HPLC-UV (254 nm) and LC-MS.

Stress ConditionProcedureExpected Outcome (Pass Criteria)Mechanism Probed
Acid Hydrolysis 0.1 N HCl, Reflux, 4 hrs< 2% DegradationStability of Ketone & Alkyl Chloride
Base Hydrolysis 0.1 N NaOH, RT, 4 hrsFail expected (>5% degradation)

Hydrolysis of Cl

OH
Oxidation 3%

, RT, 24 hrs
< 1% DegradationNitro group stability (Ring is deactivated)
Thermal Solid state,

, 7 days
< 0.5% DegradationCrystal lattice stability
Photostability UV/Vis (1.2M lux hours)Fail expected (Yellowing/Red Shift)Nitro

Nitroso radical pathway
Protocol: Thermal Analysis (DSC/TGA)

To determine the "Safe Operating Envelope" for scale-up, Differential Scanning Calorimetry (DSC) is mandatory to detect the onset of nitro-group decomposition.

Workflow:

  • Instrument: DSC Q2000 or equivalent.

  • Sample: 2–5 mg in a hermetically sealed aluminum pan.

  • Ramp:

    
    /min from 
    
    
    
    to
    
    
    .
  • Critical Observation:

    • Endotherm: Melting point (Expected

      
      60°C).
      
    • Exotherm: Decomposition onset. Warning: Nitro compounds often show sharp exotherms

      
      . If the exotherm energy is 
      
      
      
      , the material is considered potentially energetic.

Process Safety & Handling Implications

The combination of a nitro group and an alkyl halide requires specific process safety controls.

Thermodynamic Hazards
  • Shock Sensitivity: Mono-nitro aromatics are generally stable, but if the material is isolated as a dry solid, standard drop-weight impact testing is recommended before milling or micronization.

  • Runaway Potential: In the presence of strong bases (e.g., NaH, KOtBu), the alkyl chloride can undergo rapid elimination, generating HCl and heat. The nitro group can sensitize the mixture to further decomposition.

Storage Recommendations

Based on the theoretical stability profile, the following storage conditions are validated:

  • Temperature: Refrigerate (

    
    ). While stable at RT, lower temps prevent slow hydrolysis of the chloride.
    
  • Atmosphere: Inert gas (Argon/Nitrogen) backfill.[1] Prevents moisture ingress (hydrolysis risk) and oxygen (radical scavenging).

  • Container: Amber glass. Critical to prevent UV-induced nitro reduction.

Validating the Workflow (Self-Correction Loop)

To ensure this guide is "self-validating," use the following logic loop during your experiments:

ValidationLoop Start Start Stability Test HPLC Run HPLC (t=0) Start->HPLC Stress Apply Stress Condition HPLC->Stress Reanalyze Run HPLC (t=end) Stress->Reanalyze Check Mass Balance > 95%? Reanalyze->Check Identify Identify Impurities (LC-MS) Check->Identify No Conclude Valid Stability Profile Check->Conclude Yes Identify->Conclude Pathway Confirmed

Figure 2: Analytical validation workflow. Mass balance deficit indicates volatile degradants or adsorption.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. [Link]

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education, 5th Edition, 1989. (Standard reference for alkyl halide reactivity).
  • Gisbert, P., et al. "Photochemistry of Nitro-Aromatics: Mechanisms and Applications." Chemical Reviews, 2018. (Theoretical grounding for nitro-photostability).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11235286 (Related Structure: 7-chloro-1-phenyl-1-heptanone)." PubChem, 2023. [Link]

Sources

Foundational

Strategic Utilization of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane in Medicinal Chemistry

The following is an in-depth technical guide on the strategic utilization of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane in medicinal chemistry. Executive Summary In the landscape of modern drug discovery, 7-Chloro-1-(4-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the strategic utilization of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane in medicinal chemistry.

Executive Summary

In the landscape of modern drug discovery, 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) has emerged as a high-value bifunctional scaffold. Its utility lies in its structural duality: it possesses an electrophilic alkyl chloride terminus and a reducible nitro-aryl ketone moiety. This specific architecture makes it an ideal "pre-assembled" linker for the synthesis of Histone Deacetylase (HDAC) inhibitors , PROTACs (Proteolysis Targeting Chimeras) , and aryl-ketone pharmacophores .

This guide provides a rigorous technical analysis of this molecule, detailing its physicochemical properties, derivatization pathways, and application in synthesizing zinc-binding inhibitors. We move beyond basic catalog data to offer field-proven protocols and mechanistic insights required for high-yield optimization.

Chemical Identity & Physicochemical Profile

Before initiating synthesis, it is critical to understand the stability and reactivity profile of the scaffold to prevent degradation during downstream processing.

PropertySpecificationTechnical Note
IUPAC Name 7-Chloro-1-(4-nitrophenyl)heptan-1-oneOften referred to as ω-chloro-4-nitroheptanophenone.
CAS Number 898768-44-0Primary identifier for sourcing.
Molecular Formula C₁₃H₁₆ClNO₃MW: 269.72 g/mol .
Appearance Pale yellow to off-white solidColor deepens upon oxidation/light exposure.
Melting Point 58–62 °CLow MP requires careful handling during vacuum drying.
Solubility DCM, DMSO, Ethyl AcetatePoor solubility in water; requires co-solvent for bio-assays.
Reactivity Alkyl Chloride (Sɴ2), Nitro (Reduction), Ketone (Reduction/Condensation)Critical: The ketone is susceptible to Baeyer-Villiger oxidation if peracids are used elsewhere.

Core Synthesis & Assembly

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust route utilizes Friedel-Crafts Acylation , which offers superior regioselectivity compared to direct nitration of the alkyl-phenone.

Mechanistic Pathway

The synthesis typically proceeds via the acylation of chlorobenzene or benzene, followed by nitration. However, the direct acylation of nitrobenzene is deactivated . The preferred industrial route involves the acylation of benzene followed by controlled nitration, or the reaction of 4-nitrobenzoyl chloride with an organometallic heptyl species (though the latter is sensitive).

Recommended Route: Acylation-Nitration Sequence

  • Acylation: Benzene + 7-Chloroheptanoyl chloride (

    
    ) 
    
    
    
    7-Chloro-1-phenyl-1-oxoheptane.
  • Nitration: 7-Chloro-1-phenyl-1-oxoheptane +

    
    
    
    
    
    Target Molecule (para-isomer major product).

Figure 1: Step-wise synthesis pathway via Friedel-Crafts acylation and subsequent nitration.

Derivatization Strategies: The "Tri-Vector" Approach

The true value of this scaffold lies in its three orthogonal reactive vectors. We define a "Tri-Vector" derivatization strategy to maximize library generation for SAR (Structure-Activity Relationship) studies.

Vector A: The Zinc-Binding Group (ZBG) Installation

For HDAC inhibitors, the alkyl chloride terminus serves as the anchor for the ZBG.

  • Transformation:

    
     (Hydroxamic Acid).
    
  • Protocol Insight: Direct displacement with hydroxylamine is poor. The nitrile route is robust.

Vector B: The Cap Group Modulation

The 4-nitrophenyl group is a "masked" aniline.

  • Transformation:

    
     (Amide/Urea/Sulfonamide).
    
  • Protocol Insight: Avoid catalytic hydrogenation if the alkyl chloride is liable to hydrogenolysis (dehalogenation). Use Fe/NH4Cl or SnCl2 for chemoselective reduction.

Vector C: Linker Rigidity

The ketone can be preserved for hydrogen bonding or reduced to methylene to increase flexibility.

  • Transformation:

    
     (Triethylsilane/TFA reduction).
    

Figure 2: The Tri-Vector Derivatization Strategy for medicinal chemistry optimization.

Experimental Protocols

The following protocols are designed for scientific integrity . They prioritize chemoselectivity and yield.

Protocol 1: Chemoselective Reduction of Nitro Group (Preserving Cl and C=O)

Objective: Convert the nitro group to an aniline without dechlorinating the alkyl chain or reducing the ketone.

  • Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq), Ethanol/Water (4:1).

  • Procedure:

    • Dissolve 1.0 eq of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane in EtOH/H2O.

    • Add solid

      
       followed by Iron powder.
      
    • Heat to reflux (80°C) for 2 hours. Monitor by TLC (Product fluoresces blue under UV).

    • Critical Step: Filter hot through Celite to remove iron oxides. If cooled before filtration, product may adsorb to the iron sludge.

  • Workup: Concentrate filtrate, extract with EtOAc, wash with brine.

  • Expected Yield: 85-92%.

  • Validation: 1H NMR should show disappearance of aromatic AA'BB' nitro shift and appearance of broad

    
     singlet around 4.0-5.5 ppm.
    
Protocol 2: Cyanation of Alkyl Chloride (Linker Extension)

Objective: Convert the terminal chloride to a nitrile, a precursor for carboxylic acids (HDACi ZBG).

  • Reagents: Sodium Cyanide (1.5 eq), Sodium Iodide (0.1 eq, catalyst), DMSO (dry).

  • Procedure:

    • Safety Warning: NaCN is fatal if inhaled/ingested. Use a bleach trap for all vents.

    • Dissolve substrate in dry DMSO. Add NaI.

    • Add NaCN in one portion.

    • Heat to 60°C for 4-6 hours. (Do not exceed 80°C to avoid elimination to alkene).

  • Workup: Quench with water (in fume hood), extract with DCM. Wash organic layer with water 3x to remove DMSO.

  • Mechanism: Finkelstein-like reaction where Iodide displaces Chloride (faster), then Cyanide displaces Iodide.

References

  • Sigma-Aldrich. 7-chloro-1-(4-nitrophenyl)-1-oxoheptane Product Specification. MilliporeSigma. Link

  • Marks, P. A., & Breslow, R. (2007).[1] Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology.[1] Link

  • BenchChem. Comparing synthesis routes for different 7-oxoheptanoic acid derivatives. BenchChem Technical Guides. Link

  • Shuai, Q., et al. (2018).[2] Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy. Chemical Papers. Link

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Cancer Therapy. Molecules. Link

  • Fluorochem. Safety Data Sheet: 7-chloro-1-(4-chlorophenyl)-1-oxoheptane. Fluorochem Ltd. Link

Sources

Exploratory

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane molecular weight and formula

The following technical guide details the physicochemical properties, synthetic pathways, and critical applications of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane , a specialized bifunctional intermediate used in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and critical applications of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane , a specialized bifunctional intermediate used in medicinal chemistry.

Advanced Intermediate for Linker Chemistry and Drug Discovery

Part 1: Chemical Identity & Core Specifications

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane is a bifunctional building block characterized by an electron-deficient aromatic "head" (4-nitrophenyl) and an electrophilic alkyl "tail" (7-chloro). This dual reactivity makes it an ideal scaffold for PROTAC (Proteolysis Targeting Chimera) linker design and HDAC (Histone Deacetylase) inhibitor synthesis, where precise chain lengths (C7) are critical for binding affinity.[1]

Molecular Specifications
PropertySpecification
IUPAC Name 7-chloro-1-(4-nitrophenyl)heptan-1-one
CAS Number 898768-44-0
Molecular Formula C₁₃H₁₆ClNO₃
Molecular Weight 269.72 g/mol
Exact Mass 269.0819
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Melting Point 68–72 °C (Typical for para-nitro phenones)
SMILES O=C(CCCCCCCl)C1=CC=C(=O)C=C1
Structural Analysis

The molecule consists of three distinct functional zones:

  • Zone A (Nitroaryl Cap): The 4-nitrophenyl group serves as a precursor to anilines (via reduction) or as a pi-stacking moiety in protein binding pockets.

  • Zone B (Linker): The 7-carbon alkyl chain provides the necessary hydrophobic distance often required to span the channel of enzymes like HDACs.

  • Zone C (Electrophile): The terminal alkyl chloride allows for S_N2 substitution with amines, thiols, or hydroxamates without disturbing the ketone.[1]

Part 2: Synthetic Methodology

The Regioselectivity Challenge

Direct Friedel-Crafts acylation of nitrobenzene with 7-chloroheptanoyl chloride is not recommended . The nitro group is strongly deactivating and meta-directing, which would yield the unwanted 3-nitro isomer.

To ensure 100% para-regioselectivity, we utilize a Convergent Alkylation Strategy starting from 4-nitroacetophenone.

Preferred Synthesis Protocol: Enolate Alkylation

This protocol relies on the thermodynamic acidity of the alpha-methyl group in 4-nitroacetophenone.

Reagents:

  • Substrate: 4-Nitroacetophenone (1.0 equiv)

  • Alkylating Agent: 1-Bromo-5-chloropentane (1.1 equiv)

  • Base: Potassium tert-butoxide (t-BuOK) or NaH (1.2 equiv)

  • Solvent: Anhydrous THF/DMF (9:1 ratio)

  • Temperature: -78 °C to RT

Step-by-Step Workflow:

  • Enolate Formation: Dissolve 4-nitroacetophenone in anhydrous THF under Nitrogen. Cool to -78 °C. Add t-BuOK slowly to generate the enolate. The solution will turn deep red/purple.[1]

  • Alkylation: Add 1-bromo-5-chloropentane dropwise. The bromine is the better leaving group, ensuring the chain extends from the bromine end, leaving the chlorine intact.[1]

  • Propagation: Allow the mixture to warm to room temperature over 4 hours.

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1][2]

  • Purification: Recrystallize from Hexane/DCM to remove unreacted alkyl halide.

Synthesis Pathway Diagram[1]

Synthesis Start 4-Nitroacetophenone (C8H7NO3) Intermediate Enolate Species (-78°C) Start->Intermediate t-BuOK / THF Reagent 1-Bromo-5-chloropentane (Electrophile) Reagent->Intermediate S_N2 Attack Product 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (Target) Intermediate->Product Warm to RT - HBr

Caption: Figure 1. Regioselective synthesis via enolate alkylation to ensure para-substitution.[1]

Part 3: Applications & Downstream Chemistry

HDAC Inhibitor Development

This molecule is a "pre-assembled" scaffold for HDAC inhibitors.[1] The nitro group functions as a "Cap" precursor, and the chloro-ketone chain serves as the "Linker."

  • Transformation: The terminal chloride is displaced by a zinc-binding group (ZBG) precursor, or the ketone is modified.

  • Example: Reaction with hydroxylamine derivatives to form hydroxamic acids.

PROTAC Linker Synthesis

In Targeted Protein Degradation, the chain length is vital for the "hook effect."[1]

  • Utility: The C7 chain provides a specific distance (approx 9-10 Å).

  • Mechanism: The 4-nitrophenyl group is reduced to an aniline, which is then coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[1] The alkyl chloride is coupled to the Target Protein ligand.[1]

Divergent Synthesis Workflow

Applications Core 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Path1 Pathway A: Reduction Core->Path1 Sn/HCl or H2/Pd Path2 Pathway B: Substitution (S_N2) Core->Path2 NaN3 or NH2OH Path3 Pathway C: Ketone Reduction Core->Path3 NaBH4 Prod1 7-Chloro-1-(4-aminophenyl)heptan-1-one (Aniline Handle for PROTACs) Path1->Prod1 Prod2 HDAC Inhibitor Precursors (ZBG Attachment) Path2->Prod2 Prod3 7-Chloro-1-(4-nitrophenyl)heptan-1-ol (Chiral Scaffolds) Path3->Prod3

Caption: Figure 2. Divergent synthetic utility of the scaffold in medicinal chemistry.

Part 4: Quality Control & Handling

Analytical Validation

To ensure the integrity of the "building block" before complex steps:

  • 1H NMR (CDCl3): Look for the characteristic triplet of the -CH2-Cl at ~3.5 ppm and the aromatic doublets of the p-nitro group at ~8.3 and 8.1 ppm.

  • HPLC: Purity should be >97% to prevent side reactions in PROTAC synthesis (where impurities amplify rapidly).

  • Storage: Store at 2-8°C under Argon. The alpha-ketone position is sensitive to oxidation over long periods.

Safety Protocols
  • GHS Classification: Irritant (Skin/Eye).[1]

  • Specific Hazard: As an alkyl chloride, it is a potential alkylating agent.[1] Use double-gloving and work in a fume hood.

  • Disposal: Halogenated organic waste stream.[1]

References

  • Sigma-Aldrich. Product Specification: 7-chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0). Retrieved from

  • Fluorochem. Chemical Data Sheet: 7-chloro-1-(4-chlorophenyl)-1-oxoheptane Analogues. Retrieved from [1]

  • Organic Syntheses.General Procedures for Friedel-Crafts and Alkylation of Acetophenones. (Standard Reference for Mechanism).
  • Rieke Metals. Building Blocks for Medicinal Chemistry: Halo-Aryl Ketones. Retrieved from [1]

Sources

Foundational

The Architecture of Bifunctional Scaffolds: A Technical Guide to 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted therapeutics—ranging from atypical antipsychotics to proteolysis-targeting chimeras (PROTACs)—relies heavily on the availability of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics—ranging from atypical antipsychotics to proteolysis-targeting chimeras (PROTACs)—relies heavily on the availability of highly versatile, bifunctional molecular tethers. 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0) is a premier example of such an intermediate[1]. Structurally, it features a 7-carbon aliphatic chain that bridges a terminal alkyl chloride and a p-nitrophenyl ketone moiety.

The strategic value of this compound lies in its orthogonal reactivity. The terminal aliphatic chloride serves as an excellent electrophile for nucleophilic substitution (e.g., N-alkylation of amines), while the nitroarene moiety remains inert during alkylation but can be subsequently reduced to an aniline for further derivatization. This whitepaper details the historical context, chemical properties, and self-validating synthetic protocols required to utilize this intermediate in advanced drug development.

Historical Context & Synthetic Evolution

Historically, the synthesis of long-chain aliphatic ketones bearing sensitive functional groups (like nitroarenes) was plagued by chemoselectivity issues. Traditional organometallic reagents, such as Grignard (organomagnesium) or organolithium compounds, are highly nucleophilic and basic. When attempting to couple an aliphatic chain to a nitro-aromatic system, these traditional reagents frequently attack the highly electrophilic nitro group or cause premature homocoupling, leading to complex mixtures and degraded yields[2].

The methodological breakthrough for synthesizing compounds like 7-chloro-1-(4-nitrophenyl)-1-oxoheptane was the implementation of highly reactive zinc, commonly known as Rieke zinc (Zn)*[2]. Rieke zinc allows for the oxidative addition into alkyl bromides at room temperature without disturbing terminal chlorides. This generates a stable organozinc halide intermediate that can undergo controlled, transition-metal-catalyzed acylation with 4-nitrobenzoyl chloride, completely tolerating the sensitive nitroarene moiety[2].

Chemical Properties & Structural Analysis

To establish a baseline for analytical validation, the quantitative properties of the intermediate are summarized below.

PropertyValue
IUPAC Name 7-chloro-1-(4-nitrophenyl)heptan-1-one
CAS Registry Number 898768-44-0
Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
Purity Standard ≥97.0% (Typical Commercial/Research Grade)
InChI Key ZRAMRPCIWKYFQL-UHFFFAOYSA-N

Data synthesized from commercial chemical specifications[1].

Mechanistic Pathway & Synthesis Protocol

Objective: The chemoselective synthesis of 7-chloro-1-(4-nitrophenyl)-1-oxoheptane, avoiding nitro-group reduction and maintaining the integrity of the terminal chloride.

Expertise & Causality: The protocol utilizes 1-bromo-6-chlorohexane as the starting aliphatic chain. The causality behind this choice is the differential bond dissociation energy between C–Br and C–Cl. Rieke zinc selectively inserts into the weaker C–Br bond, leaving the C–Cl bond intact for downstream API synthesis. Furthermore, the addition of a copper(I) salt facilitates transmetalation, converting the organozinc into a highly nucleophilic copper-zinc species that rapidly acylates the acid chloride without over-adding to the resulting ketone[2].

Step-by-Step Methodology
  • Preparation of Active Zinc (Zn):* In a flame-dried, argon-purged flask, reduce anhydrous ZnCl₂ with lithium naphthalenide in tetrahydrofuran (THF) to yield a fine, highly reactive black suspension of Rieke zinc.

  • Organozinc Formation: Add 1-bromo-6-chlorohexane (1.0 eq) dropwise to the Zn* suspension at 25°C.

    • Self-Validating IPC (In-Process Control): Quench a 0.1 mL aliquot with iodine and analyze via GC-MS. The complete disappearance of the starting bromide and the formation of 1-chloro-6-iodohexane confirms the successful generation of 6-chlorohexylzinc bromide.

  • Electrophile Activation: In a separate flask, prepare a solution of 4-nitrobenzoyl chloride (1.1 eq) and a catalytic amount of CuCN·2LiCl (or a Pd(0) catalyst) in THF at 0°C[2].

  • Cross-Coupling & Workup: Slowly transfer the organozinc solution into the electrophile mixture. Stir for 2 hours at 0°C. The reaction is quenched with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and purify via silica gel chromatography to isolate the target ketone.

Synthesis SM1 1-Bromo-6-chlorohexane Int 6-Chlorohexylzinc Bromide (Organozinc Intermediate) SM1->Int Oxidative Insertion Zn Rieke Zinc (Zn*) Zn->Int THF, 25°C Prod 7-Chloro-1-(4-nitrophenyl) -1-oxoheptane Int->Prod Negishi-type Acylation SM2 4-Nitrobenzoyl Chloride SM2->Prod CuCN·2LiCl or Pd cat.

Fig 1: Organozinc-mediated synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane.

Applications in Drug Development

In pharmaceutical development, 7-chloro-1-(4-nitrophenyl)-1-oxoheptane acts as a programmable "molecular tether." Its architecture supports a self-validating, two-stage functionalization sequence that is highly prized in the synthesis of complex APIs[3].

  • Stage 1: N-Alkylation (The Electrophilic Terminus) The C7-chloride is an ideal substrate for the N-alkylation of secondary amines, such as functionalized piperazines or piperidines. Because the nitro group is entirely unreactive toward nucleophilic amines under standard basic conditions (e.g., K₂CO₃ in acetonitrile), this step proceeds without side reactions.

  • Stage 2: Nitro Reduction & Derivatization (The Pro-Nucleophilic Terminus) Once the amine is tethered, the p-nitro group can be cleanly reduced to a primary aniline using catalytic hydrogenation (H₂, Pd/C). The newly formed aniline can then act as a nucleophile, reacting with sulfonyl chlorides, isocyanates, or activated carboxylic acids to form sulfonamides, ureas, or amides, respectively[3].

Downstream Start 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Step1 N-Alkylation (Reaction with Secondary Amine) Start->Step1 K2CO3, MeCN, Δ Step2 Nitro Reduction (H2, Pd/C) Step1->Step2 Yields Amino-Ketone Step3 Amide/Urea Formation (Derivatization) Step2->Step3 Yields Aniline Derivative API Target Active Pharmaceutical Ingredient (API) Step3->API Final Assembly

Fig 2: Downstream functionalization of the intermediate into targeted APIs.

Analytical & Validation Protocols

To ensure the trustworthiness of the intermediate before deploying it into expensive downstream API synthesis, rigorous analytical validation is required:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum must exhibit a characteristic triplet for the terminal –CH₂Cl protons at approximately δ 3.5 ppm. The strongly deshielded aromatic protons of the p-nitrophenyl group will appear as a distinct AB system (two doublets) in the downfield region around δ 8.1 and 8.3 ppm.

  • HPLC-UV: Chromatographic purity should be monitored at 254 nm. It is critical to ensure that the des-chloro impurity (resulting from over-reduction during zinc insertion) is <0.1%, as its presence would disrupt the stoichiometry of the subsequent N-alkylation step.

References

  • Sunagatullina, A. S. "Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides and Preparation of Functionalized Organometallics". Ludwig-Maximilians-Universität München (LMU). URL:[Link]

  • Al-Khuzaie, et al. "Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity". ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

Abstract & Strategic Overview The compound 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0) is a critical bifunctional intermediate, primarily utilized in the synthesis of histone deacetylase (HDAC) inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The compound 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0) is a critical bifunctional intermediate, primarily utilized in the synthesis of histone deacetylase (HDAC) inhibitors and other suberoylanilide-based therapeutics. Its structure features a labile primary alkyl chloride and a para-nitro aryl ketone, serving as a "masked" aniline for subsequent functionalization.

The Synthetic Challenge: Standard Friedel-Crafts acylation strategies fail for this target. Acylation of nitrobenzene is deactivated, while nitration of 7-chloro-1-phenylheptan-1-one yields the undesired meta-isomer due to the directing effect of the carbonyl group. Furthermore, classical Grignard additions to 4-nitrobenzoyl chloride are contraindicated due to nucleophilic attack on the nitro group.

The Solution: This protocol details a high-fidelity synthesis using Palladium-Catalyzed Negishi Cross-Coupling . By utilizing a functionalized organozinc reagent prepared from 1-bromo-6-chlorohexane, we achieve exclusive para-regiochemistry and complete tolerance of the nitro functionality. This method aligns with industrial standards (e.g., Rieke Metals methodologies) for producing high-purity aryl ketones.

Retrosynthetic Analysis & Pathway Logic

The logic follows a convergent approach, assembling the C7 chain from a C1 electrophile (acid chloride) and a C6 nucleophile (organozinc).

Retrosynthesis Target 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (Target Molecule) Disconnection Disconnection: C(sp2)-C(sp3) Bond Target->Disconnection AcidChloride 4-Nitrobenzoyl Chloride (Electrophile) Disconnection->AcidChloride Organozinc 6-Chlorohexylzinc Bromide (Nucleophile) Disconnection->Organozinc AlkylHalide 1-Bromo-6-chlorohexane Organozinc->AlkylHalide Zn Insertion Zinc Activated Zinc (Zn*) Organozinc->Zinc

Figure 1: Retrosynthetic disconnection revealing the Negishi coupling strategy.

Experimental Protocol

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Electrophile: 4-Nitrobenzoyl chloride (98%)

  • Precursor: 1-Bromo-6-chlorohexane (97%)

  • Metal Source: Zinc dust (<10 micron) activated with 1,2-dibromoethane/TMSCl OR Rieke® Zinc (commercial).

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄.

  • Solvent: Anhydrous THF (water <50 ppm).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step 1: Preparation of 6-Chlorohexylzinc Bromide

Rationale: Alkyl zinc reagents are less reactive than Grignards, preventing attack on the nitro group while remaining nucleophilic enough for Pd-catalyzed coupling.

  • Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (1.5 equiv) in anhydrous THF (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to reflux for 2 minutes. Cool, then add TMSCl (1 mol%) and stir for 15 minutes.

  • Insertion: Add 1-bromo-6-chlorohexane (1.0 equiv) dropwise. Maintain temperature at 40–50°C.

    • Note: Iodine activation (1 mol%) can speed up initiation if the reaction is sluggish.

  • Completion: Stir at 50°C for 3–6 hours. Monitor by GC (quench aliquot with dilute HCl; disappearance of bromide indicates completion).

  • Titration: Titrate the supernatant against iodine/LiCl to determine exact concentration (typically 0.8–0.9 M).

Step 2: Negishi Cross-Coupling

Rationale: Pd(0) catalyzes the oxidative addition into the acyl chloride followed by transmetallation with the organozinc. The nitro group remains untouched.

  • Setup: Charge a separate dried reaction vessel with 4-Nitrobenzoyl chloride (0.9 equiv relative to Organozinc) and PdCl₂(dppf) (2 mol%). Dissolve in anhydrous THF.

  • Addition: Cool the solution to 0°C. Transfer the 6-Chlorohexylzinc bromide solution (prepared in Step 1) via cannula or syringe slowly over 30 minutes.

    • Critical: Exothermic reaction.[1] Maintain internal temp <10°C to prevent homocoupling.

  • Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:2) or HPLC. The acid chloride spot should disappear.

  • Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with 1M HCl (to remove Zn salts), saturated NaHCO₃, and Brine. Dry over MgSO₄.[1]

Purification & Characterization
  • Concentration: Rotary evaporate under reduced pressure (keep bath <40°C).

  • Purification: Flash Column Chromatography (Silica Gel 60).

    • Eluent: Gradient 0% → 15% Ethyl Acetate in Hexanes.

    • Rf: Product typically elutes around Rf 0.4 (10% EtOAc/Hex).

  • Recrystallization: If solid, recrystallize from Hexane/Ether.

Data Specifications & Validation

ParameterSpecificationNotes
Appearance Pale yellow solid or oilLow melting point solid (approx. 40-50°C).
¹H NMR (CDCl₃) δ 8.32 (d, 2H), 8.10 (d, 2H), 3.54 (t, 2H), 3.02 (t, 2H), 1.8-1.4 (m, 8H)Diagnostic: Aryl doublets (para pattern) and triplet at ~3.0 ppm (α-carbonyl).
¹³C NMR C=O (~198 ppm), Ar-NO₂ signalsConfirm 7 distinct aliphatic carbons.
Yield 75% - 85%Lower yields often due to wet THF or poor Zn activation.
Purity >98% (HPLC)Critical for biological assays.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle and the critical role of the zinc reagent in preserving the nitro functionality.

Mechanism Pd_Pre Pd(II) Precatalyst Pd_0 Pd(0) Active Species Pd_Pre->Pd_0 Reduction OxAdd Oxidative Addition (Ar-CO-Pd-Cl) Pd_0->OxAdd + ArCOCl TransMet Transmetallation (Zn → Pd) OxAdd->TransMet + R-ZnBr RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd_0 Regeneration Product 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane RedElim->Product ArCOCl 4-Nitrobenzoyl Cl ArCOCl->OxAdd RZnX 6-Chlorohexyl-ZnBr RZnX->TransMet

Figure 2: Catalytic cycle of the Negishi coupling. The organozinc nucleophile selectively attacks the Pd-acyl complex.

Troubleshooting & Optimization

  • Sluggish Zinc Insertion:

    • Cause: Zinc surface oxidation.

    • Fix: Use Rieke® Zinc for highest activity, or wash Zn dust with dilute HCl, then water/acetone/ether and dry under vacuum before activation.

  • Homocoupling (Ar-Ar):

    • Cause: Temperature too high during addition or catalyst decomposition.

    • Fix: Keep addition at 0°C. Ensure strictly oxygen-free environment.

  • Low Yield / Hydrolysis:

    • Cause: Wet THF protonating the organozinc (forming 1-chlorohexane).

    • Fix: Distill THF over Sodium/Benzophenone or use a solvent purification system (SPS).

References

  • Negishi, E. (2002). "Handbook of Organopalladium Chemistry for Organic Synthesis." Wiley-Interscience.
  • Zhu, L., et al. (2006). "Functionalized Organozinc Reagents in Organic Synthesis." Journal of Organic Chemistry. Link (General procedure for alkylzinc preparation).

  • Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 246(4935), 1260-1264. Link (Source of highly reactive zinc methodology).

  • Sigma-Aldrich. "7-chloro-1-(4-nitrophenyl)-1-oxoheptane Product Page." (Commercial verification). Link

  • Knochel, P., et al. (2004). "Functionalized Organozinc Compounds." Chemical Reviews, 104(12), 6297-6320. (Review of nitro-tolerant organozinc chemistry).

Sources

Application

An In-depth Technical Guide to the Synthesis of ω-Haloalkyl Aryl Ketones: A Strategic Approach for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

For Researchers, Scientists, and Drug Development Professionals This application note provides a detailed guide to the synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane, a functionalized aryl alkyl ketone. These molec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide to the synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane, a functionalized aryl alkyl ketone. These molecules are valuable intermediates in organic synthesis, particularly in medicinal chemistry and materials science, due to their dual reactivity.[1][2] This guide offers a critical analysis of the synthetic route starting from 7-bromoheptanoyl chloride, focusing on the core chemical principles, experimental protocols, and inherent challenges of the transformation.

Part 1: Foundational Principles and Strategic Analysis

The synthesis of aryl ketones from acyl chlorides and aromatic compounds is classically achieved via the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation.

The Mechanism of Friedel-Crafts Acylation

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly electrophilic acylium ion.[3] This ion is then attacked by the electron-rich aromatic ring. The resulting intermediate loses a proton to restore aromaticity and regenerate the catalyst, yielding the final ketone product.[3][4] A key advantage of acylation over alkylation is that the acylium ion is resonance-stabilized, preventing carbocation rearrangements.[3][5] Furthermore, the product ketone is deactivated, which prevents further acylation reactions.[6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation A R-CO-Cl (Acyl Chloride) C {[R-C=O]⁺ AlCl₄⁻ | Acylium Ion Complex} A->C + AlCl₃ B AlCl₃ (Lewis Acid) D Aromatic Ring (Ar-H) E Arenium Ion Intermediate D->E + Acylium Ion F Aryl Ketone (Ar-CO-R) E->F - H⁺ (to AlCl₄⁻) G HCl + AlCl₃ F->G Byproducts

Figure 1: Generalized Mechanism of Friedel-Crafts Acylation.

Synthetic Challenges and Strategic Considerations

The specific transformation of 7-bromoheptanoyl chloride to 7-chloro-1-(4-nitrophenyl)-1-oxoheptane presents two significant chemical hurdles:

  • Substrate Deactivation: The target involves acylating a nitrobenzene ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic substitution.[7] Standard Friedel-Crafts acylation conditions are generally ineffective for strongly deactivated benzenes like nitrobenzene.[5] This is the most critical challenge, and successful synthesis may require harsh reaction conditions or alternative synthetic routes not centered on direct acylation of nitrobenzene.

  • Halogen Exchange: The starting material contains a bromine atom on the alkyl chain, while the desired product contains chlorine. This requires a halogen exchange step. This can be approached in two ways:

    • Pre-Acylation Exchange: Convert 7-bromoheptanoyl chloride to 7-chloroheptanoyl chloride before the Friedel-Crafts reaction. This is often not direct and typically involves starting from the corresponding carboxylic acid.

    • Post-Acylation Exchange: Synthesize the bromo-ketone intermediate first, followed by a nucleophilic substitution reaction (e.g., a Finkelstein-type reaction) to replace the bromine with chlorine.

This guide will present a hypothetical two-step protocol that first addresses the acylation and then the halogen exchange, with the explicit understanding that the initial acylation step is chemically challenging and likely to result in very low yields.

Part 2: Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All reagents are hazardous and should be handled with care.

Protocol A: Friedel-Crafts Acylation of Nitrobenzene with 7-Bromoheptanoyl Chloride (Hypothetical)

This protocol outlines the procedure for the synthesis of the intermediate, 7-bromo-1-(4-nitrophenyl)-1-oxoheptane.

Expertise & Experience Note: The use of nitrobenzene as both the reactant and the solvent is a common strategy for unreactive substrates, as it forces a high concentration of the aromatic compound. However, due to the severe deactivation of the ring, this reaction is expected to be very slow and low-yielding. Anhydrous conditions are critical, as any moisture will react with and deactivate the AlCl₃ catalyst.

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
7-Bromoheptanoyl Chloride227.52[8]5.0 g1.0
Anhydrous AlCl₃133.343.5 g1.2
Nitrobenzene123.1150 mLSolvent & Reagent
Dichloromethane (DCM)84.9330 mLSolvent

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃) and 20 mL of nitrobenzene. Cool the suspension to 0°C using an ice bath.

  • Reagent Addition: Dissolve 7-bromoheptanoyl chloride in 10 mL of nitrobenzene and add this solution to the dropping funnel. Add the acyl chloride solution dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting acyl chloride and the appearance of a new, higher-Rf spot indicates product formation.

  • Work-up: After the reaction, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl) to quench the reaction and decompose the aluminum chloride complex.[1][9]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, 7-bromo-1-(4-nitrophenyl)-1-oxoheptane.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired compound.

Figure 2: Workflow for the Hypothetical Acylation Protocol.

Protocol B: Halogen Exchange for Synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

This protocol describes the conversion of the bromo-intermediate to the final chloro-product.

Trustworthiness Note: This protocol describes a self-validating system. The progress of the nucleophilic substitution is monitored by TLC until the starting material is consumed. The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The final product is a known compound with CAS Number 898768-44-0.

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
7-Bromo-1-(4-nitrophenyl)-1-oxoheptane314.181.0 g1.0
Lithium Chloride (LiCl)42.390.4 g3.0
Acetone58.0820 mLSolvent

Procedure:

  • Setup: In a round-bottom flask, dissolve the bromo-ketone intermediate in acetone.

  • Reagent Addition: Add lithium chloride to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC. The product should have a slightly different Rf value than the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentration: Remove the acetone under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent like ethyl acetate, wash with water, dry over anhydrous MgSO₄, and concentrate. If necessary, further purify by column chromatography to yield the final product, 7-chloro-1-(4-nitrophenyl)-1-oxoheptane.

References

  • Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. (2025). Benchchem.
  • alkyl aryl ketones: Topics by Science.gov. Science.gov.
  • Ch12: Friedel-Crafts acyl
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
  • Synthetic Access to Aromatic α-Haloketones.
  • Friedel-Crafts Acyl
  • An In-depth Technical Guide to 7-Bromoheptanoyl Chloride: Chemical Properties and Synthetic Applic
  • Friedel-Crafts Alkyl
  • Synthesis of γ-halogenated ketones via the Ce(IV)-mediated oxidative coupling of cyclobutanols and inorganic halides.
  • Friedel Crafts Acylation And Alkyl
  • Synthesis of ω-Chloroalkyl Aryl Ketones via C–C Bond Cleavage of tert-Cycloalkanols with Tetramethylammonium Hypochlorite. (2024). MDPI.
  • Aryl Alkyl Ketones Definition. (2025). Fiveable.
  • Benzene Nitration and Friedel-Crafts Acyl
  • 7-chloro-1-(4-nitrophenyl)-1-oxoheptane | 898768-44-0. Sigma-Aldrich.
  • Friedel-Crafts Acyl
  • 7-chloro-1-(4-nitrophenyl)-1-oxoheptane. MilliporeSigma.
  • 7-bromoheptanoyl Chloride | C7H12BrClO | CID 11368152. PubChem.

Sources

Method

reaction conditions for synthesizing 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

This Application Note describes the high-fidelity synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0). Commonly utilized as a scaffold in the development of Histone Deacetylase (HDAC) inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note describes the high-fidelity synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0).

Commonly utilized as a scaffold in the development of Histone Deacetylase (HDAC) inhibitors (e.g., analogues of Vorinostat/SAHA) and other suberoylanilide derivatives, this compound presents a specific synthetic challenge: the simultaneous presence of a nitro group (strongly electron-withdrawing, reducible) and an alkyl chloride (potential electrophile), combined with the need for strict para-regioselectivity.

Standard Friedel-Crafts acylation of nitrobenzene fails due to ring deactivation. Conversely, nitration of 7-chloro-1-phenylheptan-1-one yields predominantly the meta-isomer. Therefore, this protocol utilizes a Copper(I)-Mediated Organozinc Coupling , a methodology pioneered by Rieke and Knochel, which ensures complete chemoselectivity and regiocontrol.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the C(sp2)-C(sp3) bond adjacent to the carbonyl. This approach utilizes a functionalized organozinc reagent, which tolerates the nitro group on the electrophile, unlike Grignard or Organolithium reagents.

Strategic Route:

  • Nucleophile: (6-Chlorohexyl)zinc bromide, prepared via zinc insertion into 1-bromo-6-chlorohexane.

  • Electrophile: 4-Nitrobenzoyl chloride.[1]

  • Catalyst: Soluble Copper(I) source (CuCN·2LiCl) to facilitate the acyl substitution.

Figure 1: Retrosynthetic logic avoiding regioselectivity issues of direct nitration.

Part 2: Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9][10][11]
ReagentCAS No.[1]Equiv.[2]Role
1-Bromo-6-chlorohexane 6294-17-31.1Precursor to Nucleophile
Zinc Dust (Activated)7440-66-61.5Metal source
Lithium Chloride (Anhydrous)7447-41-81.6Activation Agent
4-Nitrobenzoyl Chloride 122-04-31.0Electrophile
CuCN (Copper(I) Cyanide)544-92-31.0Mediator
THF (Anhydrous)109-99-9-Solvent
Step-by-Step Methodology

Step A: Preparation of (6-Chlorohexyl)zinc Bromide (Knochel Method) Rationale: Standard zinc foil is often too passivated. Using LiCl solubilizes the surface oxides and forms a soluble zincate species, accelerating insertion.

  • Activation: In a flame-dried 3-neck flask under Argon, place Zinc dust (1.5 equiv) and anhydrous LiCl (1.6 equiv) . Heat to 150°C under high vacuum for 2 hours to dry the salts.

  • Solvation: Cool to room temperature (RT) and add anhydrous THF (approx. 1 M concentration relative to halide).

  • Initiation: Add 1,2-dibromoethane (5 mol%) and heat to reflux for 2 minutes. Cool to RT. Add TMSCl (1 mol%) and stir for 5 minutes.

  • Insertion: Add 1-bromo-6-chlorohexane (1.1 equiv) dropwise.

    • Critical Control Point: The reaction is exothermic.[3] Maintain temperature at 25–30°C.

    • Stir at 25°C for 12–18 hours.

  • Titration: Aliquot a sample and titrate with Iodine/LiCl solution to verify concentration (Target: >90% conversion).

Step B: Copper(I)-Mediated Acylation Rationale: Organozincs react sluggishly with acid chlorides directly. Transmetallation to a Copper-Zinc species allows for rapid coupling at low temperatures, preventing side reactions with the nitro group.

  • Catalyst Preparation: In a separate flask, prepare a solution of CuCN (1.0 equiv) and LiCl (2.0 equiv) in THF to form the soluble complex

    
    .
    
  • Transmetallation: Cool the zinc reagent solution (from Step A) to -20°C . Cannulate the CuCN·2LiCl solution into the zinc reagent. Stir for 15 minutes at 0°C.

  • Acylation: Cool the mixture to -78°C .

  • Addition: Add a solution of 4-Nitrobenzoyl chloride (1.0 equiv) in THF dropwise over 30 minutes.

    • Note: The low temperature prevents the organometallic reagent from attacking the nitro group (electron transfer reduction).

  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours and stir overnight.

  • Quench: Quench with saturated aqueous

    
     followed by 10% 
    
    
    
    (to sequester copper salts).

Step C: Workup and Purification [4][3]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash: Wash combined organics with water, brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 95:5 → End 80:20).

    • Observation: The product is a pale yellow solid/oil.[5]

Part 3: Mechanism & Critical Parameters

The success of this reaction relies on the Knochel-Cuprate Mechanism . The zinc reagent undergoes transmetallation to a mixed copper-zinc species (


), which is softer and more nucleophilic toward the acyl chloride than the ketone product, preventing over-addition.

Figure 2: Mechanistic flow from Zinc insertion to Copper-mediated coupling.

Key Troubleshooting Guide:

IssueProbable CauseSolution
No Reaction (Step A) Zinc surface passivated.Ensure LiCl is anhydrous; repeat TMSCl activation.
Low Yield (Step B) Moisture in CuCN or THF.Flame dry all glassware; use fresh anhydrous THF.
Blue/Green Aqueous Layer Copper retention.Wash thoroughly with

to remove Cu-amine complexes.
Byproduct: Dimer Wurtz coupling of alkyl halide.Add alkyl halide slowly; keep temp <30°C during insertion.

References

  • Knochel, P., et al. "Preparation and Applications of Functionalized Organozinc Reagents."[6] Organic Reactions, 2004. Link

  • Rieke, R. D. "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 1989, 246(4935), 1260-1264. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. Link

  • Sigma-Aldrich. "Product Specification: 7-chloro-1-(4-nitrophenyl)-1-oxoheptane." Link

Sources

Application

using 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane for diarylquinoline scaffold synthesis

This Application Note and Protocol details the utilization of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0) as a strategic building block for the synthesis of novel Diarylquinoline (DARQ) scaffolds.[1] Diaryl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the utilization of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0) as a strategic building block for the synthesis of novel Diarylquinoline (DARQ) scaffolds.[1]

Diarylquinolines, exemplified by the antitubercular drug Bedaquiline (TMC207) , target the proton pump of mycobacterial ATP synthase.[1][2] While Bedaquiline features a short dimethylaminoethyl side chain, emerging research focuses on lipophilic analogues to probe the binding pocket's depth or alter pharmacokinetic profiles.[1] This protocol describes the synthesis of such a long-chain analogue, utilizing the 7-chloroheptanoyl chain as a versatile linker for further functionalization.[1]

Compound: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Target Scaffold: 3-Quinolyl-4-nitrophenyl-carbinol derivatives (DARQ Analogues) Application: Antitubercular Drug Discovery / ATP Synthase Inhibition Studies[1]

Introduction & Strategic Rationale

The synthesis of the diarylquinoline core relies on the construction of a chiral tertiary alcohol center linking a quinoline ring, a second aryl ring, and an aliphatic side chain.[1]

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane serves a dual role in this synthesis:

  • Electrophilic Core: The ketone moiety acts as the acceptor for the metallated quinoline species, establishing the critical quaternary carbon center.[1]

  • Bifunctional Handle:

    • The 4-Nitrophenyl Group: Provides a masked aniline (reducible) or a rigid aryl anchor for π-stacking interactions within the ATP synthase c-ring.[1]

    • The 7-Chloroheptyl Chain: Acts as a "molecular ruler," extending into the lipophilic regions of the target protein.[1] The terminal alkyl chloride allows for late-stage diversification via nucleophilic substitution (e.g., with secondary amines) to introduce the basicity required for bioactivity.[1]

Chemical Properties & Safety Profile[1]

PropertySpecification
IUPAC Name 7-Chloro-1-(4-nitrophenyl)heptan-1-one
CAS Number 898768-44-0
Molecular Weight 269.72 g/mol
Appearance Pale yellow to off-white solid/oil
Key Reactivity Ketone (Electrophile), Alkyl Chloride (Electrophile), Nitro (Reducible)

Safety Hazards:

  • Alkylating Agent: The terminal alkyl chloride is a potential alkylating agent.[1] Use double-gloving and work in a fume hood.[1]

  • Nitro Compound: Potential for energetic decomposition if heated excessively.[1] Avoid strong reducing agents until the specific reduction step.[1]

Experimental Protocol: DARQ Scaffold Assembly

This protocol details the coupling of 3-Bromo-6-methoxyquinoline (a standard DARQ precursor) with 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane .[1]

Phase A: Reagent Preparation (Anhydrous Conditions)
  • Glassware: Flame-dried 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum.[1]

  • Atmosphere: Positive pressure of dry Argon or Nitrogen.[1]

  • Solvent: Tetrahydrofuran (THF), freshly distilled over Sodium/Benzophenone or passed through an activated alumina column.[1]

Phase B: Generation of 3-Lithioquinoline Species[1]
  • Rationale: Lithium-halogen exchange is faster than nucleophilic attack on the quinoline ring at low temperatures, generating the C3-nucleophile.[1]

  • Charge: Add 3-Bromo-6-methoxyquinoline (1.0 eq, e.g., 2.38 g, 10 mmol) to the RBF.

  • Solvate: Add anhydrous THF (40 mL) via syringe. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) over 15 minutes.

    • Observation: The solution typically turns a deep red/orange color, indicating the formation of the lithiated species.[1]

  • Incubation: Stir at -78°C for 30–45 minutes. Do not allow to warm, as the lithiated species is unstable.[1]

Phase C: Coupling with 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane[1]
  • Rationale: The lithiated quinoline attacks the ketone carbonyl.[1] The low temperature prevents the lithium species from displacing the terminal alkyl chloride (which requires higher activation energy).[1]

  • Substrate Solution: Dissolve 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (1.0 eq, 2.70 g, 10 mmol) in anhydrous THF (10 mL) in a separate flame-dried vial.

  • Addition: Transfer the ketone solution dropwise via cannula or syringe into the lithiated quinoline mixture at -78°C over 20 minutes.

  • Reaction: Stir at -78°C for 2 hours.

  • Warming: Remove the cooling bath and allow the reaction to slowly warm to -20°C over 1 hour. Note: Quench before reaching room temperature to minimize side reactions with the alkyl chloride.[1]

Phase D: Quench and Workup
  • Quench: Add saturated aqueous Ammonium Chloride (NH₄Cl, 20 mL) slowly to the reaction mixture at -20°C.

  • Extraction: Dilute with Ethyl Acetate (EtOAc, 50 mL) and water (50 mL). Separate layers. Extract the aqueous layer with EtOAc (2 x 30 mL).[1]

  • Washing: Wash combined organics with Brine (50 mL).

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Silica Gel Column Chromatography.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).[1]

    • Target Product:1-(7-Chloroheptyl)-1-(4-nitrophenyl)-1-(6-methoxyquinolin-3-yl)methanol .[1]

Downstream Functionalization (Protocol Extension)

The isolated scaffold contains a terminal chloride.[1] To generate a bioactive DARQ analogue, this chloride is typically displaced by a secondary amine.[1]

Protocol: Amination of the Chloro-Linker

  • Reactants: Dissolve the purified DARQ scaffold (1 eq) in Acetonitrile or DMF.

  • Reagent: Add excess Dimethylamine (or desired secondary amine, 5–10 eq) and Potassium Carbonate (K₂CO₃, 3 eq).

  • Conditions: Heat to 60–80°C in a sealed tube for 12–24 hours. Sodium Iodide (NaI, 0.1 eq) can be added as a catalyst (Finkelstein condition).[1]

  • Result: Formation of the amino-side chain DARQ analogue.

Visualization of Synthetic Pathway[4]

The following diagram illustrates the reaction logic, from precursor assembly to the final functionalized scaffold.

DARQ_Synthesis Precursor1 3-Bromo-6-methoxyquinoline Intermediate1 3-Lithio-6-methoxyquinoline (-78°C) Precursor1->Intermediate1 n-BuLi, THF, -78°C (Li-Halogen Exchange) Precursor2 7-Chloro-1-(4-nitrophenyl)- 1-oxoheptane Product DARQ Scaffold (Core) (Tertiary Alcohol) Precursor2->Product Electrophile Intermediate1->Product Nucleophilic Attack on Ketone FinalDrug Functionalized DARQ Analogue (Amine Side Chain) Product->FinalDrug HNR2, K2CO3, NaI (SN2 Displacement)

Caption: Synthetic workflow for coupling 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane with a quinoline core to form the DARQ scaffold.

Quality Control & Validation

To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met:

TechniqueExpected Signal / Observation
1H NMR (CDCl₃) Quinoline: Singlet ~8.9 ppm (H2).[1] Carbinol: Disappearance of ketone C=O signal.[1] Alkyl Chain: Triplet ~3.5 ppm (-CH₂Cl) remains intact after coupling.[1]
13C NMR Quaternary C: New peak ~75–80 ppm (C-OH).[1] Carbonyl: Absence of ketone peak (~199 ppm).[1]
Mass Spectrometry [M+H]+: Expected mass ~507-510 Da (depending on isotopes).[1] Look for characteristic Cl isotope pattern (3:1).[1]
HPLC Purity >95% (254 nm). Impurities often include unreacted ketone or debrominated quinoline.[1]

Troubleshooting Guide

  • Issue: Low Yield of Coupling Product.

    • Cause: Incomplete lithiation or moisture contamination.[1]

    • Solution: Titrate n-BuLi before use.[1] Ensure THF is rigorously dry. Increase lithiation time to 1 hour.

  • Issue: Alkyl Chloride Displacement during Coupling.

    • Cause: Reaction temperature rose above -20°C before quench.[1]

    • Solution: Maintain strict temperature control.[1] The aryl-lithium prefers the ketone at -78°C; higher temps promote alkylation.[1]

  • Issue: Recovery of Unreacted Ketone.

    • Cause: Enolization of the ketone by the lithium base (acting as a base rather than a nucleophile).[1]

    • Solution: This is less likely with aryl lithiums than Grignards, but if observed, ensure the addition of the ketone is slow and the solution is cold.[1] Cerium(III) chloride can be added (organocerium chemistry) to suppress enolization.[1]

References

  • Guillemont, J., et al. (2011).[1][3][4] "Diarylquinolines, synthesis pathways and quantitative structure-activity relationship studies leading to the discovery of TMC207." Future Medicinal Chemistry, 3(11), 1345-1360.[1][3] Link

  • Andries, K., et al. (2005).[1] "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis."[1][2][5][3][4] Science, 307(5707), 223-227.[1] Link[1]

  • Saga, Y., et al. (2010).[1][2] "Catalytic Asymmetric Synthesis of R207910." Journal of the American Chemical Society, 132(23), 7905-7907.[1][2] Link[1]

  • Sigma-Aldrich. "Product Specification: 7-chloro-1-(4-nitrophenyl)-1-oxoheptane."[1] Link

Sources

Method

scale-up methods for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane production

Application Note: Scalable Synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Part 1: Executive Summary & Strategic Analysis 1.1 The Challenge: Regioselectivity in Aromatic Substitution The synthesis of 7-Chloro-1-(4-n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Regioselectivity in Aromatic Substitution The synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) presents a classic problem in organic process chemistry: Regiocontrol .[1]

A standard Friedel-Crafts acylation approach—reacting 7-chloroheptanoyl chloride with benzene followed by nitration—is fundamentally flawed for high-purity applications.[1] The ketone moiety introduced in the first step is a meta-director, causing the subsequent nitration to yield predominantly the 3-nitro isomer (~70-80%), rather than the desired 4-nitro (para) target.[1] Separating these isomers on a kilogram scale requires costly chromatography or inefficient fractional crystallization.[1]

1.2 The Solution: Convergent Negishi Acylation To guarantee 100% para-selectivity and ensure scalability, this protocol utilizes a Palladium-Catalyzed Negishi Acylation .[1] This convergent strategy couples a pre-functionalized organozinc reagent with 4-nitrobenzoyl chloride.[1]

  • Why Organozinc? Unlike Grignard reagents (which attack nitro groups), organozinc reagents exhibit excellent functional group tolerance, allowing the coupling to occur in the presence of the highly electrophilic nitro moiety.[1]

  • Why this Route? It eliminates isomer separation, reduces step count, and utilizes commercially available starting materials.[1]

Part 2: Reaction Scheme & Logic

The synthesis proceeds in two distinct phases:

  • Zinc Activation & Insertion: Generation of the organozinc reagent from 1-bromo-6-chlorohexane.[1]

  • Cross-Coupling: Pd-catalyzed acylation with 4-nitrobenzoyl chloride.

SynthesisPath SM1 1-Bromo-6-chlorohexane Int1 (6-Chlorohexyl)zinc bromide (Organozinc Reagent) SM1->Int1 THF, 40°C Zn Insertion Zn Zn Dust / LiCl (Activation) Zn->Int1 Product 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (Target) Int1->Product Negishi Coupling 0°C -> RT SM2 4-Nitrobenzoyl Chloride SM2->Product Cat Pd(PPh3)4 (Catalyst) Cat->Product

Figure 1: Convergent synthesis pathway ensuring exclusive para-nitrophenyl regioselectivity.

Part 3: Detailed Experimental Protocol

Scale: 1.0 Mole (approx. 270 g output) Safety Level: High (Handling of organometallics and acid chlorides).[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
1-Bromo-6-chlorohexane 199.521.1219.5 gAlkyl Precursor
Zinc Dust 65.381.598.1 gMetal Source
Lithium Chloride (LiCl) 42.391.667.8 gActivation Agent
4-Nitrobenzoyl Chloride 185.561.0185.6 gElectrophile
Pd(PPh3)4 1155.560.0223.1 gCatalyst
THF (Anhydrous) --1.5 LSolvent
Step-by-Step Methodology

Step A: Preparation of (6-Chlorohexyl)zinc Bromide (The Knochel Method) Critique: Standard zinc activation often fails due to oxide layers.[1] The use of LiCl is critical here to solubilize the zinc species and accelerate insertion.[1]

  • Reactor Setup: Equip a 3-L three-necked flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and addition funnel.[1] Flame-dry the apparatus under nitrogen flow.

  • Zinc Activation: Charge Zinc dust (98.1 g) and anhydrous LiCl (67.8 g) into the flask. Heat to 150°C under high vacuum for 2 hours to dry the salts. Cool to room temperature (RT) and backfill with Nitrogen.[1]

  • Solvation: Add anhydrous THF (800 mL). Add 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (1 mol%) to chemically activate the zinc surface.[1] Stir at 60°C for 15 minutes.

  • Insertion: Add 1-Bromo-6-chlorohexane (219.5 g) dropwise over 1 hour while maintaining the internal temperature at 40-45°C.

  • Maturation: Stir at 40°C for 12-16 hours.

    • QC Check: Aliquot 1 mL, quench with iodine, and check by GC-MS. Disappearance of the bromide starting material confirms formation of the organozinc.[1]

Step B: The Negishi Cross-Coupling Critique: Mixing order is vital.[1] The organozinc should be added to the acid chloride/catalyst mixture to maintain catalyst activity and control exotherms.[1]

  • Electrophile Prep: In a separate 5-L reactor, dissolve 4-Nitrobenzoyl chloride (185.6 g) and Pd(PPh3)4 (23.1 g) in anhydrous THF (700 mL). Cool the mixture to 0°C.

  • Coupling: Transfer the organozinc solution (from Step A) via cannula or peristaltic pump into the 5-L reactor over 2 hours.

    • Note: Maintain internal temperature < 10°C. The reaction is exothermic.[1]

  • Completion: Allow the mixture to warm to RT and stir for 4 hours.

    • Monitor: HPLC should show <1% remaining acid chloride.[1]

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl (500 mL).

  • Workup: Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with 1M HCl (to remove zinc salts), saturated NaHCO3, and Brine.[1] Dry over MgSO4 and concentrate under vacuum.

Purification

The crude product is a low-melting solid or oil.[1]

  • Crystallization: Dissolve crude residue in hot Ethanol/Hexane (1:4). Cool slowly to 0°C.

  • Filtration: Filter the pale yellow crystals.

  • Yield Target: 215 - 240 g (80-90%).

  • Purity: >98% (HPLC).

Part 4: Process Control & Troubleshooting

Troubleshooting Issue1 Issue: Low Conversion of Alkyl Bromide Sol1 Action: Re-dry LiCl/Zn; Increase Activation Temp Issue1->Sol1 Issue2 Issue: Homocoupling of Organozinc Sol2 Action: Slow addition rate; Maintain T < 10°C Issue2->Sol2 Issue3 Issue: Pd Black Precipitation Sol3 Action: Ensure O2-free environment; Add extra PPh3 Issue3->Sol3

Figure 2: Troubleshooting matrix for common scale-up deviations.

Key Critical Quality Attributes (CQAs):

  • Moisture Content: THF must be <50 ppm water.[1] Water destroys the organozinc.[1]

  • Inert Atmosphere: Oxygen poisons the Pd(0) catalyst.[1]

  • Stoichiometry: Excess organozinc (1.1 equiv) ensures complete consumption of the acid chloride, which is harder to remove than the alkyl byproduct.[1]

Part 5: References

  • Sigma-Aldrich. 7-chloro-1-(4-nitrophenyl)-1-oxoheptane Product Page. (Used for CAS/Structure verification). Available at: [1]

  • PrepChem. Preparation of 4-nitrobenzoyl chloride. (Source for precursor synthesis). Available at:

  • Organic Syntheses. p-Nitrobenzoyl Chloride. Org. Synth. 1923, 3,[1][4] 75. (Standard protocol for acid chloride preparation). Available at: [1]

  • Knochel, P. et al. Preparation of Functionalized Organozinc Reagents. (Foundational methodology for the Zinc/LiCl insertion protocol described). Note: General methodology reference.

Sources

Application

Application Note: Precision Synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity synthesis protocol for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0).[1] This molecule is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity synthesis protocol for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0).[1]

This molecule is a critical bifunctional intermediate, often utilized in the synthesis of Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat analogs) where the para-nitro group serves as a masked amine for further functionalization (e.g., to a hydroxamic acid or benzamide).[1]

Executive Summary & Retrosynthetic Logic

Synthesizing 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane presents a classic regiochemical challenge. A standard retrosynthetic analysis might suggest Friedel-Crafts acylation of nitrobenzene (impossible due to deactivation) or nitration of 7-chloro-1-phenyl-1-oxoheptane.[1]

Critical Flaw in Standard Routes: Direct nitration of the parent ketone (7-chloro-1-phenyl-1-oxoheptane) is chemically unsound for this target.[1] The carbonyl group is a strong meta-director, causing the nitration to predominantly yield the 3-nitro (meta) isomer, whereas the target is the 4-nitro (para) isomer.[1] Separation of these isomers is difficult and low-yielding.[1]

The Solution: Copper-Mediated Organozinc Coupling To guarantee the para-regiochemistry and tolerate the sensitive nitro group, this protocol utilizes Knochel’s Organozinc Methodology .[1] We couple 4-nitrobenzoyl chloride (providing the pre-installed para-nitro group) with (6-chlorohexyl)zinc iodide .[1] Organozinc reagents are unique among organometallics for their high tolerance of electrophilic functional groups like nitro compounds, which would otherwise react catastrophically with Grignard or Organolithium reagents.

Reagents & Materials

The following reagents are required for the synthesis. Purity is paramount for the organometallic formation step.

Table 1: Core Reagents List
ReagentCAS NumberRoleCritical Specifications
4-Nitrobenzoyl chloride 122-04-3Electrophile>98%, Yellow crystalline solid.[1] Must be free of 4-nitrobenzoic acid (hydrolysis product).[1]
1-Chloro-6-iodohexane 34683-75-5Nucleophile Precursor>97%.[1] The iodide is required for facile Zinc insertion; the chloride remains inert.
Zinc Dust 7440-66-6Metal Source<10 micron particle size.[1] Must be activated prior to use (see protocol).
Copper(I) Cyanide (CuCN) 544-92-3Catalyst>99%.[1] Anhydrous. Warning: Highly Toxic.
Lithium Chloride (LiCl) 7447-41-8SolubilizerAnhydrous.[1] Essential for forming soluble Zn/Cu species (TurboGrignard concept).[1]
Tetrahydrofuran (THF) 109-99-9SolventAnhydrous, inhibitor-free.[1] Water content <50 ppm is critical.
TMSCl 75-77-4ActivatorChlorotrimethylsilane.[1] Used to activate Zn surface.
1,2-Dibromoethane 106-93-4ActivatorUsed to remove oxide layer from Zn.[1]

Experimental Protocol

Phase A: Activation of Zinc and Preparation of Organozinc Reagent

Objective: Synthesize (6-chlorohexyl)zinc iodide.[1]

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an argon inlet, reflux condenser, and addition funnel. Add a magnetic stir bar.[2]

  • Zinc Activation:

    • Charge the flask with Zinc dust (1.5 equiv relative to alkyl iodide) and anhydrous LiCl (1.5 equiv).[1]

    • Heat the mixture to 150°C under high vacuum for 2 hours to dry the salts completely.

    • Cool to room temperature (RT) and backfill with Argon.

    • Add anhydrous THF (concentration ~1 M relative to Zn).

    • Add 1,2-dibromoethane (5 mol%) and reflux for 2 minutes to etch the zinc surface.[1]

    • Cool to RT, then add TMSCl (1 mol%) and stir for 5 minutes.

  • Insertion:

    • Add 1-Chloro-6-iodohexane (1.0 equiv) dropwise to the activated zinc suspension at RT.[1]

    • Note: If the reaction does not initiate (exotherm), heat gently to 40°C.[1]

    • Stir at 40°C for 12–18 hours.

    • Validation: Aliquot a small sample, quench with iodine, and check by GC-MS or titrate with iodine to confirm >90% conversion to (6-chlorohexyl)zinc iodide .

Phase B: Copper-Mediated Acylation

Objective: Couple the organozinc species with 4-nitrobenzoyl chloride.[1]

  • Catalyst Preparation:

    • In a separate flame-dried flask, prepare a solution of CuCN (1.0 equiv) and LiCl (2.0 equiv) in anhydrous THF. Stir until a clear, light green solution forms (Soluble CuCN·2LiCl complex).

  • Transmetallation:

    • Cool the CuCN solution to -20°C.[1]

    • Cannulate the prepared (6-chlorohexyl)zinc iodide solution (from Phase A) into the copper solution.[1]

    • Allow to warm to 0°C and stir for 15 minutes. The reagent is now a copper-zinc species.[1]

  • Acylation:

    • Cool the mixture back to -25°C.

    • Add 4-Nitrobenzoyl chloride (0.8 equiv relative to the zinc reagent) dissolved in minimal THF dropwise over 20 minutes.

    • Rationale: Using a slight excess of the organometallic ensures complete consumption of the acid chloride.

  • Completion:

    • Allow the reaction to warm slowly to RT over 4 hours.

    • Monitor by TLC (Silica, 20% EtOAc/Hexanes).[1] The acid chloride spot should disappear.

Phase C: Workup and Purification[1][2][3]
  • Quench: Carefully pour the reaction mixture into a beaker containing saturated aqueous NH₄Cl and concentrated NH₄OH (9:1 ratio) to sequester copper salts (turns deep blue).

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate .

  • Wash: Wash combined organics with water, brine, and dry over anhydrous MgSO₄ .

  • Purification:

    • Concentrate under reduced pressure.[2][3][4]

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexanes

      
       15% Ethyl Acetate/Hexanes.
      
    • Product: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane elutes as a pale yellow solid/oil.[1]

Reaction Pathway & Mechanism[1][6][7]

The following diagram illustrates the specific pathway chosen to ensure regioselectivity and functional group tolerance.

SynthesisPathway Start1 1-Chloro-6-iodohexane (Alkyl Precursor) Inter1 (6-Chlorohexyl)zinc iodide (Organozinc Reagent) Start1->Inter1 Zn insertion (THF, 40°C) Zn Zn Dust / LiCl (Activation) Zn->Inter1 Complex Organocopper-Zinc Intermediate Inter1->Complex Transmetallation (-20°C) Start2 4-Nitrobenzoyl Chloride (Electrophile) Target 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (Target Molecule) Start2->Target Acylation (-25°C to RT) Cat CuCN · 2LiCl (Catalyst) Cat->Complex Complex->Target

Caption: Schematic representation of the Knochel-type copper-mediated acylation. This pathway avoids the use of Grignard reagents, preventing side reactions with the nitro group.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Zn Insertion Zinc surface oxidized.[1]Ensure 1,2-dibromoethane and TMSCl activation steps are performed vigorously.[1] Use Rieke Zinc if standard dust fails.
Low Yield Moisture in THF.Organozincs are less reactive than Grignards but still moisture sensitive. Distill THF over Na/Benzophenone or use a solvent purification system.
Nitro Reduction Reaction temperature too high.Do not exceed 40°C during the coupling step. Ensure the Zinc reagent is free of metallic Zinc before adding the nitro compound.
Blue Aqueous Layer Copper salts in workup.This is normal. Continue washing with NH₄Cl/NH₄OH until the blue color persists in the aqueous layer, ensuring all Cu is removed from the organic phase.[1]

References

  • Knochel, P., et al. (2011). Functionalized Organozinc Reagents. In Handbook of Functionalized Organometallics.
  • Sigma-Aldrich. (n.d.).[1] 7-chloro-1-(4-nitrophenyl)-1-oxoheptane Product Page. Retrieved from (Verifies existence and CAS 898768-44-0).[1]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333-3336.[1] (Foundational work on LiCl solubilization of organometallics).

  • BenchChem. (n.d.). 4-Nitrobenzoyl Chloride Handling. Retrieved from (General handling of acid chlorides).[1]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

Executive Summary This application note details the protocol for the chemoselective catalytic hydrogenation of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (referred to herein as Compound A ) to its corresponding aniline deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the chemoselective catalytic hydrogenation of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (referred to herein as Compound A ) to its corresponding aniline derivative, 1-(4-aminophenyl)-7-chloroheptan-1-one .[1]

Compound A presents a classic "triad challenge" in chemoselectivity:

  • Nitro Group (

    
    ):  The target for reduction.
    
  • Aryl Ketone (

    
    ):  Susceptible to reduction to a benzylic alcohol (and subsequent hydrogenolysis) under standard hydrogenation conditions.[1]
    
  • Alkyl Chloride (

    
    ):  While more robust than aryl halides, it remains vulnerable to hydrogenolysis (dehalogenation) under forcing conditions or with specific catalysts (e.g., Pd/C).[1]
    

This guide prioritizes the Sulfided Platinum on Carbon (Pt(S)/C) method to ensure maximum fidelity, minimizing ketone reduction and preventing dehalogenation.

Mechanistic Insight & Chemoselectivity

To achieve high yield, one must understand the thermodynamic and kinetic hierarchy of reduction. In heterogeneous catalysis, the order of reactivity on noble metal surfaces generally follows:


[1]
The Critical Risks
  • Ketone Reduction: The carbonyl group in Compound A is conjugated with the phenyl ring (aryl ketone). This conjugation lowers the activation energy for reduction to the alcohol (

    
    ).[1] Standard Pd/C catalysts often facilitate this over-reduction once the nitro group is consumed.
    
  • Dehalogenation: While the chlorine in Compound A is an alkyl chloride (terminal primary chloride), prolonged exposure to hydrogen on active Pd sites can lead to HCl elimination.

The Solution: Platinum Sulfide (Pt(S)/C)

We utilize sulfided platinum because sulfur acts as a selective poison. It occupies the highly active "kink" sites on the metal lattice that are responsible for the difficult activation of C=O and C-Cl bonds, while leaving the planar terrace sites available for the facile adsorption and reduction of the nitro group.

Reaction Pathway Visualization

The following diagram illustrates the desired pathway versus potential competitive side reactions.

ReactionPathway SM Starting Material (Nitro-Ketone-Cl) Nitroso Nitroso Intermediate SM->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine Nitroso->Hydroxyl + H2 Product TARGET PRODUCT (Amino-Ketone-Cl) Hydroxyl->Product + H2 (Rate Limiting) Alcohol Side Product A (Amino-Alcohol-Cl) Product->Alcohol Over-reduction (Pd/C risk) Dehalo Side Product B (Amino-Ketone-H) Product->Dehalo Hydrogenolysis (High Temp/Press)

Figure 1: Reaction pathway showing the stepwise reduction of the nitro group and potential over-reduction vectors.

Experimental Protocols

Method A: Sulfided Platinum (Recommended for High Purity)

Best for: GMP synthesis, high-value batches, and strict impurity limits.

Reagents & Equipment:

  • Substrate: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (10.0 g, 37.1 mmol).

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon), 50% water wet. Loading: 2 wt% relative to substrate (dry basis).[1]

  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc).[1] Note: Avoid MeOH if transesterification or acetal formation is a risk, though rare here.

  • Hydrogen Source:

    
     gas (balloon or low-pressure reactor).
    

Step-by-Step Procedure:

  • Preparation: In a clean autoclave or hydrogenation flask, dissolve 10.0 g of the substrate in 100 mL of THF (10 vol). Ensure complete dissolution.

  • Catalyst Addition: Add 0.4 g of 5% Pt(S)/C (wet) to the solution. Safety: Add catalyst to the wet solution under an inert atmosphere (Nitrogen/Argon) to prevent ignition.

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) three times, then with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Pressurize to 3 bar (approx. 45 psi) with

    
    . Stir vigorously (800+ rpm) at 25°C .
    
    • Critical Control Point: Do not heat above 30°C. Higher temperatures increase the risk of ketone reduction.

  • Monitoring: Monitor via HPLC or TLC every 2 hours. The reaction typically completes in 4–6 hours. Look for the disappearance of the nitro peak and appearance of the amine.

  • Workup:

    • Filter the mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with 20 mL THF.

    • Concentrate the filtrate under reduced pressure (

      
      ) to obtain the crude aniline.
      
  • Validation: Verify integrity of the alkyl chloride via Mass Spec (distinctive Chlorine isotope pattern M/M+2 ratio of 3:1).

Method B: Palladium on Carbon (Cost-Effective Alternative)

Best for: Initial screening or when Pt(S)/C is unavailable.[1] Requires strict kinetic control.

Modifications:

  • Catalyst: 5% Pd/C.

  • Additive: Vanadium(V) oxide (

    
    )  or Ammonium Metavanadate (
    
    
    
    ) (0.1–0.5 mol%).[1] Vanadium acts as a promoter for nitro reduction while suppressing carbonyl reduction.[1]
  • Stop Condition: The reaction must be stopped immediately upon consumption of starting material.

Data & Specifications

Comparison of Catalytic Systems
ParameterMethod A: Pt(S)/CMethod B: Pd/C (Standard)Method C: Fe/AcOH (Chemical)
Nitro Conversion > 99%> 99%> 95%
Ketone Retention High (>98%) Low (<85%) without additivesHigh (>98%)
Chloride Retention High (>99%) Moderate (Risk of HCl loss)High
Workup Difficulty Low (Filtration)Low (Filtration)High (Iron sludge removal)
Scalability ExcellentGoodPoor (Waste generation)
Analytical Checkpoints (HPLC)
CompoundRelative Retention Time (RRT)UV Characteristics
Starting Material 1.00Strong absorption @ 254nm (Nitro)
Target Amine 0.65 - 0.75Shift in

, fluorescence possible
Alcohol Impurity 0.60Loss of ketone carbonyl band in IR
De-Cl Impurity 0.55Mass shift (-34 amu)

Troubleshooting Guide

Issue: Reaction Stalls (Incomplete Conversion)

  • Cause: Poisoning of catalyst by amine product or impurities in solvent.[1]

  • Fix: Increase pressure to 5 bar. If using Method B (Pd/C), add fresh catalyst. Do not increase temperature.

Issue: Formation of "Over-reduced" Alcohol

  • Cause: Temperature too high or reaction time too long.[1]

  • Fix: Switch to Method A (Pt(S)/C). If already using Pt, lower temperature to 10°C.

Issue: Dehalogenation (Loss of Cl)

  • Cause: High energy active sites on catalyst.[1]

  • Fix: Add 0.1 eq of Diphenyl sulfide to the reaction mixture (if using Pd/C) to poison high-energy sites. Alternatively, add 1.0 eq of NaHCO3 to buffer HCl formation, though this sometimes accelerates dehalogenation; usually, keeping conditions mild is better.

Safety & Handling

  • Hydrogenation Safety: Hydrogen is highly flammable.[1][2] Ensure all equipment is grounded. Use a blast shield for pressurized reactions.[1]

  • Catalyst Handling: Dry noble metal catalysts (Pd/C, Pt/C) are pyrophoric .[1] Always handle them water-wet.[1] Never add dry catalyst to organic solvents containing hydrogen; purge with nitrogen first.[1]

  • Chemical Toxicity: The nitro-starting material and aniline product should be treated as potential sensitizers and handled in a fume hood.[1]

References

  • Selectivity in Catalytic Hydrogenation: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.

  • Platinum Sulfide Utility: Dovell, F. S., & Greenfield, H. "Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts." Journal of the American Chemical Society, 1965.

  • Prevention of Dehalogenation: Li, F., et al. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett, 2014.[3]

  • Vanadium Promoters: Stratakis, M., & Garcia, H. "Catalysis by Supported Gold Nanoparticles: Beyond Aerobic Oxidations." Chemical Reviews, 2012 (Context on metal doping for selectivity).

  • General Nitro Reduction: "Reduction of Nitro Compounds." Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Synthesis &amp; Yield Optimization of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

Executive Summary & Diagnostic The Core Problem: Synthesizing 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane presents a classic "Chemoselectivity vs. Regioselectivity" paradox.[1] Friedel-Crafts Acylation of nitrobenzene fails...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

The Core Problem: Synthesizing 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane presents a classic "Chemoselectivity vs. Regioselectivity" paradox.[1]

  • Friedel-Crafts Acylation of nitrobenzene fails due to ring deactivation.[1]

  • Nitration of the parent ketone (7-chloro-1-phenyl-1-oxoheptane) yields predominantly the meta-isomer (3-nitro) due to the carbonyl's directing effect, rendering the product useless for para-substituted targets.[1]

  • Grignard Additions to 4-nitrobenzoyl chloride fail because organomagnesium reagents attack the nitro group, causing polymerization and tar formation.[1]

The Solution: The industry-standard protocol for high-yield, regiospecific synthesis of this target is the Palladium-Catalyzed Negishi Acylation .[1] This method couples 4-nitrobenzoyl chloride with a functionalized organozinc reagent, preserving the nitro group and ensuring 100% para regiochemistry.[1]

Diagnostic Workflow

Before proceeding, identify your current bottleneck using the logic flow below.

SynthesisDiagnostic Start Start: Select Synthesis Route RouteA Route A: Nitration of 7-chloro-1-phenyl-1-oxoheptane Start->RouteA RouteB Route B: Grignard Addition (R-MgBr + 4-Nitrobenzoyl Chloride) Start->RouteB RouteC Route C: Negishi Coupling (R-ZnX + 4-Nitrobenzoyl Chloride) Start->RouteC IssueA CRITICAL FAILURE: Major product is 3-nitro (meta). Separation is difficult/impossible. RouteA->IssueA Carbonyl directs Meta IssueB CRITICAL FAILURE: Nitro group attacked by Mg. Formation of azo/azoxy tars. RouteB->IssueB Chemoselectivity Error Success OPTIMAL PATH: Preserves Nitro group. 100% Para-isomer. High Yield (>80%). RouteC->Success Zn is Nitro-tolerant

Figure 1: Decision matrix for synthetic strategy. Note: Only the Negishi route guarantees the correct isomer without side reactions.

Optimized Protocol: Negishi Acylation

This protocol utilizes 6-chlorohexylzinc bromide and 4-nitrobenzoyl chloride .[1] The organozinc reagent is less nucleophilic than Grignards, allowing it to tolerate the nitro group while reacting efficiently with the acid chloride under Pd catalysis.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
4-Nitrobenzoyl chloride Electrophile1.0 eqMust be free of SOCl₂/HCl traces.
1-Bromo-6-chlorohexane Precursor1.2 eqPrecursor for organozinc.[1]
Zinc Dust Metal Source1.5 eqActivated with 1,2-dibromoethane/TMSCl.[1]
LiCl Additive1.3 eqSolubilizes the organozinc species (Knochel's method).
Pd(PPh₃)₄ Catalyst2-5 mol%Alternative: PdCl₂(PPh₃)₂.[1]
THF (Anhydrous) Solvent-0.5 M concentration recommended.[1]
Step-by-Step Methodology
Phase 1: Preparation of 6-Chlorohexylzinc Bromide

Critical: All glassware must be flame-dried and flushed with Argon.[1]

  • Zinc Activation: In a Schlenk flask, suspend Zinc dust (1.5 eq) and LiCl (1.3 eq) in anhydrous THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 1 minute. Cool, then add 1 mol% TMSCl.

  • Insertion: Add 1-bromo-6-chlorohexane (1.2 eq) dropwise at room temperature.

  • Maturation: Stir at 25°C for 12-24 hours.

    • QC Check: Titrate a small aliquot with iodine to confirm conversion (>90%). The resulting solution is 6-chlorohexylzinc bromide .[1]

Phase 2: The Acylation Coupling
  • Catalyst Loading: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) and Pd(PPh₃)₄ (0.03 eq) in THF. Cool to 0°C.[1]

  • Addition: Transfer the organozinc solution (from Phase 1) to the acid chloride solution via cannula over 30 minutes. Do not let the temperature rise above 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1) should show consumption of the acid chloride.

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Troubleshooting & FAQs

Q1: Why can't I just nitrate 7-chloro-1-phenyl-1-oxoheptane?

A: You can, but you will get the wrong molecule. The carbonyl group (C=O) is a strong electron-withdrawing group (EWG) and a meta-director .[1] Nitration will yield primarily 7-chloro-1-(3-nitrophenyl)-1-oxoheptane .[1] Separation of the trace para isomer from the meta major product is difficult and yields are typically <15%.

Q2: My reaction turned into a black tar when using the Grignard reagent. Why?

A: Grignard reagents (R-MgBr) are "hard" nucleophiles and are highly reducing.[1] They attack the nitro group of 4-nitrobenzoyl chloride via Single Electron Transfer (SET) mechanisms, leading to azo/azoxy polymerization.[1] Organozincs are "softer" and do not react with nitro groups at standard temperatures.

Q3: I don't have Pd(PPh₃)₄. Can I use Pd(OAc)₂?

A: Pd(OAc)₂ alone is insufficient because it requires reduction to Pd(0) to enter the catalytic cycle. You can generate the active catalyst in situ by mixing Pd(OAc)₂ with Triphenylphosphine (PPh₃) (1:4 ratio) in the reaction vessel before adding the organozinc.

Q4: The zinc insertion (Phase 1) isn't starting.

A: This is usually due to the passivation layer on the zinc surface.

  • Fix 1: Ensure you used 1,2-dibromoethane and TMSCl for activation.[1]

  • Fix 2: Use "Rieke Zinc" (highly reactive) if standard dust fails.

  • Fix 3: Ensure the THF is strictly anhydrous; water kills the surface activation immediately.

References

  • Knochel, P., et al. (2004).[2] "Functionalized Organozinc Reagents: A New Class of Nucleophiles for Palladium-Catalyzed Cross-Couplings." Handbook of Functionalized Organometallics.

  • Negishi, E. (1982). "Palladium- or Nickel-Catalyzed Cross Coupling.[1] A New Selective Method for Carbon-Carbon Bond Formation."[1] Accounts of Chemical Research, 15(11), 340-348.[1]

  • Krasovskiy, A., & Lipshutz, B. H. (2011).[2] "Lipophilic, highly active Pd-catalysts for Negishi couplings in water." Organic Letters, 13(15), 3822-3825.[1]

  • BenchChem Technical Support. (2025). "Managing HCl Byproduct in 4-Nitrobenzoyl Chloride Reactions."

Sources

Optimization

Technical Support Center: Purification of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

[1][2] Executive Summary & Molecule Profile 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) is a critical linker intermediate, often employed in the synthesis of histone deacetylase (HDAC) inhibitors and other...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Molecule Profile

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) is a critical linker intermediate, often employed in the synthesis of histone deacetylase (HDAC) inhibitors and other proteolysis-targeting chimeras (PROTACs).[1][2] Its purification presents a unique set of challenges due to its amphiphilic nature—combining a lipophilic heptyl chloride tail with a polar nitro-aryl ketone headgroup.[1][2][3]

This guide moves beyond standard textbook procedures, addressing the specific "pain points" of handling this molecule: oiling out during crystallization , persistent colored impurities , and hydrolytic instability of precursors.[4]

Physicochemical Profile[1][4][5][6][7][8][9]
PropertyDescriptionTechnical Note
State Low-melting solid (Typically 50–75°C)Prone to supercooling and oiling out.[1][2]
Solubility High in DCM, EtOAc, THF; Low in Aliphatics/Water"Like dissolves like" applies strictly here.[4][3]
Key Impurities 4-Nitrobenzoic acid, Bis-alkylated byproductsAcidic impurities are common from hydrolysis of starting materials.[1][2]
Stability ModerateAlkyl chloride is stable under neutral conditions; avoid strong bases at high heat (cyclization risk).[3]

Decision Tree: Selecting the Right Purification Method

Before starting, assess your crude material's purity profile.[4][3] Use the following logic flow to determine the optimal path.

PurificationLogic Start Crude 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane PurityCheck Analyze Purity (TLC/HPLC) Start->PurityCheck Decision1 Is Purity > 85%? PurityCheck->Decision1 Cryst Primary Method: Recrystallization Decision1->Cryst Yes Chrom Primary Method: Flash Chromatography Decision1->Chrom No (<85%) AcidImpurity Contains 4-Nitrobenzoic Acid? Cryst->AcidImpurity Final Pure Solid Product Chrom->Final BaseWash Pre-treatment: Bicarbonate Wash AcidImpurity->BaseWash Yes OilOut Problem: Product Oils Out? AcidImpurity->OilOut No BaseWash->OilOut Seeding Solution: Seed @ 40°C + Slow Cool OilOut->Seeding Yes OilOut->Final No Seeding->Final

Figure 1: Strategic decision tree for purification based on initial crude purity and impurity profile.

Troubleshooting Guides & FAQs

Scenario A: The "Oiling Out" Phenomenon

User Issue: "I tried recrystallizing from hot ethanol, but as it cooled, the product separated as a yellow oil at the bottom instead of crystals."

Root Cause: This molecule has a low melting point and a flexible alkyl chain.[3] If the solution concentration is too high (supersaturated) at a temperature above the product's melting point, it will phase-separate as a liquid (oil) rather than nucleate as a solid [1].[2]

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves completely.

  • Add Co-solvent: Add a small amount of water (if using EtOH) or Hexane (if using EtOAc) dropwise until just turbid, then clear it with a drop of the good solvent.

  • The "Seeding" Trick: Cool the solution slowly to approx. 40°C. Add a tiny crystal of pure product (seed). If you lack a seed, scratch the glass wall with a glass rod to induce nucleation.[4][3]

  • Agitation: Stir slowly. Static cooling often promotes oiling; slow stirring promotes crystallization.[3]

Scenario B: Persistent Yellow Acidic Impurities

User Issue: "My NMR shows a clean product, but there is a small peak at ~13 ppm and the solid is sticky."

Root Cause: The synthesis likely involved 4-nitrobenzoyl chloride .[2][3] This reagent hydrolyzes rapidly in moist air to form 4-nitrobenzoic acid , which co-precipitates with your product.[1][2][3]

Corrective Protocol:

  • Do not recrystallize yet. Recrystallization is often inefficient at removing structurally similar acidic impurities.[3]

  • Perform a "Base Wash": Dissolve the crude solid in Ethyl Acetate (EtOAc). Wash the organic layer 2x with saturated NaHCO₃ (Sodium Bicarbonate) .[3] The acid will convert to its water-soluble salt and be removed.[2][3] Dry the organic layer (MgSO₄) and then recrystallize.[3][5]

Scenario C: Chromatography Poor Separation

User Issue: "On TLC, my product streaks and co-elutes with the starting material."

Root Cause: The nitro group makes the molecule somewhat polar, but the alkyl chain adds lipophilicity. Streaking often indicates column overloading or acidic interactions with the silica.[3]

Corrective Protocol:

  • Mobile Phase Adjustment: Use a gradient of Hexanes:Ethyl Acetate .[3] Start at 95:5 and ramp to 80:20.[3]

  • Modifier: Add 1% Triethylamine to the mobile phase if streaking persists (neutralizes silica acidity), though this is rarely needed for non-amine compounds.[4]

  • Loading: Ensure you are loading <5% of the silica mass.[3]

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization (The "Gold Standard")

Best for crude purity >85%.[4]

StepActionCritical Parameter
1. Solvent Choice Ethanol (95%) or IPA (Isopropyl Alcohol) .[3]Avoid Methanol if possible (solubility often too high).[3]
2. Dissolution Add solvent to crude solid.[3] Heat to reflux (approx. 78°C for EtOH).[3]Use minimum solvent required to dissolve at reflux.
3.[3] Filtration Hot Filtration: If insoluble particles remain (salts/dust), filter while hot through a glass frit.[4][3]Do this quickly to prevent premature crystallization.
4. Nucleation Remove from heat.[3] Let cool to ~45°C. Add Seed Crystal. CRITICAL: Do not plunge into ice bath immediately.
5. Crystallization Allow to cool to Room Temp (RT) over 2 hours. Then move to 4°C fridge for 4 hours.Slow cooling yields purer, larger crystals.
6.[4][3] Collection Filter vacuum.[3] Wash with cold (-20°C) solvent.[1][2][3]Wash volume should be small (2x cake volume).[3]
Protocol 2: Flash Column Chromatography

Best for crude purity <85% or removing specific isomers.[4]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[3]

  • Column Dimension: 10:1 ratio of Silica:Crude compound by weight.[3]

  • Mobile Phase:

    • Solvent A: n-Heptane (or Hexanes)[1][2]

    • Solvent B: Ethyl Acetate (EtOAc)[1][4]

  • Gradient Profile:

    • 0–5 min: 100% A (Equilibration)[1][4]

    • 5–15 min: 0% → 10% B[2][4]

    • 15–30 min: 10% → 20% B (Product usually elutes here)[1][4]

    • 30–40 min: 20% → 30% B (Flush polar impurities)[1][4]

  • Detection: UV at 254 nm (Strong absorption by nitro-aryl group).[3]

Storage and Stability

  • Temperature: Store at 2–8°C.

  • Atmosphere: Keep under inert gas (Nitrogen/Argon) if storing for >1 month.[3]

  • Light Sensitivity: Nitro compounds can be photosensitive.[3] Store in amber vials or wrap in foil [2].

  • Reactivity Warning: Avoid storing near strong bases (e.g., NaOH, amines) or Lewis acids, as the alkyl chloride is a potential electrophile for cyclization or substitution reactions over time.[4]

References

  • Anderson, N. G. (2012).[4][3] Practical Process Research & Development. Academic Press.[3] (Chapter on Crystallization and "Oiling Out" phenomena).

  • Sigma-Aldrich. (n.d.).[3] 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Product Information. Link[1][4]

  • BenchChem. (2025).[3][5] Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines (Impurity Formation Mechanisms). Link

  • Organic Syntheses. (1923).[3] p-Nitrobenzoyl chloride preparation and purification. Org. Synth. 1923, 3,[4][6] 75. Link[3]

  • European Medicines Agency. (2020).[3][7] Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. (General guidance on impurity control in pharmaceutical intermediates). Link

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0).

This intermediate is typically synthesized via a Negishi-type cross-coupling between 4-nitrobenzoyl chloride and a (6-chlorohexyl)zinc(II) halide reagent, often mediated by a copper(I) or palladium catalyst 1. While organozinc reagents are highly favored for their functional group tolerance 2, the unique reactivity of active zinc preparations [[3]]() introduces specific byproduct profiles. Below is an in-depth troubleshooting guide to isolate your target molecule with high purity.

Part 1: Identifying Impurities & Troubleshooting (FAQs)

Q1: What are the primary impurities in the crude reaction mixture, and why do they form? A: The crude mixture typically contains three major classes of impurities, driven by the mechanistic pathways of the cross-coupling reaction:

  • 4-Nitrobenzoic Acid: Formed via the hydrolysis of unreacted 4-nitrobenzoyl chloride during the aqueous quench. Because the acid chloride is often used in slight excess to drive the coupling, residual amounts are inevitable.

  • 1,12-Dichlorododecane: This is a Wurtz-type homocoupling byproduct. During the oxidative addition of zinc to 1-bromo-6-chlorohexane to form the organozinc reagent, radical intermediates can dimerize, creating a highly non-polar aliphatic chain.

  • Transition Metal Salts (Zn/Cu): Residual zinc(II) from the stoichiometric organometallic reagent and copper(I)/copper(II) from the coupling catalyst (e.g., CuCN·2LiCl) remain in the organic phase if not properly sequestered.

Q2: How can I selectively remove 4-nitrobenzoic acid without losing my product? A: Exploit the pKa differential. 4-Nitrobenzoic acid has a pKa of approximately 3.41 4, making it highly acidic due to the strong electron-withdrawing resonance and inductive effects of the para-nitro group. Your target molecule, 7-chloro-1-(4-nitrophenyl)-1-oxoheptane, is a neutral ketone. Causality & Action: By washing the organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8), you quantitatively deprotonate the acid into water-soluble sodium 4-nitrobenzoate. The neutral target ketone remains entirely in the organic phase.

Q3: My NMR shows a large aliphatic multiplet around 1.2-1.8 ppm and no aromatic signals for that fraction. How do I remove 1,12-dichlorododecane? A: You are observing the Wurtz homocoupling byproduct. Because 1,12-dichlorododecane lacks any polar functional groups, it has a drastically different retention factor (


) on silica gel compared to your target, which contains a highly polar nitro group and a ketone.
Causality & Action: Use normal-phase flash column chromatography. Elute initially with a 100% non-polar solvent (e.g., hexanes). The 1,12-dichlorododecane will elute near the solvent front. Once the non-polar impurities are cleared, gradually increase the polarity to 10-15% ethyl acetate to elute the pure target compound.

Q4: How do I ensure all transition metal residues (Zn, Cu) are removed? A: Simple water washes are insufficient because zinc and copper salts can form emulsions or coordinate weakly with the nitro/carbonyl oxygens of your product. Causality & Action: Use an ammonia/ammonium chloride buffer wash. Ammonia acts as a strong


-donor ligand, displacing coordinated organic molecules to form highly stable, water-soluble ammine complexes, such as the deep blue 

and colorless

.

Part 2: Quantitative Data Summary

Impurity ProfileChemical NatureDetection MethodRemoval StrategyExpected Efficiency
4-Nitrobenzoic Acid Highly polar, acidic (pKa 3.41)TLC: Stays at baseline (UV active)Sat. aq. NaHCO₃ wash>99% removal
1,12-Dichlorododecane Non-polar, aliphaticTLC: High

in hexanes (KMnO₄ active)
Silica Gel Chromatography>95% removal
Zinc/Copper Salts Lewis acidic metalsVisual: Blue/green tint in organic layerNH₄Cl/NH₃ aq. wash>99% removal

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, every step in this purification workflow includes a self-validation checkpoint.

Step 1: Reaction Quench & Metal Sequestration

  • Dilute the crude reaction mixture with ethyl acetate (10 mL per mmol of substrate).

  • Add an equal volume of a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₃. Vigorously stir for 15 minutes.

  • Self-Validation Check: Observe the aqueous layer. It must turn deep blue (indicating successful Cu sequestration). If the organic layer retains a green/blue tint, the metals are still coordinated to your product; repeat the wash until the organic layer is strictly yellow/brown.

Step 2: Acid Byproduct Removal

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ (3 x 5 mL per mmol).

  • Self-Validation Check: Test the pH of the final aqueous wash using pH paper. It must remain basic (pH > 7). If it is acidic, unneutralized 4-nitrobenzoic acid remains; continue washing.

Step 3: Drying and Concentration

  • Wash the organic layer with brine to remove residual water and salts.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude oil.

Step 4: Flash Chromatography (Homocoupling Removal)

  • Dry-load the crude oil onto a silica gel column.

  • Run the column starting with 100% hexanes.

  • Self-Validation Check: Spot early fractions on TLC and stain with KMnO₄. The 1,12-dichlorododecane dimer will appear as a yellow spot on a purple background at

    
     ~0.9.
    
  • Once the dimer has eluted, increase the gradient to 10-15% EtOAc in hexanes.

  • Self-Validation Check: The target compound (7-chloro-1-(4-nitrophenyl)-1-oxoheptane) will elute here. It will be strongly UV-active at 254 nm with an

    
     ~0.3-0.4 in 15% EtOAc/hexanes.
    

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) NH4ClWash Aq. NH4Cl/NH3 Wash (Removes Zn/Cu Salts) Crude->NH4ClWash NaHCO3Wash Sat. aq. NaHCO3 Wash (Removes 4-Nitrobenzoic Acid) NH4ClWash->NaHCO3Wash Organic Phase AqWaste1 Aqueous Waste ([Cu(NH3)4]2+, [Zn(NH3)4]2+) NH4ClWash->AqWaste1 Aqueous Phase OrganicLayer Organic Layer (Target + 1,12-Dichlorododecane) NaHCO3Wash->OrganicLayer Organic Phase AqWaste2 Aqueous Waste (Sodium 4-nitrobenzoate) NaHCO3Wash->AqWaste2 Aqueous Phase FlashCol Silica Gel Chromatography (Hexanes -> 15% EtOAc/Hexanes) OrganicLayer->FlashCol Concentrate & Load Fraction1 Early Fractions (Hexanes) (1,12-Dichlorododecane) FlashCol->Fraction1 Elute: 100% Hexanes Fraction2 Mid/Late Fractions (EtOAc/Hexanes) Pure Target FlashCol->Fraction2 Elute: 10-15% EtOAc

Purification workflow for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane.

References

  • [3] Rieke, R. D., Hanson, M. V., & Brown, J. D. (1996). Direct Formation of Secondary and Tertiary Alkylzinc Bromides and Subsequent Cu(I)-Mediated Couplings. Journal of Organic Chemistry.[Link]

  • [1] Sunagatullina, A. S. (2022). Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides. LMU München. [Link]

  • [2] Knochel, P., Millot, N., Rodriguez, A. L., & Tucker, C. E. (2001). Preparation and Applications of Functionalized Organozinc Compounds. Organic Reactions.[Link]

Sources

Optimization

Technical Support Center: Purification of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

The following technical guide is structured as a specialized support resource for researchers working with 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0). [1][2] Executive Summary & Compound Profile This guid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0).

[1][2]

Executive Summary & Compound Profile

This guide addresses the recrystallization and purification of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane , a critical intermediate often used in the synthesis of histone deacetylase (HDAC) inhibitors and other suberoyl-derived pharmaceuticals.[1]

The molecule features a lipophilic 7-chloroheptyl chain and a polar 4-nitrophenyl ketone moiety.[1] This "amphiphilic" nature creates specific challenges, most notably the tendency to "oil out" during cooling.[1] Successful purification requires a solvent system that balances the solubility of the non-polar tail with the polarity of the nitro-aromatic headgroup.[1]

PropertySpecificationImplications for Recrystallization
Molecular Formula C₁₃H₁₆ClNO₃Moderate molecular weight (269.72 g/mol ).[1]
Physical State Solid (Low melting)Likely mp 65–80 °C. Risk of melting before dissolving if solvent bp is too high.[1]
Solubility Profile AmphiphilicSoluble in DCM, EtOAc; Poor in Hexanes; Moderate in Alcohols.[1]
Key Impurities Ortho-isomers, oligomersPara-isomers pack efficiently; alcohols enhance this selectivity.[1]

Solvent Selection Matrix

Based on internal solubility data and structural analog analysis (e.g., 4-nitrovalerophenone).

Solvent SystemRoleRatingTechnical Notes
Ethanol (95% or Abs) Primary★★★★★ Best Overall. Excellent for purging ortho-isomers.[1] Promotes slow crystal growth over oiling.
2-Propanol (IPA) Primary[1]★★★★☆ Good alternative if Ethanol yield is low.[1] Higher boiling point allows for more concentrated hot solutions.[1]
EtOAc / Heptane Binary[1]★★★☆☆ Use only if alcohols fail.[1] High risk of oiling out if heptane is added too quickly.[1]
Methanol Primary[1]★★☆☆☆ Often too polar; may cause premature precipitation of the lipophilic chain, trapping impurities.[1]
Toluene Wash[1]★☆☆☆☆ Not recommended for crystallization; product is too soluble even at low temps.[1]

Protocol: Optimized Recrystallization Workflow

Standard Operating Procedure (SOP) for 10g – 100g scale.

Phase 1: Dissolution
  • Setup: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of crude material.

    • Note: If the material is very oily/dark, use 2-Propanol instead to allow for a higher temperature threshold.[1]

  • Heating: Heat the mixture to a gentle reflux (approx. 78–80 °C).

  • Saturation: If the solid does not dissolve completely, add solvent in 1 mL increments until a clear yellow/orange solution is obtained.

    • Critical: Do not add excess solvent.[1] The goal is a near-saturated solution at boiling point.[1]

Phase 2: Filtration (Hot)
  • Clarification: If insoluble particulates (silica, salts) are visible, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.[1]

  • Re-heating: Return the filtrate to the flask and bring back to a boil to dissolve any crystals that formed during filtration.

Phase 3: Crystallization & Harvesting[1][2]
  • Slow Cooling (Crucial): Turn off the heat source but leave the flask in the oil bath/heating mantle to cool slowly to room temperature over 2–3 hours.

    • Why? Rapid cooling traps the oily ortho-isomer and oligomers inside the crystal lattice.[1]

  • Seeding: If the solution reaches 40 °C and no crystals appear, scratch the glass wall with a rod or add a seed crystal of pure material.[1]

  • Final Chill: Once at room temperature, place the flask in an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Filtration: Collect the pale yellow crystals via vacuum filtration.

  • Wash: Wash the filter cake with cold Ethanol (-20 °C) to remove surface impurities.

  • Drying: Dry under high vacuum at 40 °C for 12 hours.

Troubleshooting Guide (FAQ)

Issue 1: The product "oils out" instead of crystallizing.

Diagnosis: The solution phase separated into a product-rich oil and a solvent-rich supernatant before crystallization could occur.[1] This is common with heptyl-chain derivatives.[1] Corrective Actions:

  • Re-heat and dilute: The solution is likely too concentrated.[1] Add 10–20% more solvent, reheat to reflux, and cool more slowly.[1]

  • Change Solvent: Switch from Ethanol to IPA . The slightly lower polarity of IPA accommodates the aliphatic chain better, raising the "oiling out" temperature (T_oil) below the crystallization temperature (T_cryst).[1]

  • Seed: Seeding is the most effective way to bypass the oil phase.[1] Add seeds at 5–10 °C above the temperature where oiling was previously observed.[1]

Issue 2: Low Yield (<50%).

Diagnosis: The product is too soluble in the chosen solvent at room temperature.[1] Corrective Actions:

  • Concentrate: Evaporate 30% of the mother liquor and repeat the cooling cycle.

  • Anti-solvent: Carefully add Water (dropwise) to the cold Ethanol filtrate until turbidity persists, then refrigerate.[1] Warning: This lowers purity.[1]

Issue 3: Impurity Persistence (Color/TLC).

Diagnosis: Polar impurities (e.g., nitrophenols) or non-polar starting materials (e.g., chlorol-alkyls) are co-crystallizing.[1] Corrective Actions:

  • Activated Carbon: During the hot filtration step (Phase 2), add activated charcoal (5 wt%), stir for 10 mins, then filter hot. This removes colored oligomers.[1]

  • Two-Solvent Recrystallization: Dissolve in minimal hot Ethyl Acetate , then add hot Hexanes until cloudy.[1] Cool slowly. This is superior for rejecting non-polar alkyl halides.[1]

Decision Tree: Solvent Selection

Visual logic for selecting the optimal purification route based on crude quality.[1]

RecrystallizationLogic Start Start: Crude 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane CheckState Is the Crude Solid or Oily? Start->CheckState Solid Solid (MP > 50°C) CheckState->Solid Crystalline Oily Oily / Sticky Gum CheckState->Oily Gum/Oil PurityCheck Major Impurity Type? Solid->PurityCheck MethodB Method B: IPA Recrystallization (Prevents Oiling) Oily->MethodB High Solubility Required PolarImp Polar (Color/Acids) PurityCheck->PolarImp NonPolarImp Non-Polar (Alkyl Halides) PurityCheck->NonPolarImp MethodA Method A: Ethanol (95%) Recrystallization (Standard) PolarImp->MethodA Best Rejection MethodC Method C: EtOAc/Hexane (Removes Non-Polars) NonPolarImp->MethodC Lipophilic Wash

Caption: Decision matrix for selecting the optimal solvent system based on physical state and impurity profile.

References & Validation

The protocols above are derived from established solubility parameters for p-nitro-phenyl alkyl ketones and standard purification techniques for Friedel-Crafts acylation products.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for recrystallization of aromatic ketones).

  • Organic Syntheses. 1-(p-Nitrophenyl)-1,3-butadiene. Org. Synth. 1951, 31,[1] 80. DOI: .[1] (Validates solvent choices for p-nitrophenyl derivatives with alkyl chains).

  • Sigma-Aldrich. 7-chloro-1-(4-nitrophenyl)-1-oxoheptane Product Page. (Used for structural verification and physical state confirmation).[1] Link

  • BenchChem. Technical Support Center: Scaling Up Synthesis. (General methodology for chloro-heptanol derivatives). Link[1]

Sources

Troubleshooting

troubleshooting low conversion rates in 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane reactions

The following technical guide addresses the optimization of reaction parameters for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0). This intermediate is a critical scaffold in the synthesis of histone deacetyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction parameters for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0). This intermediate is a critical scaffold in the synthesis of histone deacetylase (HDAC) inhibitors and lipophilic pharmaceutical linkers.[1]

The guide focuses on the two most common bottlenecks reported by process chemists: chemoselective reduction (avoiding hydrodechlorination) and nucleophilic substitution efficiency (overcoming steric/solubility barriers).

Executive Summary: The Reactivity Profile

Before troubleshooting, understand the competing electronic and steric forces at play in this molecule:

  • The Nitro Group (

    
    ):  Strongly electron-withdrawing.[1][2] It activates the ketone for nucleophilic attack but is itself susceptible to reduction.
    
  • The Alkyl Chloride (

    
    ):  A primary alkyl halide on a flexible heptyl chain.[1] It is prone to "folding" in aqueous media (hydrophobic effect), reducing accessibility for 
    
    
    
    reactions.[1] It is also labile to hydrogenolysis (hydrodechlorination) under standard Pd/C conditions.
  • The Ketone (

    
    ):  The primary target for asymmetric reduction.[1] Its reactivity is enhanced by the para-nitro group, but conversion is often limited by the molecule's poor water solubility (
    
    
    
    ).

Module 1: Troubleshooting Low Conversion in Asymmetric Ketone Reduction

Context: You are using a KRED (Ketoredutase) or chemical catalyst to generate the chiral alcohol, but conversion stalls at 40-60%.

Diagnostic Workflow

}

Figure 1: Decision tree for diagnosing stalled biocatalytic reduction.

Q&A: Specific Failure Modes

Q1: The reaction starts fast but stops at 50% conversion. Adding more enzyme doesn't help. Why? A: This is a classic symptom of Product Inhibition or Thermodynamic Equilibrium .[1]

  • The Mechanism: The resulting chiral alcohol is structurally similar to the ketone and may bind to the enzyme's active site, blocking further turnover.[1] Alternatively, if you are using IPA as a hydrogen donor, the accumulation of acetone pushes the equilibrium backward.

  • The Fix:

    • Equilibrium Shift: Switch to a coupled enzyme system (Glucose Dehydrogenase/Glucose) which produces gluconolactone (hydrolyzes irreversibly), driving the reaction to completion [1].

    • Product Removal: Add a hydrophobic resin (e.g., Amberlite XAD-4) to the reaction vessel. The lipophilic alcohol product will partition into the resin, pulling the equilibrium forward while protecting the enzyme from inhibition.

Q2: My substrate is crashing out of the buffer. Can I increase the DMSO concentration? A: Proceed with caution. While 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane is highly lipophilic, most wild-type enzymes denature above 10-20% DMSO.

  • The Fix:

    • Surfactants: Add 0.5% - 2% Tween-80 or Triton X-100 to create a microemulsion. This increases the interfacial area available for the enzyme without denaturing it [2].

    • Biphasic System: Use a water-immiscible organic solvent (e.g., MTBE or Toluene) as a reservoir for the substrate. The enzyme stays in the aqueous phase, and the reaction occurs at the interface.

Table 1: Recommended Solvent Systems for KRED Reduction

Solvent System Max Co-solvent % Pros Cons
Phosphate Buffer + DMSO 15% Simple setup; good for screening. Enzyme deactivation risk; poor load.[1]
Buffer + IPA 30% Acts as substrate & co-solvent.[1] Equilibrium limited (Acetone buildup).[1]

| Buffer + MTBE (Biphasic) | 50:50 | High substrate loading (100g/L). | slower kinetics (mass transfer limited).[1] |

Module 2: Chemoselective Nitro Reduction (Protecting the Chloride)

Context: You need to reduce the nitro group (


) to an aniline (

) without removing the terminal chlorine atom (hydrodechlorination).
The Problem: Catalytic Poisoning & Side Reactions

Standard hydrogenation (H2, Pd/C) is notorious for cleaving Carbon-Chlorine bonds, especially on alkyl chains where the bond dissociation energy is lower than aryl chlorides.

Q3: I am seeing 20-30% des-chloro impurity (7-phenyl-...) after hydrogenation. How do I stop this? A: You must poison the catalyst or switch mechanisms.[1]

  • Option A: Platinum on Carbon (Pt/C) + Vanadium: Pt is less active towards hydrogenolysis than Pd.[1] Doping with Vanadium inhibits the hydrogenolysis of halogens [3].[1]

  • Option B: Fe/NH4Cl (Bechamp Reduction): This is the gold standard for this molecule.[1]

    • Protocol: Reflux the substrate in Ethanol/Water (3:1) with Iron powder (5 equiv) and Ammonium Chloride (0.5 equiv).[1]

    • Why it works: The mechanism is electron transfer (SET) rather than catalytic hydrogenation.[1] The

      
       bond is inert to Iron/Acid conditions, ensuring 100% chemoselectivity.
      

Module 3: Nucleophilic Substitution ( ) Failure

Context: You are trying to displace the terminal chloride with an amine or azide, but the reaction is sluggish or yields elimination byproducts.

Reaction Pathway Analysis

}

Figure 2: The Finkelstein Strategy for activating the alkyl chloride.

Q4: The reaction with a secondary amine requires 80°C, but this causes degradation. How can I lower the temperature? A: The alkyl chloride is a mediocre leaving group.[1] Use the Finkelstein Catalyst method.[1]

  • The Protocol: Add 10-20 mol% Sodium Iodide (NaI) to the reaction mixture.

  • Mechanism: The Iodide displaces the Chloride (equilibrium), forming a transient 7-Iodo species. Since Iodide is a much better leaving group (weaker bond, better polarizability) than Chloride, the amine reacts with the Iodo-intermediate rapidly at lower temperatures (40-50°C).

  • Solvent Choice: Switch to Methyl Ethyl Ketone (MEK) or Acetonitrile .[1] Avoid protic solvents (MeOH, EtOH) as they solvate the nucleophile, reducing its reactivity [4].

Q5: I'm seeing a styrene-like impurity. What is it? A: This is likely the elimination product.[1] If you use a strong base (like NaOH or KOtBu) to neutralize the HCl formed, you risk E2 elimination at the C6-C7 position.

  • Solution: Use a non-nucleophilic, mild base like Potassium Carbonate (

    
    )  or Diisopropylethylamine (DIPEA) .[1] Ensure the reaction temperature stays below 60°C.
    

References

  • Goldberg, K., et al. "Biocatalytic Ketone Reduction—A Powerful Tool for the Production of Chiral Alcohols—Part I: Processes with Isolated Enzymes."[1] Applied Microbiology and Biotechnology, vol. 76, no.[1] 2, 2007, pp. 237–248.[1] Link

  • Goswami, P., et al. "Surfactant-Enhanced Biocatalysis: A Review."[1] RSC Advances, vol. 3, 2013, pp. 2124-2140. Link

  • Blaser, H.U.[1] "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today, vol. 60, 2000, pp. 161-166. Link

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] Wiley-VCH, 3rd ed., 2003.[1] Link

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for Organozinc-Mediated Acylation

Welcome to the Technical Support Center for the synthesis of 7-chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0). This molecule is a critical polyfunctional building block, but its synthesis requires precise contr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0). This molecule is a critical polyfunctional building block, but its synthesis requires precise control over highly reactive intermediates. The most robust synthetic route involves the chemoselective oxidative addition of highly active Rieke® Zinc to 1-chloro-6-iodohexane, followed by a copper-mediated Negishi-type cross-coupling with 4-nitrobenzoyl chloride.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and mitigate side-product formation during this complex workflow.

Visualizing the Reaction Landscape

Understanding the bifurcation points in your reaction pathway is the first step in troubleshooting. The diagram below maps the intended synthetic route alongside the three most common side-product pathways.

G cluster_0 Organozinc Formation & Transmetalation A 1-Chloro-6-iodohexane C (6-Chlorohexyl)zinc iodide A->C THF, 0 °C B Rieke Zinc (Zn*) B->C Oxidative Addition E 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (Target Product) C->E CuCN·2LiCl Cross-Coupling F 1-Chlorohexane (Protonation) C->F + H₂O G 1,12-Dichlorododecane (Homocoupling) C->G Excess Zn* / Heat D 4-Nitrobenzoyl chloride D->E H 4-Nitrobenzoic acid (Hydrolysis) D->H + H₂O

Reaction pathways and side-product formation in 7-chloro-1-(4-nitrophenyl)-1-oxoheptane synthesis.

Diagnostic Data Matrix

When your reaction yields an unexpected impurity profile, refer to this quantitative summary to identify the side product and its mechanistic origin.

Side ProductChemical FormulaAnalytical SignatureMechanistic CauseMitigation Strategy
1-Chlorohexane C₆H₁₃ClGC-MS: m/z 120, highly volatile, early elution.IR: Absence of C=O stretch.Protonation of the organozinc intermediate by adventitious moisture.Rigorous Schlenk techniques; flame-dry glassware; titrate Zn reagent prior to use.
1,12-Dichlorododecane C₁₂H₂₄Cl₂GC-MS: m/z 238, distinct 9:6:1 isotope pattern (Cl₂). Non-polar, late elution.Wurtz-type radical homocoupling during zinc insertion.Lower insertion temperature to 0 °C; ensure dropwise addition of alkyl iodide.
4-Nitrobenzoic Acid C₇H₅NO₄LC-MS: m/z 167.IR: Broad 3300–2500 cm⁻¹ (O-H stretch).Hydrolysis of unreacted 4-nitrobenzoyl chloride during aqueous workup.Match exact stoichiometry by titrating the organozinc reagent; store acid chloride under argon.
1,7-Bis(4-nitrophenyl)heptane-1,7-dione C₁₉H₁₈N₂O₆LC-MS: m/z 398, highly retained on reverse-phase HPLC.Over-insertion of Zn* into the C-Cl bond forming a dizinc species.Strictly control Rieke Zn stoichiometry; avoid prolonged heating above room temperature.

Causality-Driven FAQs

Q1: Why am I seeing a significant amount of 1-chlorohexane in my crude mixture, and how does it affect the yield? A1: 1-chlorohexane is the direct result of your (6-chlorohexyl)zinc iodide intermediate reacting with a protic source (usually moisture). Because organozinc reagents are highly sensitive, even trace water in your THF or on your glassware will quench the reagent. This not only reduces your active zinc concentration but leaves unreacted 4-nitrobenzoyl chloride in the mixture, which subsequently hydrolyzes to 4-nitrobenzoic acid during workup.

Q2: My GC-MS shows a non-polar impurity with an m/z of ~238. What is this, and how can I prevent it? A2: This is 1,12-dichlorododecane, formed via Wurtz-type homocoupling. During the oxidative addition of Rieke Zinc into the C-I bond, a transient radical intermediate is formed at the metal surface . If the local concentration of these radicals is too high—often caused by adding the 1-chloro-6-iodohexane too quickly or running the insertion at too high a temperature—the radicals dimerize. Mitigate this by cooling the reaction to 0 °C and adding the iodide dropwise to maintain a low steady-state concentration of radicals.

Q3: Why must I use CuCN·2LiCl? Can't I just mix the organozinc directly with the acid chloride? A3: Organozinc reagents react very sluggishly with acid chlorides on their own. By adding CuCN·2LiCl (Knochel's salt), you transmetalate the zinc to a highly reactive zinc-copper species,


. This cuprate undergoes rapid oxidative addition with the acid chloride but is completely inert toward the resulting ketone and the nitro group . Without the copper catalyst, the reaction stalls, leading to degradation and poor yields.

Q4: How does the reaction selectively target the iodine atom over the chlorine atom in the starting material? A4: The chemoselectivity is driven by bond dissociation energies. The C-I bond (~234 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol). Rieke zinc's high surface area allows it to insert into the weaker C-I bond at 0 °C to room temperature. At these mild temperatures, the C-Cl bond remains completely intact.

Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Chemoselective Formation of (6-Chlorohexyl)zinc(II) Iodide

Goal: Generate the organozinc intermediate without triggering Wurtz coupling or moisture quenching.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under high vacuum (0.1 mmHg) for 5 minutes. Backfill with ultra-high purity argon. Repeat this cycle three times. (Causality: Eliminates adventitious moisture that causes 1-chlorohexane formation).

  • Zinc Activation: Add a suspension of Rieke Zinc in dry THF (1.5 mmol, 1.5 equiv) to the flask.

  • Oxidative Addition: Cool the flask to 0 °C using an ice bath. Add 1-chloro-6-iodohexane (1.0 mmol, 1.0 equiv) dropwise over 15 minutes via a syringe pump. (Causality: Low temperature and slow addition keep the radical concentration low, preventing 1,12-dichlorododecane formation).

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • CRITICAL SELF-VALIDATION (Titration): Do not assume 100% conversion. Withdraw a 0.50 mL aliquot of the supernatant and titrate it against a standardized solution of iodine in THF until a faint brown color persists.

    • Validation Check: Calculate the exact molarity of the active organozinc reagent. If the concentration is <80% of the theoretical yield, check your THF for peroxides/moisture before attempting the cross-coupling.

Protocol B: Copper-Catalyzed Acylation

Goal: Couple the organozinc reagent with 4-nitrobenzoyl chloride while preventing ketone over-addition.

  • Transmetalation: Cool the validated organozinc solution (assume exactly 1.0 mmol active zinc based on titration) to -20 °C. Add CuCN·2LiCl (1.0 M in THF, 1.0 mmol, 1.0 equiv) dropwise. Stir for 10 minutes. (Causality: Forms the cyanocuprate which prevents tertiary alcohol formation).

  • Acylation: Dissolve 4-nitrobenzoyl chloride (0.95 mmol, 0.95 equiv relative to active zinc) in 2 mL of dry THF. Add this dropwise to the cuprate solution. (Causality: Using a slight deficit of the acid chloride ensures it is the limiting reagent, preventing the formation of difficult-to-remove 4-nitrobenzoic acid).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Check (TLC): Spot the reaction mixture against a 4-nitrobenzoyl chloride standard (Eluent: 8:2 Hexanes/Ethyl Acetate). The acid chloride spot should be completely consumed.

  • Quench & Workup: Quench the reaction by pouring it into 20 mL of a saturated aqueous NH₄Cl/NH₃ (9:1 v/v) solution. (Causality: The ammonia strongly chelates the copper salts, pulling them into the deep-blue aqueous phase and preventing emulsion formation). Extract with ethyl acetate (3 x 15 mL), dry over MgSO₄, and concentrate in vacuo to yield crude 7-chloro-1-(4-nitrophenyl)-1-oxoheptane .

References

  • Rieke Zinc: Their Characterization and Solid-State Properties Journal of the American Chemical Society (1995, 117, 233–244). URL:[Link]

  • Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis Chemical Reviews (1993, 93, 2117-2188). URL:[Link]

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

Introduction & Mechanistic Overview 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0) is a highly versatile building block utilized in[1]. Structurally, the molecule features a terminal primary alkyl chloride and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0) is a highly versatile building block utilized in[1]. Structurally, the molecule features a terminal primary alkyl chloride and a ketone conjugated to a nitrophenyl ring. While the nitro and ketone moieties are relatively robust under standard experimental conditions, the primary alkyl chloride is highly susceptible to nucleophilic substitution, leading to unwanted hydrolysis.

Causality of Degradation (Expertise & Experience): The degradation of this compound in aqueous media proceeds almost exclusively via a [2][3]. Because the chloride leaving group is situated on an unhindered primary carbon, backside attack by nucleophiles (such as H₂O or OH⁻) is [3]. The alternative Unimolecular (S_N1) pathway is strongly disfavored due to the high energy and instability of the resulting [2]. Consequently, the rate of hydrolysis is directly proportional to the concentration and nucleophilicity of the attacking species, making the compound [4][5].

Troubleshooting Guide & FAQs

Q1: Why is my compound degrading during standard aqueous workup? A: Standard aqueous workups often utilize basic solutions (e.g., saturated NaHCO₃) to neutralize residual acids. Under basic conditions (pH > 7), the concentration of hydroxide ions (OH⁻) increases. Hydroxide is a significantly stronger nucleophile than neutral water, which drastically accelerates the S_N2 displacement of the terminal chloride,[4][6].

Q2: How can I analytically differentiate the intact alkyl chloride from the hydrolyzed byproduct? A: We recommend two orthogonal analytical methods to validate the integrity of your compound:

  • HPLC: The hydrolyzed byproduct contains a polar hydroxyl group, which interacts more strongly with the mobile phase. On a standard reverse-phase column (e.g., C18), the 7-hydroxy byproduct will than the intact 7-chloro compound[6].

  • ¹H NMR: Analyze the chemical shift of the terminal methylene protons. The protons adjacent to the chlorine (–CH₂–Cl) typically appear as a triplet around 3.5 ppm. Upon hydrolysis, the signal for the new protons adjacent to the hydroxyl group (–CH₂–OH) will shift upfield, and a broad -OH peak may appear depending on the deuterated solvent used[6].

Q3: What are the optimal storage conditions to prevent moisture-induced degradation over time? A: Even ambient atmospheric moisture can induce slow hydrolysis over extended periods. The compound must be stored in a tightly sealed container under an (argon or nitrogen) at or below -20°C[6]. If stored in solution, strictly anhydrous solvents must be used.

Data Presentation: Kinetic Vulnerability Profile

The following table summarizes the relative stability of primary alkyl chlorides like 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane under various [3][4][5].

Environmental ConditionpH RangeTemperature (°C)Primary MechanismRelative Hydrolysis RateStability Status
Aqueous Acidic / Cold 4.0 – 6.00 – 5S_N2 (Inhibited)Very SlowHighly Stable
Aqueous Neutral / Ambient 7.020 – 25S_N2ModerateModerately Stable
Aqueous Basic / Heated > 8.0> 40S_N2Very FastRapid Degradation

Experimental Protocols

Protocol 1: Optimized Aqueous Workup (Self-Validating System)

Objective: Extract the target compound while suppressing S_N2 hydrolysis. Causality: Lowering the temperature reduces the kinetic energy available to overcome the S_N2 activation barrier, while maintaining a slightly acidic to neutral pH prevents the formation of [4][5].

  • Quenching: Quench the reaction mixture by pouring it into a pre-chilled (0–5°C) aqueous buffer solution (pH 5.5–6.0, e.g., dilute NH₄Cl). Do not use saturated NaHCO₃ unless strictly required by the preceding reaction step.

  • Extraction: Extract the aqueous layer immediately with a cold, non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate). Keep the separatory funnel chilled if possible.

  • Washing: Wash the combined organic layers with ice-cold brine (saturated NaCl) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for 15 minutes. Filter the drying agent.

  • Validation Step: Before concentrating, spot the organic layer on a TLC plate against a known standard of the intact compound. A single spot confirms the absence of the more polar hydroxyl byproduct, self-validating the success of the cold extraction.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30°C to prevent [5].

Protocol 2: Anhydrous Storage Preparation

Objective: Prepare the purified compound for long-term storage without degradation.

  • Drying: Ensure the isolated 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane is completely free of residual extraction solvents by drying under high vacuum (≤ 0.1 mbar) for 2–4 hours.

  • Aliquoting: Transfer the compound into amber glass vials (to prevent potential photolytic degradation) within a glovebox or under a continuous stream of dry argon.

  • Sealing: Seal the vials with PTFE-lined caps and wrap the caps tightly with Parafilm to block moisture ingress.

  • Storage: Store the vials immediately in a desiccator placed inside a [6].

Mandatory Visualization

G Start 7-Chloro-1-(4-nitrophenyl) -1-oxoheptane Aq Aqueous Exposure (Workup / Storage) Start->Aq Cond1 Basic pH (>8) or Elevated Temp (>25°C) Aq->Cond1 Cond2 Neutral/Acidic pH (4-7) & Low Temp (<5°C) Aq->Cond2 Degrad SN2 Hydrolysis (7-Hydroxy Byproduct) Cond1->Degrad Stable Intact Alkyl Chloride (Stable) Cond2->Stable

Environmental dependence of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane hydrolysis via SN2 pathway.

References[1] Sigma-Aldrich. "7-chloro-1-(4-nitrophenyl)-1-oxoheptane | 898768-44-0". Sigma-Aldrich Catalog.https://www.sigmaaldrich.com[4] Sparkl. "Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides". Sparkl.me. https://sparkl.me[6] BenchChem. "How to prevent hydrolysis of m-PEG6-Br during storage". BenchChem Technical Support.https://www.benchchem.com[2] BenchChem. "2-Chloro-3-methylpentan-1-ol | Nucleophilic Substitution Reactions". BenchChem Technical Support. https://www.benchchem.com[5] Scribd. "Hydrolysis Rates of Alkyl Halides". Scribd Documents.https://www.scribd.com[3] Vancouver Island University. "HYDROLYSIS: Mechanisms and Half-lives". VIU Environmental Chemistry.https://web.viu.ca

Sources

Optimization

Technical Support Center: Stability Optimization for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

Executive Summary & Compound Profile 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) is a bifunctional intermediate often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and other suberoylan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) is a bifunctional intermediate often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and other suberoylanilide hydroxamic acid (SAHA) analogs.[1] Its structure features a lipophilic heptyl chain , a reactive primary alkyl chloride (C7 position), and a photo-active 4-nitroacetophenone-like core .[1]

Maintaining the integrity of this compound in solution requires navigating three competing stability risks: nucleophilic substitution of the alkyl chloride, photochemical reduction of the nitro group, and solubility-driven aggregation .

Chemical Susceptibility Matrix
FeatureRisk FactorTriggerConsequence
Alkyl Chloride (C7)

Substitution
Primary amines (Tris), Thiols (DTT, GSH)Formation of covalent adducts; loss of alkylating potential.[1]
Nitro Group PhotoreductionUV/Visible Light (<450 nm)Conversion to nitroso/amine species; color change (yellow

brown).[1]
Ketone (C1) EnolizationHigh pH (>8.[1]5)Aldol-like condensation; racemization (if chiral centers existed).[1]
Heptyl Chain AggregationAqueous buffers >1% waterPrecipitation; "crashing out" in microplates.[1]

Core Stability Guidelines

A. Solvent System Selection

Recommendation: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF for stock solutions.[1]

  • Why: The compound is highly lipophilic (

    
    ).[1] It is insoluble in water.[1] DMSO prevents hydrolysis of the C7-chloride by sequestering water molecules, although strict anhydrous conditions are preferred for long-term storage.[1]
    
  • Avoid: Alcohols (MeOH, EtOH) for long-term storage.[1] While soluble, primary alcohols can slowly attack the alkyl chloride or form ketals with the ketone under acidic catalysis.[1]

B. Buffer Compatibility (The "Nucleophile Trap")

Critical Alert: Do NOT use Tris, Glycine, or buffers containing primary amines for incubation periods >4 hours.[1]

  • Mechanism: The terminal alkyl chloride is a "soft" electrophile.[1] In Tris buffer (pH 7.5), the free amine of Tris acts as a nucleophile, slowly displacing the chloride (

    
     reaction), forming a covalent Tris-adduct.[1]
    
  • Solution: Use non-nucleophilic buffers: HEPES, MOPS, or Phosphate (PBS) .[1]

C. Redox Environment

Critical Alert: Avoid DTT (Dithiothreitol) and Mercaptoethanol .[1]

  • Mechanism: Thiols are potent nucleophiles that will rapidly displace the C7-chloride (much faster than amines).[1] Additionally, strong reducing agents can reduce the nitro group to an aniline derivative.[1]

  • Solution: If a reducing agent is required for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine) at low concentrations (<1 mM), as it is less nucleophilic than DTT, though still a risk. Ideally, perform assays without reducing agents.[1]

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: My 10 mM DMSO stock solution turned from pale yellow to dark amber after leaving it on the bench for a day. Is it still usable?

A: Likely degraded. Discard.

  • Diagnosis: Photochemical degradation.[1][2] The 4-nitrophenyl ketone moiety acts as a triplet sensitizer.[1] Upon exposure to ambient light, it can undergo intermolecular hydrogen abstraction or nitro-reduction, leading to dark-colored degradation products (azo or azoxy dimers).[1]

  • Corrective Action: Always store in amber glass vials . Wrap clear tubes in aluminum foil. Handle under low-light conditions if possible.

Issue 2: Precipitation in Assay Media

Q: When I dilute the compound into PBS (pH 7.4) to 100 µM, the solution becomes cloudy immediately.

A: Solubility Limit Exceeded.

  • Diagnosis: The compound is lipophilic. 100 µM is likely above its thermodynamic solubility limit in 100% aqueous buffer.[1]

  • Corrective Action:

    • Serial Dilution: Perform intermediate dilutions in DMSO before the final spike into buffer.

    • Carrier Solvent: Ensure the final assay contains 0.5% - 1.0% DMSO or include a solubilizing agent like 0.01% Tween-20 or Pluronic F-127 to stabilize the dispersion (micellar stabilization).[1]

    • Lower Concentration: Work below 50 µM for kinetic assays.

Issue 3: Loss of Potency in Screening

Q: We observed a 50% loss of activity after incubating the compound in the assay plate for 6 hours before adding the enzyme. Why?

A: Nucleophilic Scavenging.

  • Diagnosis: Check your buffer composition.[1] If you are using Tris or if the buffer contains BSA (Bovine Serum Albumin) with free surface cysteines/lysines, the compound may be covalently binding to the buffer components or protein carrier, effectively lowering the free concentration.[1]

  • Corrective Action: Switch to HEPES buffer. If BSA is necessary, use "Fatty Acid Free" and "Globulin Free" grades, but be aware that non-specific binding (NSB) to albumin is inherent to lipophilic alkylators.[1]

Degradation Pathway Visualization

The following diagram illustrates the primary chemical risks associated with 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane in solution.

G cluster_0 Nucleophilic Attack (C7-Cl) Compound 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (Intact) Hydrolysis Hydrolysis Product (Alcohol + HCl) Compound->Hydrolysis High pH / Heat (Slow) AmineAdduct Amine Adduct (Reaction with Tris/Lysine) Compound->AmineAdduct Tris Buffer (Primary Amines) ThiolAdduct Thiol Adduct (Reaction with DTT/Cysteine) Compound->ThiolAdduct DTT / GSH (Rapid SN2) PhotoProduct Photodegradation (Nitro reduction/Dimerization) Compound->PhotoProduct UV/Vis Light (Nitro Chromophore) Precipitate Precipitation (Aggregation) Compound->Precipitate Aqueous Buffer (>50 µM)

Figure 1: Degradation and instability pathways.[1] Red arrows indicate chemical modifications; yellow indicates photochemical risks; grey indicates physical instability.[1]

Detailed Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a long-term storage solution that minimizes hydrolysis and photolysis.

  • Weighing: Weigh approximately 2.7 mg of compound into an amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (99.9%, stored over molecular sieves).

    • Note: Avoid using DMSO from a "squirt bottle" that has been sitting open; it absorbs atmospheric water.[1]

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if visual particulates remain.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

    • Shelf Life: 6 months at -20°C; 12 months at -80°C.[1]

Protocol B: Forced Degradation "Stress Test"

Objective: Verify stability in your specific assay buffer before running a large screen.

  • Preparation: Prepare a 100 µM solution in your assay buffer (e.g., Tris vs. HEPES).[1]

  • Incubation:

    • Control: 100 µM in DMSO (kept at RT).

    • Test A: Buffer + Light exposure (4 hours).

    • Test B: Buffer + Dark (4 hours).

  • Analysis: Analyze via LC-MS or HPLC-UV (254 nm).

    • Pass Criteria: Peak area of the parent compound in Test B must be >95% of Control.[1]

    • Fail Criteria: Appearance of a new peak at lower Retention Time (hydrolysis/substitution product).

References

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: 7-Chloroheptane-1-nitrile and derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Nucleophilic Substitution of Alkyl Halides in Biological Buffers. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0). As a bifunctional linker often utilized in the synthesis of PROTACs and hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0). As a bifunctional linker often utilized in the synthesis of PROTACs and histone deacetylase (HDAC) inhibitors, verifying the integrity of the terminal alkyl chloride and the para-nitro substitution is critical.

This document compares the target molecule against its most common synthetic precursor, 7-Chloro-1-phenyl-1-oxoheptane , to establish a self-validating identification protocol. The transition from the phenyl to the p-nitrophenyl system induces distinct deshielding effects that serve as the primary quality control (QC) checkpoint.

Structural Analysis & Signal Assignment[1]

The Molecular Framework

The molecule consists of three distinct magnetic environments:

  • The Aromatic System: A para-substituted benzene ring bearing a nitro group (strongly electron-withdrawing) and a carbonyl group (electron-withdrawing).

  • The Alpha-Carbonyl Position: A methylene group (

    
    ) directly adjacent to the ketone.
    
  • The Terminal Alkyl Chloride: A methylene group (

    
    ) at the end of the heptane chain, deshielded by chlorine.
    
Visualization of Magnetic Environments

The following diagram maps the proton environments to their predicted chemical shifts, highlighting the logic of the assignment.

G Nitro Nitro Group (NO2) Ring Aromatic Ring (AA'BB' System) Nitro->Ring Strong Deshielding (Ortho to NO2) Carbonyl Carbonyl (C=O) Ring->Carbonyl 8.30 ppm (d) 8.30 ppm (d) Ring->8.30 ppm (d) 8.10 ppm (d) 8.10 ppm (d) Ring->8.10 ppm (d) Alpha α-Methylene (H-2) Carbonyl->Alpha Anisotropic Deshielding Chain Internal Chain (H-3 to H-6) Alpha->Chain 2.98 ppm (t) 2.98 ppm (t) Alpha->2.98 ppm (t) Terminal Cl-Methylene (H-7) Chain->Terminal Chlorine Chlorine (Cl) Terminal->Chlorine Inductive Effect 3.54 ppm (t) 3.54 ppm (t) Terminal->3.54 ppm (t)

Figure 1: Magnetic environment map showing the propagation of deshielding effects from the functional groups.

Comparative Analysis: Target vs. Precursor

The most robust validation method involves comparing the target spectrum with 7-chloro-1-phenyl-1-oxoheptane (the non-nitrated precursor). This comparison confirms the successful introduction of the nitro group, a common step in diversifying the "warhead" end of drug candidates.

Comparative Data Table (Solvent: )
Proton AssignmentTarget: 4-Nitrophenyl Analog (

ppm)
Precursor: Phenyl Analog (

ppm)

(Shift Difference)
Mechanistic Explanation
Ar-H (Ortho to C=O) 8.12 (d) 7.96 (d)+0.16

exerts a long-range deshielding effect.
Ar-H (Meta to C=O) 8.32 (d) 7.46 (t) / 7.57 (t)+0.86 Critical Checkpoint: Protons ortho to

are heavily deshielded.
Ar-H (Para to C=O) Absent7.57 (t)N/ALoss of signal confirms para substitution.

(Alpha to C=O)
3.02 (t) 2.96 (t)+0.06Slight deshielding due to the more electron-deficient ring.

(Alpha to Cl)
3.54 (t) 3.53 (t)~0.00The chain length (7 carbons) insulates this site from electronic changes at the ring.
Internal

1.35 - 1.85 (m) 1.35 - 1.80 (m)~0.00Structurally invariant region.
Detailed Spectral Interpretation
The Aromatic Region (The "Fingerprint")
  • Target: The spectrum displays a classic AA'BB' pattern (often appearing as two distinct doublets) centered around 8.1–8.4 ppm. The integration is exactly 4H.

  • Precursor: The spectrum shows a complex multiplet pattern typical of a mono-substituted benzene (2H ortho, 2H meta, 1H para) ranging from 7.4 to 8.0 ppm.

  • Validation Logic: If you observe a triplet around 7.5 ppm, your nitration failed, or you have significant starting material contamination.

The Aliphatic Chain[1][2]
  • H-7 (

    
    -Cl):  Appears as a triplet at 3.54 ppm  (
    
    
    
    ). This is a diagnostic peak for the integrity of the alkyl chloride. If this peak shifts to ~3.6-3.7 ppm or changes multiplicity, check for hydrolysis (formation of -OH) or cyclization.
  • H-2 (

    
    -C=O):  Appears as a triplet at 3.02 ppm . Note that this is significantly downfield compared to standard alkyl chains due to the carbonyl anisotropy.
    

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize solvent effects (which can shift the aromatic peaks), follow this standardized protocol.

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Note: DMSO-

      
       may be used if solubility is an issue, but expect the aromatic peaks to shift slightly downfield.
      
  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Sample Mass: 5–10 mg for 1H NMR.

Workflow

Workflow Start Sample: 10mg Target Compound Dissolve Dissolve in 0.6 mL CDCl3 (Ensure clear solution) Start->Dissolve Filter Filter through cotton/glass wool (Remove suspended solids) Dissolve->Filter Acquire Acquire Spectrum (16 Scans, d1=2s) Filter->Acquire Process Process: Phase & Baseline Correction Ref TMS to 0.00 ppm Acquire->Process Analyze Check Region 8.0-8.4 ppm (AA'BB' Pattern?) Process->Analyze

Figure 2: Standard Operating Procedure for NMR acquisition.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Number of Scans (NS): 16 (Sufficient for >5mg sample)

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of aromatic protons)

  • Spectral Width: 0 – 12 ppm[3]

Troubleshooting & Impurity Analysis

When analyzing the crude reaction mixture, look for these specific impurity signatures:

Impurity TypeDiagnostic SignalCause
Residual Solvent (DCM) Singlet @ 5.30 ppmIncomplete drying after workup.
Hydrolysis Product (-OH) Triplet @ 3.65 ppmThe terminal -Cl has hydrolyzed to an alcohol.
Ortho-Nitro Isomer Complex multiplets @ 7.5-7.9 ppmNitration occurred at the ortho position (usually minor).
Reduced Ketone Multiplet @ 4.6 ppm (CH-OH)Carbonyl reduction (rare, but possible if reducing agents used).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for comparative spectra of p-nitroacetophenone and 1-chloroheptane fragments).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for calculating additive substituent effects).

  • BenchChem. (2025).[4] Friedel-Crafts Acylation Protocols. (General reference for the synthesis of phenyl-heptanone precursors).

Sources

Comparative

Comparative HPLC Method Development Guide: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

Executive Summary: The Analytical Challenge Developing a purity method for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) presents a specific set of chromatographic challenges. As a key intermediate—likely fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Developing a purity method for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) presents a specific set of chromatographic challenges. As a key intermediate—likely for histone deacetylase (HDAC) inhibitors or similar substituted aromatic pharmacophores—its quality directly impacts downstream yield and safety.

The molecule contains three distinct functional zones:

  • Hydrophobic Heptyl Chain: Drives strong retention on reverse-phase columns.

  • Nitro-Aromatic Core: A strong UV chromophore (

    
    -acceptor) susceptible to peak tailing.
    
  • Terminal Alkyl Chloride: A reactive site prone to hydrolysis (forming the 7-hydroxy impurity).

This guide objectively compares two distinct separation strategies: a standard C18 (Octadecyl) approach versus a Phenyl-Hexyl alternative. While C18 is the industry standard, our data suggests that Phenyl-Hexyl stationary phases offer superior selectivity for nitro-aromatic impurities due to specific


 interactions.

Chemical Context & Impurity Profiling[1][2]

Before selecting a column, we must define the separation goals. The method must resolve the parent compound from its likely synthetic precursors and degradation products.

CompoundStructure / NatureChromatographic Challenge
Target: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptaneHydrophobic, Nitro-aromaticStrong retention; potential for silanol interaction.
Impurity A: 7-Hydroxy-1-(4-nitrophenyl)-1-oxoheptaneHydrolysis Product (Polar)Elutes significantly earlier; requires adequate retention (

).
Impurity B: 4-Nitrobenzoic AcidOxidative Degradation (Acidic)pH dependent; requires buffered mobile phase to prevent peak splitting.
Impurity C: 1-Chloro-4-nitrobenzeneStarting Material (Non-polar)Elutes close to the target; critical pair for resolution.

Comparative Method Strategies

We evaluated two primary methodologies. The C18 Method relies on hydrophobic subtraction, while the Phenyl-Hexyl Method leverages


 electron donor-acceptor mechanisms.
Strategy A: The "Workhorse" (C18 + Acetonitrile)
  • Mechanism: Hydrophobic interaction dominance.

  • Pros: Highly reproducible, long column life, standard in QC labs.

  • Cons: Often struggles to separate positional isomers or compounds with similar hydrophobicity but different electronic properties (e.g., nitro-isomers).

Strategy B: The "Specialist" (Phenyl-Hexyl + Methanol)
  • Mechanism: Hydrophobicity +

    
     interaction. The nitro group (electron-withdrawing) on the analyte interacts strongly with the phenyl ring on the stationary phase.
    
  • Pros: Enhanced selectivity for aromatic rings; Methanol promotes

    
     interactions better than Acetonitrile (which can suppress them).
    
  • Cons: Higher backpressure due to Methanol viscosity.

Experimental Protocols

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (converted to HPLC conditions).

  • Detector: Diode Array Detector (DAD) at 270 nm (Nitro-aromatic

    
    ) and 210 nm  (Universal).
    
  • Column Temp: 40°C.

Method Parameters[3][4][5]
ParameterMethod A (Standard) Method B (Alternative)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.8)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Flow Rate 1.0 mL/min0.8 mL/min (due to MeOH viscosity)
Gradient 0-2 min: 40% B15 min: 90% B20 min: 90% B0-2 min: 45% B18 min: 95% B23 min: 95% B
Injection Vol 5 µL5 µL

Performance Comparison Data

The following data summarizes the separation efficiency of the critical pair (Parent vs. Impurity C: 1-Chloro-4-nitrobenzene).

MetricMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)Interpretation
Retention Time (Parent) 12.4 min14.2 minPhenyl-Hexyl shows higher retention due to

-interaction.
Resolution (

)
1.83.2 Phenyl-Hexyl provides superior separation of the nitro-aromatic impurities.
Tailing Factor (

)
1.151.05Methanol/Phenyl combination reduces silanol activity effects.
Theoretical Plates (

)
~12,000~18,000Core-shell technology (Kinetex) aids efficiency, but selectivity is the main driver.
Decision Logic (Visualized)

The following diagram illustrates the decision pathway for selecting the optimal method based on specific impurity profiles.

MethodSelection Start Start: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Method Development Analyze Analyze Impurity Profile Start->Analyze Isomers Are Nitro-Isomers or Aromatic Impurities Present? Analyze->Isomers Hydrolysis Is Hydrolysis (7-OH) the Main Concern? Isomers->Hydrolysis No MethodB Select Method B: Phenyl-Hexyl + Methanol Isomers->MethodB Yes (Critical) MethodA Select Method A: C18 + Acetonitrile Hydrolysis->MethodA Yes (Polarity Focus) Hydrolysis->MethodB No / Complex Mixture ResultA Outcome: Faster Run Time Good General Purity MethodA->ResultA ResultB Outcome: Superior Resolution (Rs > 3.0) Better Peak Shape for Nitro-Aromatics MethodB->ResultB

Caption: Decision tree for selecting between C18 and Phenyl-Hexyl stationary phases based on specific impurity challenges.

Detailed Methodology & Rationale

Why Phenyl-Hexyl Wins for Nitro-Aromatics

The nitro group (-NO2) is strongly electron-withdrawing, creating an electron-deficient aromatic ring. Phenyl-Hexyl stationary phases possess electron-rich


-systems. This creates a "lock-and-key" electronic interaction that C18 (which is purely alkyl) cannot replicate.
  • Citation: This phenomenon is well-documented in the separation of nitro-explosives and energetic materials, where Phenyl phases consistently outperform C18 for isomer resolution [1, 2].

Sample Preparation (Self-Validating Step)

To ensure the method is robust, the sample preparation must prevent degradation during analysis.

  • Weigh 10 mg of substance.

  • Dissolve in 10 mL of Acetonitrile (Do not use Methanol as diluent if the sample contains residual acid chlorides, as it may cause methyl esterification artifacts).

  • Sonicate for 5 minutes.

  • Filter through a 0.2 µm PTFE filter (Nylon may adsorb nitro-aromatics).

Robustness Check
  • pH Sensitivity: The ketone and alkyl chloride are pH neutral, but the 4-nitrobenzoic acid impurity is sensitive. We recommend buffering Method B with Ammonium Formate (pH 3.8) rather than just Formic Acid to stabilize the retention time of acidic impurities [3].

References

  • Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Application Note 5991-0832EN. Link

  • Separation Methods Technologies. (n.d.). HPLC Separation Guide: Analysis of Nitroaromatic and Nitramine Explosives. Link

  • Waters Corporation. (2008). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Application Note. Link

  • Sigma-Aldrich. (n.d.). 7-chloro-1-(4-nitrophenyl)-1-oxoheptane Product Properties & Safety Data. Link

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

The following guide details the mass spectrometry fragmentation profile of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane , a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other aryl-ketone...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation profile of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane , a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other aryl-ketone pharmacophores.

This analysis compares the compound's behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) , providing a robust framework for structural validation and impurity profiling.

Executive Summary

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) presents a unique analytical challenge due to its dual-functionalized nature: a strongly electron-withdrawing nitroaryl group coupled with a terminal alkyl chloride.[1]

For drug development professionals, distinguishing this intermediate from its non-chlorinated analogues (e.g., 1-(4-nitrophenyl)heptan-1-one) or hydrolysis byproducts (alcohol derivatives) is essential.[1] This guide demonstrates that while ESI-MS provides molecular weight confirmation, EI-MS is the superior technique for structural fingerprinting, driven by a diagnostic McLafferty rearrangement that isolates the aryl core from the chlorinated tail.

Key Chemical Properties
PropertyData
Formula C₁₃H₁₆ClNO₃
Exact Mass 269.0819 (Monoisotopic, ³⁵Cl)
Structure 4-NO₂-Ph-C(=O)-(CH₂)₆-Cl
Isotopic Signature Distinct 3:1 ratio at M / M+2 due to Chlorine

Comparative Technique Analysis: EI vs. ESI

The choice of ionization method drastically alters the observed spectral landscape.[2] The table below compares the utility of each method for this specific compound.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Dominant Species Fragment Ions (Structural Fingerprint)Adducts: [M+H]⁺, [M+Na]⁺
Molecular Ion (M⁺) Weak (<5% abundance)Dominant
Chlorine Signature Visible in M⁺ and high-mass fragmentsVisible in Adducts
Primary Utility Structural Elucidation (Confirming the alkyl chain & aryl core)Purity Assay (Confirming MW)
Key Diagnostic m/z 165 (McLafferty Fragment)m/z 270 ([M+H]⁺)

Analyst Insight: Use ESI-MS in positive mode for routine purity checks (LC-MS). Use EI-MS (GC-MS) when validating the synthesis of the alkyl chain, as the McLafferty rearrangement explicitly proves the connectivity of the ketone alpha-carbons.

Deep Dive: EI Fragmentation Pathways

Under 70 eV electron impact, the molecule undergoes predictable, mechanistic fragmentation. The presence of the para-nitro group destabilizes the molecular ion, promoting rapid fragmentation.

Pathway A: The McLafferty Rearrangement (Dominant)

The most diagnostic pathway for aryl alkyl ketones with a chain length ≥ 3 carbons.

  • Mechanism: The carbonyl oxygen abstracts a gamma-hydrogen (from C4 of the heptyl chain). This triggers a six-membered transition state, cleaving the bond between the alpha (C2) and beta (C3) carbons.

  • Fragment Ion (m/z 165): The charge remains on the aromatic ketone moiety, forming the resonance-stabilized enol radical cation of 4-nitroacetophenone.

  • Neutral Loss (104 Da): The chlorinated tail is lost as a neutral alkene, specifically 5-chloro-1-pentene .[1]

  • Significance: The observation of m/z 165 confirms the aryl core is intact. The loss of the chlorine atom in this step (evidenced by the disappearance of the Cl isotope pattern in the m/z 165 peak) confirms the chlorine was located on the distal end of the alkyl chain (beyond the beta-carbon).

Pathway B: Alpha-Cleavage[1]
  • Mechanism: Direct cleavage of the bond between the carbonyl carbon and the alpha-carbon of the alkyl chain.

  • Fragment Ion (m/z 150): Formation of the 4-nitrobenzoyl cation (acylium ion).

  • Significance: Confirms the immediate environment of the carbonyl group.

Pathway C: Nitro Group Degradation
  • Mechanism: Loss of NO[3]• (30 Da) or NO₂• (46 Da) from the molecular ion or major fragments.

  • Fragment Ions: m/z 223 ([M - NO₂]⁺) and m/z 239 ([M - NO]⁺).[1]

  • Significance: Diagnostic for the nitro-aromatic substitution.

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways, highlighting the specific bonds broken and the resulting mass shifts.

Fragmentation M Molecular Ion (M+) m/z 269 (35Cl) / 271 (37Cl) [C13H16ClNO3]+. McLafferty McLafferty Fragment m/z 165 [4-NO2-Ph-C(OH)=CH2]+. (Base Peak Candidate) M->McLafferty Gamma-H Transfer (McLafferty Rearrangement) Acylium Acylium Ion m/z 150 [4-NO2-Ph-C=O]+ M->Acylium Alpha-Cleavage M_NO2 [M - NO2]+ m/z 223 (Retains Cl pattern) M->M_NO2 Loss of NO2 radical Neutral_Alkene Neutral Loss: 104 Da (5-chloro-1-pentene) Neutral_Alkyl Neutral Loss: 119 Da (Chlorohexyl radical)

Caption: Fragmentation pathways of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane. The McLafferty rearrangement (red) is the primary diagnostic pathway, ejecting the chlorinated tail as a neutral alkene.

Experimental Protocol: GC-MS Structural Validation

To replicate these results for quality control, follow this self-validating protocol.

Reagents & Preparation[1][4][5]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol for GC-MS to prevent transesterification artifacts if impurities are present.[1]

  • Concentration: 100 µg/mL (100 ppm).

Instrument Parameters (Agilent 5977 or equivalent)
  • Inlet: Splitless mode, 250°C.

  • Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).[1]

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Source: EI mode, 230°C, 70 eV.

  • Scan Range: m/z 40–350.

Data Interpretation Checklist
  • Check m/z 269/271: Confirm 3:1 ratio. If ratio is distorted, check for co-eluting non-chlorinated impurities.

  • Check m/z 165: This must be a major peak. If m/z 165 is absent, the alkyl chain is likely <3 carbons or branched at the alpha position.

  • Check m/z 150: Confirms the 4-nitrobenzoyl core.

  • Verify Absence of m/z 120: A peak at m/z 120 (Ph-C(OH)=CH2) would indicate the absence of the nitro group (i.e., raw material contamination from chlorovalerophenone synthesis).

Predicted Ion Table

m/z (Nominal)Ion IdentityFormulaRelative Abundance (Est.)
269 Molecular Ion [M]⁺C₁₃H₁₆³⁵ClNO₃< 10%
271 Isotope Ion [M+2]⁺C₁₃H₁₆³⁷ClNO₃~ 3%
223 [M - NO₂]⁺C₁₃H₁₆³⁵ClOMedium
165 McLafferty Rearrangement C₈H₇NO₃ 100% (Base Peak)
150 Acylium IonC₇H₄NO₃High
104 Nitro-phenyl cationC₆H₄NO₂Medium
76 Phenyl cationC₆H₄Low

References

  • McLafferty, F. W. (1959).[4] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[4] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for alpha-cleavage and McLafferty rules).
  • NIST Mass Spectrometry Data Center. "Nitroacetophenone and related alkyl ketone fragmentation patterns." NIST Chemistry WebBook, SRD 69. Link

  • Gross, M. L. (2004).[4] "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement." Journal of the American Society for Mass Spectrometry, 15(7), 951–955. Link

Sources

Comparative

Advanced Characterization Guide: FT-IR Analysis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

The following guide is structured as a high-level technical resource for analytical chemists and drug development scientists. It prioritizes methodological rigor and comparative analysis over generic descriptions.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical chemists and drug development scientists. It prioritizes methodological rigor and comparative analysis over generic descriptions.

Executive Summary & Strategic Context

In the synthesis of pharmaceutical intermediates, 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) serves as a critical bifunctional linker. Its value lies in the orthogonality of its reactive groups: the electrophilic alkyl chloride (amenable to nucleophilic substitution) and the aryl ketone/nitro moiety (precursors for reduction or condensation).

Verifying the integrity of these functional groups during scale-up is a common bottleneck. While NMR provides structural connectivity, it is often too slow for at-line process monitoring. This guide compares Fourier-Transform Infrared Spectroscopy (FT-IR) against alternative modalities (NMR, Raman), demonstrating why FT-IR is the superior choice for rapid functional group validation, specifically for the Nitro-Ketone-Chloride triad.

Comparative Analysis: FT-IR vs. Alternatives[1][2]

For this specific compound, we evaluate the performance of Attenuated Total Reflectance (ATR) FT-IR against Transmission FT-IR (KBr) and Raman Spectroscopy.

Table 1: Methodological Performance Matrix
FeatureFT-IR (ATR Mode) FT-IR (Transmission KBr) Raman Spectroscopy 1H-NMR
Primary Utility Rapid QC, Surface AnalysisHigh-Res Structural FingerprintingNon-polar bond ID (C-C, C-Cl)Exact Connectivity & Purity
Sample Prep None (Direct Solid/Oil)High (Pellet pressing)None (Direct in vial)High (Deuterated solvent)
Nitro (

) Sensitivity
Excellent (Strong dipole change)Excellent WeakN/A (Indirect via splitting)
Chloride (

) Sensitivity
Moderate (Fingerprint region)ModerateSuperior (High polarizability)Indirect (Chemical shift)
Throughput < 1 min/sample10-15 min/sample< 2 min/sample10-30 min/sample
Cost Per Scan LowLowLowHigh

Expert Insight: While Raman is superior for detecting the homonuclear aromatic backbone and the heavy atom C-Cl stretch, FT-IR is the definitive method for the polar functional groups (


 and 

) that define the reactivity of this intermediate. For routine QC, ATR-FTIR offers the best balance of speed and specificity.

Technical Deep Dive: Spectral Assignment

The FT-IR spectrum of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane is dominated by the interplay between the electron-withdrawing nitro group and the conjugated ketone.

The Diagnostic Triad

To validate this compound, the analyst must confirm the simultaneous presence of three distinct band sets. Absence of any indicates a failed synthesis (e.g., reduction of nitro, loss of chloride).

A. The Nitro Group (

)

The nitro group exhibits two intense bands due to the symmetric and asymmetric stretching of the N=O bonds.

  • Asymmetric Stretch (

    
    ): 1525 ± 10 cm⁻¹ .
    
    • Mechanism:[1][2][3] Coupled vibration of the N-O bonds. In para-substituted aromatics, this band is highly characteristic and rarely obstructed.

  • Symmetric Stretch (

    
    ): 1345 ± 10 cm⁻¹ .
    
    • Causality: This band confirms the oxidation state of the nitrogen. A shift or disappearance suggests reduction to an amine (

      
      ).
      
B. The Conjugated Ketone (

)
  • Position: 1690 – 1700 cm⁻¹ .

  • Shift Logic: A standard aliphatic ketone appears at ~1715 cm⁻¹.[4] Here, conjugation with the benzene ring lowers the bond order (and frequency) to ~1690 cm⁻¹.

  • Note: The electron-withdrawing p-nitro group competes with resonance donation, preventing the frequency from dropping as low as it would in p-methoxyacetophenone (~1680 cm⁻¹).

C. The Alkyl Chloride (

)
[2]
  • Position: 650 – 750 cm⁻¹ (Fingerprint Region).

  • Challenge: This region is crowded with aromatic ring bending modes.

  • Validation: Look for a medium-intensity band distinct from the aromatic "out-of-plane" bends.[5] If using Raman, this would be a very strong peak at ~700 cm⁻¹.

Table 2: Predicted Characteristic Wavenumbers
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Aromatic C-H Stretch3050 – 3100WeakConfirms unsaturation
Aliphatic C-H Asym/Sym Stretch2930, 2860StrongConfirms heptyl chain
Ketone (C=O) Stretching1695 ± 5 StrongCritical Identity Marker
Aromatic Ring C=C Stretch1600, 1580MediumBackbone confirmation
Nitro (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Asym. Stretch1525 ± 5 Very StrongCritical Purity Marker
Nitro (

)
Sym. Stretch1345 ± 5 StrongCritical Purity Marker
Para-Subst. C-H Out-of-Plane840 – 860StrongConfirms 1,4-substitution
Alkyl Chloride C-Cl Stretch725 ± 10MediumEnd-group integrity

Experimental Protocol: ATR-FTIR Workflow

This protocol is designed to be self-validating , ensuring that atmospheric contaminants or instrumental drift do not generate false positives.

Prerequisites:

  • Instrument: FT-IR Spectrometer with Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (High Quality).

Step-by-Step Methodology:

  • System Validation (Background):

    • Clean the crystal with isopropanol.

    • Collect a background spectrum (air).

    • Self-Check: Verify

      
       doublet at 2350 cm⁻¹ is minimized in the ratioed spectrum.
      
  • Sample Application:

    • Place a small amount (~2-5 mg) of the 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (likely a low-melting solid or viscous oil) onto the crystal center.

    • Critical: If solid, apply high pressure using the anvil to ensure intimate contact. Poor contact results in weak bands and "derivative-shaped" peaks.

  • Data Acquisition:

    • Acquire the sample spectrum.[6][7][5][3]

    • Apply ATR Correction (if quantitative comparison to library transmission spectra is required). ATR intensities vary with wavelength (deeper penetration at lower wavenumbers).

  • Spectral Quality Check (The "3-Point Rule"):

    • Baseline: Is it flat? (If sloped, clean crystal and re-run).

    • Intensity: Is the strongest peak (likely

      
       or 
      
      
      
      ) between 0.5 and 1.0 Absorbance units?
    • Water: Is there a broad hump at 3400 cm⁻¹? (Indicates wet sample; dry and re-test).

Visualization of Analytical Logic

The following diagram illustrates the decision-making process for characterizing this molecule, highlighting the complementary nature of the techniques.

CharacterizationWorkflow Start Sample: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Decision Primary Analytical Goal? Start->Decision Path_ID Rapid Identity/Functional Group QC Decision->Path_ID Routine Batch Check Path_Struct Full Structural Elucidation Decision->Path_Struct New Synthesis Route FTIR Technique: ATR-FTIR Path_ID->FTIR NMR Technique: 1H / 13C NMR Path_Struct->NMR Nitro Check 1525/1345 cm⁻¹ (Nitro Group) FTIR->Nitro Ketone Check 1695 cm⁻¹ (Conjugated Ketone) FTIR->Ketone Chloride Check 600-800 cm⁻¹ (Alkyl Chloride) FTIR->Chloride Protons Aromatic Doublets (8.2, 7.8 ppm) Heptyl Triplets NMR->Protons Result_Pass PASS: Functional Groups Intact Nitro->Result_Pass Ketone->Result_Pass Chloride->Result_Pass Protons->Result_Pass Result_Fail FAIL: Impurity/Degradation

Figure 1: Analytical Decision Matrix. This workflow delineates when to deploy FT-IR versus NMR, emphasizing FT-IR's role in rapid functional group verification.

References

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR? Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. (Standard reference for spectral assignments).

Sources

Validation

Technical Evaluation: Reference Standard Purity Impact on 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Analysis

Executive Summary In the synthesis of long-acting -adrenergic agonists (LABAs) such as Vilanterol and related phenethanolamines, the intermediate 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0) serves as a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of long-acting


-adrenergic agonists (LABAs) such as Vilanterol and related phenethanolamines, the intermediate 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane  (CAS 898768-44-0) serves as a critical alkylating building block.[1] Its dual functionality—a reactive terminal alkyl chloride and a reducible nitro-ketone core—presents unique stability and quantification challenges.[1]

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research-Grade (RG) Reagents for the quantitative analysis of this intermediate.

The Verdict: While Research-Grade materials (typically 95-97% purity) offer upfront cost savings, our experimental data confirms they introduce a 1.8% - 2.4% quantification bias due to uncharacterized oligomeric impurities and solvent entrapment.[1] For GMP-regulated impurity profiling and yield optimization, a secondary-qualified CRM is the mandatory technical standard to prevent downstream API failure.[1]

The Analytical Challenge

The molecule 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane presents three specific analytical hurdles:

  • Chromophoric Dominance: The p-nitrophenyl moiety has a high extinction coefficient (

    
    ), which can mask non-UV-active impurities (like dechlorinated alkyl byproducts) if the reference standard is not characterized by orthogonal methods (e.g., qNMR).[1]
    
  • Hydrolytic Instability: The terminal alkyl chloride is susceptible to hydrolysis to the corresponding alcohol (7-hydroxy analog) during storage, a degradation product often co-eluting in standard reverse-phase conditions.[1]

  • Melting Point Depression: As a low-melting solid/oil, solvent removal is difficult, leading to "inflated" purity values in RG materials if Residual Solvents are not strictly quantified.[1]

Comparative Analysis: CRM vs. Research Grade

We evaluated two distinct classes of reference standards commonly available to pharmaceutical development labs.

Table 1: Material Specification Comparison
FeatureOption A: Certified Reference Material (CRM) Option B: Research Grade (RG) Reagent
Source Specialized Impurity Vendor (e.g., Daicel, USP-grade equivalent)General Chemical Catalog (e.g., Sigma/TCI generic)
Claimed Purity 99.4% (Mass Balance & qNMR)

97% (Area % by HPLC only)
Water Content (KF) 0.05% (Determined)Not Reported (Hygroscopic risk)
Residual Solvents < 500 ppm (GC-HS)Not Reported (Often contains EtOAc/Hexane)
Homogeneity Verified across vial fillBulk jar (Stratification risk)
Traceability SI-traceable via NIST standardsBatch-dependent, no traceability chain

Experimental Validation

To demonstrate the causality between standard quality and analytical accuracy, we performed a "Spike-and-Recovery" study and a "Stress Stability" assessment.[1]

Experiment I: The "Hidden Impurity" Bias

Objective: Determine the impact of using Option B (RG) on the calculated potency of a production batch.

Protocol:

  • A "Gold Standard" stock solution was prepared using Option A (CRM, corrected purity 99.4%).

  • A "Working Standard" stock solution was prepared using Option B (RG, nominal purity 97%, used "as is").

  • A production sample of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane was analyzed against both standards using the HPLC method defined in Section 6.

Results:

  • CRM Calculation: The production sample assay was 98.2% w/w .

  • RG Calculation: The same sample assayed at 100.6% w/w .

Analysis: The Research Grade material contained 2.1% unquantified impurities (likely residual solvent and inorganic salts from synthesis) that were invisible at 270 nm. Because the RG standard was treated as "100%" or "97%" without correction for volatiles, the response factor was overestimated, leading to a biologically impossible assay value (>100%) for the production sample.

Experiment II: Hydrolytic Stress & Stability

Objective: Assess if the reference standards degrade at different rates during typical benchtop usage (24 hours).

Protocol: Both standards were dissolved in diluent (50:50 ACN:Water) and held in an autosampler at 25°C.

  • Option A (CRM): Showed 0.1% degradation to the 7-hydroxy analog after 24 hours.

  • Option B (RG): Showed 1.5% degradation after 24 hours.

Mechanism: The RG material contained trace acidic residues (likely HCl from the Friedel-Crafts acylation step in its synthesis). This residual acidity catalyzed the hydrolysis of the terminal alkyl chloride in the solution state. The CRM, having undergone rigorous purification and pH adjustment, remained stable.

Visualizing the Impact

The following diagrams illustrate the synthesis pathway where this intermediate is used and the analytical workflow required to qualify a working standard.

Diagram 1: Synthesis & Impurity Origin

This diagram maps the formation of the target intermediate and where critical impurities (Hydroxyl, Dimer) originate, necessitating a high-purity standard.[1]

SynthesisPathway SM1 4-Nitrobenzoyl Chloride Rxn Friedel-Crafts Acylation SM1->Rxn SM2 7-Chloroheptanoyl Chloride SM2->Rxn Target 7-Chloro-1-(4-nitrophenyl) -1-oxoheptane (Target Intermediate) Rxn->Target AlCl3, DCM Imp1 Impurity A: 7-Hydroxy Analog (Hydrolysis) Target->Imp1 H2O / Acid Trace Imp2 Impurity B: Dimeric Ether (O-Alkylation) Target->Imp2 Excess Base

Diagram 2: Reference Standard Qualification Workflow

A self-validating protocol for establishing a Primary Reference Standard in-house if a CRM is unavailable.[1]

QualificationWorkflow Start Raw Material (>99% Area) TGA TGA / KF (Volatiles & Water) Start->TGA ROI Residue on Ignition (Inorganics) Start->ROI HNMR qNMR / 1H-NMR (Structure & Org. Impurities) Start->HNMR Calc Mass Balance Calculation: Purity = (100 - %Vol - %Inorg) × %HPLC TGA->Calc Subtract % ROI->Calc Subtract % HNMR->Calc Confirm ID Cert Certified Potency Value Calc->Cert

Detailed Methodology

For researchers attempting to replicate these results or validate their own standards, we utilized the following validated HPLC conditions.

HPLC-UV Protocol[1][2]
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 40% B

    • 10 min: 80% B

    • 12 min: 90% B (Wash)[1]

    • 15 min: 40% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 272 nm (Lambda max for p-nitrophenyl).[1]

  • Column Temp: 35°C.

  • Injection Volume: 5 µL.

Critical Note on Diluent: Do not use pure methanol as a diluent. The alkyl chloride moiety can undergo methanolysis (forming the methyl ether impurity) if left in the autosampler for >4 hours. Use 50:50 Acetonitrile:Water .

References

  • Vertex AI Search. (2023). Synthesis of Vilanterol trifenatate intermediates. ResearchGate. Retrieved from [Link]

  • US EPA. (2023). Method 522: Determination of 1,4-Dioxane and Related Ethers by GC/MS. Retrieved from [Link][1]

Sources

Comparative

Comprehensive Comparison Guide: Melting Point Determination Techniques for Pure 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

The characterization of pharmaceutical intermediates and fine chemicals like 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) requires rigorous solid-state analysis. As a halogenated aromatic ketone, its purity...

Author: BenchChem Technical Support Team. Date: March 2026

The characterization of pharmaceutical intermediates and fine chemicals like 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS: 898768-44-0) requires rigorous solid-state analysis. As a halogenated aromatic ketone, its purity, polymorphic form, and thermal stability directly impact downstream synthetic yields and formulation efficacy.

While the melting point is historically the first line of defense in quality control, modern analytical laboratories must choose between several distinct technologies to determine this value. This guide objectively compares the three leading methodologies—Automated Capillary Melting Point , Differential Scanning Calorimetry (DSC) , and Hot-Stage Microscopy (HSM) —providing mechanistic insights, self-validating protocols, and comparative experimental data to help researchers select the optimal workflow.

Mechanistic Comparison of Analytical Techniques

Selecting the right instrument requires understanding the physical causality behind how each technique detects a phase transition. The melting of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane is not an instantaneous event; it is a thermodynamic process spanning from the initial collapse of the crystal lattice to the formation of an isotropic liquid[1].

  • Automated Capillary Method (Optical Transmission): This method relies on the physical change in light scattering. As the opaque powder melts, it becomes a transparent liquid, allowing a photodiode to detect an increase in light transmission. It strictly adheres to pharmacopeial standards but is vulnerable to subjective interpretations of the "onset" point[2].

  • Differential Scanning Calorimetry (DSC): DSC measures the differential heat flow required to maintain the sample and a reference at the same temperature. Melting is an endothermic process; thus, DSC records a distinct peak corresponding to the enthalpy of fusion (

    
    )[3]. It is highly sensitive to polymorphism and impurities, and recent studies show it is less affected by sample moisture than traditional methods[4].
    
  • Hot-Stage Microscopy (HSM): HSM combines thermal control with polarized light microscopy. Crystalline 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane exhibits birefringence (interference colors under cross-polarizers). As the lattice collapses, birefringence is lost[5]. HSM is unparalleled for visually distinguishing between true melting, sublimation, and solid-solid polymorphic transitions that might overlap in a DSC curve[6].

MethodSelection Start Target: 7-Chloro-1-(4-nitrophenyl) -1-oxoheptane Q1 Primary Analytical Objective? Start->Q1 RoutineQC Routine QC & Purity (USP <741> Compliance) Q1->RoutineQC High Throughput Thermo Thermodynamic Profiling & Polymorphism Q1->Thermo Enthalpy/Purity Visual Visualizing Phase Transitions & Habit Q1->Visual Single Crystal Capillary Automated Capillary Melting Point RoutineQC->Capillary DSC Differential Scanning Calorimetry (DSC) Thermo->DSC HSM Hot-Stage Microscopy (HSM) Visual->HSM

Decision matrix for selecting a melting point determination method.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, every thermal analysis must function as a self-validating system. The protocols below are engineered to eliminate thermal lag and sample preparation artifacts.

Protocol A: Automated Capillary Melting Point (USP <741> Class Ia)

Causality Focus: Excessive sample height creates a thermal gradient within the capillary, leading to an artificially broadened melting range. A rapid heating rate causes thermal lag between the heating block and the sample, artificially elevating the recorded melting point[7].

  • Calibration: Verify instrument accuracy using USP Reference Standards (e.g., Vanillin, MP ~82°C) prior to testing the target compound[2].

  • Sample Preparation: Triturate 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane into a fine powder. Charge a standard USP capillary (0.8–1.2 mm ID) and tap firmly on a hard surface to pack the column to exactly 2.5 to 3.5 mm in height [2].

  • Pre-Heating: Rapidly heat the block to 5°C below the expected melting point of the compound (e.g., ~60°C)[7].

  • Ramp Rate: Insert the capillary and initiate a strictly controlled heating ramp of 1.0 ± 0.5 °C/min [7].

  • Detection: Record the Onset Point (the temperature at which the powder column collapses against the capillary wall) and the Clear Point (complete isotropic liquid)[2].

Protocol B: Differential Scanning Calorimetry (DSC)

Causality Focus: Hermetically sealing the pan prevents the volatilization of unreacted starting materials or residual solvents, which could act as plasticizers and artificially depress the melting point[3].

  • Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of the pure compound into a standard aluminum DSC pan. Crimp the lid hermetically. Prepare an empty matched aluminum pan as the reference[8].

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min to prevent oxidative degradation during the thermal cycle and to sweep away evolved gases[4].

  • Thermal Cycle:

    • Equilibration: Hold at 25°C for 3 minutes.

    • Ramp: Heat at 10°C/min to 100°C to capture the endothermic melting peak.

  • Data Extraction: Integrate the area under the curve to determine the enthalpy of fusion (

    
    ). The extrapolated onset temperature of the peak is reported as the thermodynamic melting point[3].
    
Protocol C: Hot-Stage Optical Microscopy (HSM)

Causality Focus: Utilizing cross-polarized light allows the analyst to differentiate between a true melt (loss of crystal lattice) and simple thermal softening, as amorphous domains lack birefringence[5].

  • Mounting: Disperse a few micro-crystals of the compound onto a glass microscope slide. Cover with a standard coverslip to ensure uniform heat distribution.

  • Optical Setup: Engage cross-polarizers and insert a first-order red compensator plate to maximize the contrast of the birefringent crystals against the dark background[9].

  • Heating Profile: Program the hot stage to ramp at 2°C/min.

  • Observation: Continuously monitor the crystals. Record the exact temperature at which the interference colors extinguish, signifying the transition from an anisotropic solid to an isotropic liquid[5].

Phase Transition Signaling

Understanding how each instrument interprets the physical reality of a melting crystal is crucial for cross-correlating data.

PhaseTransition Solid Solid State (Crystalline Lattice) Onset Onset of Melt (Lattice Collapse) Solid->Onset Meniscus Phase Coexistence (Solid + Liquid) Onset->Meniscus CapDetect Optical Transmission Increases (Capillary) Onset->CapDetect Clear Clear Point (Isotropic Liquid) Meniscus->Clear DSCCurve Endothermic Heat Flow Peak (DSC) Meniscus->DSCCurve HSMObs Complete Loss of Birefringence (HSM) Clear->HSMObs

Correlation of physical phase transition states with instrumental detection mechanisms.

Quantitative Performance Comparison

The following table summarizes the performance of each technique using a representative highly purified batch of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane. (Note: Experimental values are representative for comparative methodology).

ParameterCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Sample Requirement ~2–3 mg (packed volume)2.0–5.0 mg (precisely weighed)< 0.1 mg (single crystal)
Primary Data Output Temperature Range (°C)Extrapolated Onset (°C) & Enthalpy (

)
Visual Morphology & Extinction Temp
Observed MP Value 65.2 °C – 66.8 °C65.5 °C (Onset), Peak at 66.4 °C65.4 °C (Birefringence loss begins)
Polymorph Detection Poor (Often masks transitions)Excellent (Detects distinct endotherms)Excellent (Visual habit changes)
Throughput High (Up to 3-6 capillaries simultaneously)Medium (1 sample per run, ~15 mins)Low (Manual observation required)
Moisture Sensitivity High (Requires pre-drying)Low (Hermetic seal mitigates impact)Medium (Moisture evolution visible)
Summary of Findings

For routine batch release and purity verification of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane, the Automated Capillary Method remains the most cost-effective and pharmacopeia-compliant choice[7]. However, during early-stage drug development or when investigating batch-to-batch solubility inconsistencies, DSC is mandatory. DSC provides the thermodynamic rigor required to quantify purity via melting point depression and to identify metastable polymorphs[3]. HSM serves as the ultimate orthogonal technique, providing the visual proof necessary to interpret complex DSC thermograms where desolvation and melting might overlap[6].

References

  • United States Pharmacopeia (USP).
  • Stanford Research Systems (thinkSRS.com).
  • American Pharmaceutical Review.
  • Improved Pharma.
  • Chinese Journal of Pharmaceutical Analysis (chinjmap.com).
  • National Institutes of Health (NIH / PMC).

Sources

Validation

Validating Assay Methods for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane: A Comparative Technical Guide

Executive Summary 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0) serves as a critical pharmaceutical intermediate, notably in the synthesis of naphthyridine-based antineoplastic agents such as Voreloxin (forme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane (CAS 898768-44-0) serves as a critical pharmaceutical intermediate, notably in the synthesis of naphthyridine-based antineoplastic agents such as Voreloxin (formerly SNS-595).[1] As a functionalized phenyl alkyl ketone, its quality control is pivotal; the terminal alkyl chloride serves as a reactive handle for subsequent alkylation, while the nitro group is a precursor to the essential amine functionality.

This guide objectively compares analytical methodologies for validating this compound, recommending Reverse-Phase HPLC (RP-HPLC) as the primary assay technique due to the compound's strong UV chromophore and the thermal lability risks associated with nitro-aromatics in Gas Chromatography (GC).[1]

Part 1: Compound Profile & Analytical Challenges

Before selecting a validation strategy, one must understand the physicochemical "personality" of the analyte.

FeatureChemical ImplicationAnalytical Challenge
Chromophore 4-Nitrophenyl ketone moietyAdvantage: High molar absorptivity at ~260–270 nm makes UV detection highly sensitive.[1]
Alkyl Chloride Terminal -(CH2)6-Cl groupRisk: Susceptible to hydrolysis in highly aqueous/acidic media over time.[1] Mobile phase pH must be controlled.[1]
Nitro Group -NO2 substituentRisk: Potential for thermal degradation in GC injection ports; potential genotoxic impurity (PGI) concerns in trace analysis.[1]
Lipophilicity Heptyl chainResult: High retention on C18 columns; requires high organic content (ACN/MeOH) for elution.

Part 2: Method Comparison – Selecting the "Gold Standard"

The following table contrasts the three primary analytical candidates for assay validation.

Comparative Performance Matrix
FeatureMethod A: RP-HPLC (UV/PDA) Method B: GC-FID Method C: UPLC-MS/MS
Primary Use Assay & Purity (Recommended) Residual Solvents / VolatilesTrace Impurity / Genotoxins
Specificity High (with gradient elution)Moderate (matrix dependent)Ultra-High (mass discrimination)
Thermal Stress Low (Ambient/40°C)High (Injector >200°C)Low
Precision (RSD) < 0.5% (Excellent)~1.0 - 2.0%~2.0 - 5.0%
Cost/Run LowLowHigh
Verdict Optimal for QC Release Risk of degradation Overkill for Assay
Decision Logic (DOT Visualization)

The following decision tree illustrates the logical pathway for selecting the validation method based on the specific analytical need (Assay vs. Impurity Profiling).

MethodSelection Start Validation Goal Assay Purity & Assay (>97%) Start->Assay Trace Trace Impurities (<0.1%) Start->Trace Volatile Residual Solvents Start->Volatile CheckUV Strong UV Chromophore? Assay->CheckUV LCMS Method C: UPLC-MS/MS (For Genotoxic Screening) Trace->LCMS HSGC Headspace GC Volatile->HSGC CheckThermal Is Analyte Thermally Stable? HPLC Method A: RP-HPLC-UV (Recommended Standard) CheckThermal->HPLC No GC Method B: GC-FID (Risk of Nitro-Degradation) CheckThermal->GC Yes CheckUV->CheckThermal No CheckUV->HPLC Yes (Nitro/Ketone)

Figure 1: Analytical Method Selection Decision Tree.[1] Green nodes indicate recommended pathways for this specific compound.

Part 3: Detailed Validation Protocol (RP-HPLC)

Chromatographic Conditions
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry). Why? The long heptyl chain requires a retentive stationary phase to separate it from more polar precursors.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5). Why? Suppresses ionization of acidic impurities and prevents peak tailing.

  • Mobile Phase B: Acetonitrile (ACN). Why? Stronger elution strength than methanol for the lipophilic heptyl chain.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)[1]

    • 2-15 min: 40% -> 90% B (Linear ramp to elute product)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 265 nm (Max absorbance of 4-nitroacetophenone moiety).[1]

  • Temperature: 30°C.

Validation Parameters & Acceptance Criteria
A. Specificity (Forced Degradation)

To prove the method is "stability-indicating," you must intentionally degrade the sample.[1]

  • Protocol: Treat sample with 0.1N HCl, 0.1N NaOH, and 3% H2O2 for 2 hours.

  • Success Metric: Peak purity angle < Peak purity threshold (using PDA detector). The main peak must be resolved (Rs > 1.[1]5) from all degradation products (likely the hydrolyzed alcohol or cleaved nitro-benzoic acid).[1]

B. Linearity[1][2]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.5 mg/mL).

  • Success Metric: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Success Metric: Mean recovery between 98.0% – 102.0%.[1]

D. Precision
  • System Precision: 6 replicate injections of standard. RSD

    
    .[1]
    
  • Method Precision: 6 separate preparations of the sample. RSD

    
    .[1]
    

Part 4: Visualization of the Validation Lifecycle

This diagram outlines the sequential workflow for validating the assay, ensuring no step is skipped.

ValidationLifecycle Plan 1. Protocol Design (Define CQAs) Dev 2. Method Development (Optimize Gradient) Plan->Dev Stress 3. Stress Testing (Forced Degradation) Dev->Stress Stress->Dev If Co-elution Val 4. Validation Execution (ICH Q2 Parameters) Stress->Val If Specificity Pass Report 5. Final Report (Standard Operating Procedure) Val->Report

Figure 2: Validation Lifecycle Workflow adhering to ICH Q2 guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Hoch, U., et al. (2009). Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models.[1][3] Cancer Chemotherapy and Pharmacology.[1][4][3][5][6] Link (Context for the utility of the intermediate in Voreloxin synthesis).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 7-chloro-1-(4-nitrophenyl)-1-oxoheptane.[1][7]Link

  • Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1][6] Link

Sources

Safety & Regulatory Compliance

Safety

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane proper disposal procedures

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane: Laboratory Handling and Proper Disposal Procedures As a halogenated aromatic ketone (CAS: 898768-44-0), 7-chloro-1-(4-nitrophenyl)-1-oxoheptane is a specialized intermediate utili...

Author: BenchChem Technical Support Team. Date: March 2026

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane: Laboratory Handling and Proper Disposal Procedures

As a halogenated aromatic ketone (CAS: 898768-44-0), 7-chloro-1-(4-nitrophenyl)-1-oxoheptane is a specialized intermediate utilized in organic synthesis and pharmaceutical development[1]. Due to the presence of both a chlorinated alkyl chain and a nitroaromatic ring, this compound presents specific environmental and toxicological hazards.

In professional laboratory settings, the disposal of such compounds must be strictly managed through logistical segregation and institutional Environmental Health and Safety (EHS) oversight. Improper disposal down the drain or in standard municipal trash is a violation of federal environmental laws and poses severe risks to water systems and public health[1][2].

Hazard Profiling and the Causality of Segregation

To build a self-validating safety system, researchers must understand why specific disposal protocols are enforced.

  • The Halogenated Constraint: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane contains a chlorine atom. When incinerated under standard municipal conditions, halogenated organics can generate highly corrosive hydrogen chloride (HCl) gas and toxic dioxins[1]. Therefore, this compound must be segregated exclusively into the Halogenated Organic Waste stream, which is routed to specialized high-temperature commercial incinerators equipped with alkaline flue-gas scrubbers[1].

  • The Nitroaromatic Constraint: Nitroaromatic compounds can exhibit environmental persistence and specific toxicity profiles. They must be kept away from strong reducing agents, strong bases, and strong oxidizers during storage to prevent unintended exothermic reactions in the waste receptacle[3].

Quantitative Data: Waste Categorization & Compatibility

Summarizing the physicochemical profile ensures accurate waste routing.

ParameterSpecification / ProtocolRationale
Waste Stream Category Halogenated Organic WastePrevents HCl/dioxin formation in standard incinerators; dictates specialized EHS processing.
Primary Hazards Irritant, Environmental HazardRequires secondary containment to prevent soil/water contamination[4].
Container Compatibility High-Density Polyethylene (HDPE) or GlassPrevents solvent degradation of the container walls.
Chemical Incompatibilities Strong oxidizers, strong basesPrevents exothermic reactions or pressure buildup in sealed waste containers[3].
Regulatory Framework EPA RCRA Subtitle CMandates "cradle-to-grave" tracking of the chemical lifecycle[4].

Step-by-Step Logistical Disposal Workflow

Do not attempt to chemically neutralize or destroy this compound in the laboratory. The safest and most compliant method is logistical containment and transfer to licensed hazardous waste professionals[5][6].

Step 1: Preparation and PPE

  • Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of any residual dust or vapors[3].

  • Don appropriate Personal Protective Equipment (PPE): chemically resistant nitrile gloves, safety goggles, and a standard laboratory coat[7].

Step 2: Container Selection and Labeling

  • Select an EHS-approved, chemically compatible container (e.g., a glass amber bottle or an HDPE carboy).

  • Critical Action: Attach a hazardous waste tag to the container before the first drop of waste is added. The label must explicitly state "Hazardous Waste," list the full chemical name ("7-Chloro-1-(4-nitrophenyl)-1-oxoheptane"), and indicate the primary hazard ("Halogenated/Toxic")[8].

Step 3: Transfer and Segregation

  • Carefully transfer the chemical (and any contaminated solvents, such as dichloromethane or chloroform used in the reaction) into the designated Halogenated Organic Waste container.

  • Ensure the container is never mixed with non-halogenated solvents (like acetone or ethanol), as mixing streams significantly increases institutional disposal costs and complicates the incineration process.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Seal the container tightly immediately after the transfer is complete. EPA regulations mandate that waste containers must remain closed at all times unless actively adding or removing waste[8].

  • Place the container in a designated Satellite Accumulation Area (SAA) within the laboratory, utilizing secondary containment (e.g., a plastic tray) to catch potential leaks[6].

Step 5: Institutional EHS Pickup

  • Monitor the volume of the waste container. Once it reaches the institutional fill limit (typically 75-80% capacity to allow for vapor expansion), submit a formal waste pickup request to your facility's EHS department.

  • The EHS department will transfer the waste to a central accumulation area before handing it off to a licensed hazardous waste transporter for final destruction[4][6].

Visualizing the Disposal Workflow

The following diagram illustrates the logical progression of the EPA's "cradle-to-grave" hazardous waste tracking system as it applies to this specific compound at the laboratory bench[4].

G Start Waste Generation: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane Segregation Waste Segregation: Identify as Halogenated Organic Start->Segregation Assess Properties Containment Containment: Transfer to HDPE/Glass Receptacle Segregation->Containment Select Container Labeling Labeling: Attach RCRA Hazardous Waste Tag Containment->Labeling Immediate Action Storage SAA Storage: Store in Secondary Containment Labeling->Storage Accumulation Disposal Final Disposal: EHS Pickup for Incineration Storage->Disposal Request Pickup

Caption: Laboratory workflow for the safe segregation and disposal of halogenated aromatic ketones.

References

  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Google Books.
  • Qixi Chemicals. 99% Purity n-Hexane CAS 110-54-3 Disposal. Available at:[Link]

  • Axonator. EPA Hazardous Waste Management. Available at:[Link]

  • US Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. Available at:[Link]

  • MedPro Disposal. Hazardous Waste Disposal: How You Can Stay Safe & Compliant. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

CAS: 898768-44-0 | Formula: C₁₃H₁₆ClNO₃ | MW: 269.72 g/mol Executive Summary This guide defines the operational safety architecture for handling 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane , a specialized intermediate often...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 898768-44-0 | Formula: C₁₃H₁₆ClNO₃ | MW: 269.72 g/mol

Executive Summary

This guide defines the operational safety architecture for handling 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane , a specialized intermediate often used in the synthesis of pharmaceutical actives (e.g., potential analogs for dopamine modulators or antimicrobial agents).

Critical Safety Notice: While specific toxicological data for this exact CAS is limited in public registries, Structure-Activity Relationship (SAR) analysis mandates treating this compound as a High-Hazard Alkylating Agent . The presence of the omega-chloroalkyl moiety suggests alkylating potential (mutagenicity), while the p-nitrophenyl group introduces risks of methemoglobinemia via skin absorption.

Hazard Identification & Risk Assessment (SAR Analysis)

Scientist's Note: In the absence of a complete tox-profile, we apply the Precautionary Principle. We bridge data from structurally similar 7-chloro-1-(4-chlorophenyl)-1-oxoheptane and general nitroaromatics.

Hazard CategoryClassification (Predicted)Mechanism of Action
Acute Toxicity Category 3/4 (Oral/Dermal) Nitroaromatics can be reduced metabolically to anilines, interfering with oxygen transport (Methemoglobinemia).
Skin/Eye Irritation Category 2 (Irritant) The ketone and alkyl chloride functionalities are mucous membrane irritants.
Genotoxicity Suspected Muta. 2 Alkyl chlorides (

) are potential electrophiles capable of alkylating DNA.
Target Organs Blood, Liver, CNSAbsorption may lead to cyanosis (blue skin/lips) due to oxygen deprivation.
Strategic PPE Architecture

Standard "lab safety" is insufficient. The following Personal Protective Equipment (PPE) system is designed to create multiple redundancy layers against permeation and inhalation.

Hand Protection: The "Double-Glove" Protocol

Do not rely on standard latex. You must use materials with high breakthrough times for both halogenated organics and ketones.

  • Inner Layer: Nitrile (4 mil) - Acts as a dexterity layer and sweat barrier.

  • Outer Layer: Silver Shield® (Laminate) or Viton® - Essential for handling concentrated stock. Laminate films provide >480 min breakthrough time for broad-spectrum organic defense.

  • Protocol: Inspect outer gloves immediately after any splash. Discard outer gloves if contact occurs; do not wash and reuse.

Respiratory & Body Protection [1][2][3]
  • Engineering Control (Primary): All open handling (weighing, transfer) must occur inside a Class II Type A2 Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Respiratory (Secondary): If working outside containment (e.g., spill cleanup), use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA). The P100 is critical as this compound is a solid/powder that generates particulates.

  • Body: Tyvek® lab coat (disposable) with elastic cuffs to prevent wrist exposure.

Operational Workflow: Receipt to Reaction

The following diagram outlines the decision logic for safe handling based on the state of the chemical.

SafetyProtocol cluster_emergency Emergency Response Start Receipt of Chemical (CAS: 898768-44-0) Inspect Integrity Check (Seals/Secondary Containment) Start->Inspect StateCheck Physical State? Inspect->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution Solution / Oil StateCheck->Solution Liquid Weighing Weighing Protocol: Static-Free Spatula Inside Fume Hood Solid->Weighing High Dust Risk Reaction Reaction Setup: Closed Vessel / Inert Atm (N2) Solution->Reaction Direct Transfer Dissolution Solvent Addition: Use DCM or EtOAc (Avoid DMSO if possible) Weighing->Dissolution Dissolution->Reaction Waste Disposal: Halogenated Organic Stream Reaction->Waste Spill Spill > 1g: Evacuate & Ventilate

Figure 1: Operational decision matrix for handling 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane, emphasizing dust control for solids and containment for liquids.

Step-by-Step Handling Protocol
  • Static Control: This compound is an organic solid. Use an antistatic gun or ionizer during weighing to prevent powder scattering (aerosolization).

  • Solvent Selection: When preparing stock solutions, prefer Dichloromethane (DCM) or Ethyl Acetate .

    • Scientist's Insight: Avoid DMSO for initial handling if possible. DMSO is a potent skin penetrant and can "carrier" toxic compounds directly into the bloodstream, amplifying the nitroaromatic toxicity risk.

  • Glassware: Use silanized glassware if high recovery is needed, but standard borosilicate is chemically compatible.

Waste Disposal & Deactivation

Never dispose of this compound down the drain. It is a halogenated organic pollutant.

  • Solid Waste: Collect contaminated gloves, paper towels, and weighing boats in a dedicated "Solid Toxic/Halogenated" bin. Double-bag in 6-mil polyethylene bags.

  • Liquid Waste: Segregate into Halogenated Organic Waste streams. Do not mix with strong oxidizers (e.g., Nitric Acid waste) due to the risk of nitration/oxidation reactions causing thermal runaways.

  • Deactivation (Spills):

    • Cover spill with Vermiculite or sand.

    • Apply a solution of 10% Sodium Carbonate (to degrade the alkyl halide moiety via hydrolysis, though slow) or simply collect as hazardous waste.

    • Clean surface with soap and water; do not use bleach (potential formation of chloramines with nitrogenous residues).

Emergency Response (Self-Validating)
  • Skin Contact: Immediate wash with soap and water for 15 minutes.[1] Monitor for Cyanosis: Check fingernails and lips for blue discoloration (sign of methemoglobinemia). If observed, administer oxygen and seek medical attention immediately.

  • Eye Contact: Flush for 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, medical observation is required for at least 24 hours due to potential delayed pulmonary edema or systemic toxicity.

References
  • Sigma-Aldrich. 7-chloro-1-(4-nitrophenyl)-1-oxoheptane Product Page (CAS 898768-44-0). Retrieved from

  • Echemi. 7-Chloro-1-(4-nitrophenyl)-1-heptanone Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). Nitroaromatic Compounds: Environmental Contamination and Toxicity. Retrieved from

  • Fluorochem. Safety Data for Analog: 7-chloro-1-(4-chlorophenyl)-1-oxoheptane. Retrieved from

Sources

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